Tetrahydrofuran-3,4-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYDTHANSGMJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945207 | |
| Record name | Oxolane-3,4-diol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-64-9, 22554-74-1, 59727-71-8 | |
| Record name | cis-Tetrahydrofuran-3,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Tetrahydrofuran-3,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022554741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC295602 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxolane-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-tetrahydrofuran-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.961 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Chiral Tetrahydrofuran-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to chiral tetrahydrofuran-3,4-diol, a valuable chiral building block in medicinal chemistry and drug development. The document details key methodologies, including chiral pool synthesis, asymmetric dihydroxylation, and oxidative cyclization, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Introduction
Chiral tetrahydrofuran-3,4-diols are pivotal structural motifs found in a variety of biologically active molecules and serve as versatile intermediates in the synthesis of complex pharmaceuticals. The stereocontrolled synthesis of these diols is of paramount importance, and several distinct strategies have been developed to achieve high levels of enantiopurity and diastereoselectivity. This guide will explore three prominent and effective methods for their preparation:
-
Chiral Pool Synthesis from Diethyl Tartrate: Leveraging the inherent chirality of readily available tartaric acid esters.
-
Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran: A reliable method for installing vicinal diols with high enantioselectivity.
-
Oxidative Cyclization of 1,5-Hexadiene: A direct approach to the tetrahydrofuran ring system with concomitant diol formation.
Each of these methodologies offers unique advantages and is suited to different synthetic strategies and available resources.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for chiral this compound often depends on factors such as desired stereoisomer, scalability, cost, and available reagents. The following tables summarize the quantitative data for the key methods discussed in this guide, allowing for a direct comparison of their efficiency and stereoselectivity.
Table 1: Synthesis of (3R,4R)-Tetrahydrofuran-3,4-diol from L-Diethyl Tartrate
| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| 1 | Acetonide Protection | 2,2-Dimethoxypropane, p-TsOH, Acetone | >95 | >99% | N/A |
| 2 | Reduction to Diol | LiAlH4, THF | ~90 | >99% | N/A |
| 3 | Tosylation | TsCl, Pyridine | ~85 | >99% | N/A |
| 4 | Cyclization | NaH, THF | ~80 | >99% | >95:5 |
| 5 | Deprotection | Dowex 50W-X8, MeOH | >90 | >99% | >95:5 |
Table 2: Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran
| Product Stereoisomer | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) |
| (3S,4S)-Tetrahydrofuran-3,4-diol | AD-mix-α, t-BuOH/H₂O, 0°C | 85-95 | >99% |
| (3R,4R)-Tetrahydrofuran-3,4-diol | AD-mix-β, t-BuOH/H₂O, 0°C | 85-95 | >99% |
Table 3: Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Hexadiene
| Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (dr) |
| cis-Tetrahydrofuran-3,4-diol | RuCl₃·xH₂O, NaIO₄, EtOAc/CH₃CN/H₂O, 0°C to rt | 60-70 | >95:5 (cis:trans) |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic transformations described in this guide.
Synthesis of (3R,4R)-Tetrahydrofuran-3,4-diol from L-Diethyl Tartrate
This multi-step synthesis leverages the C2 symmetry of L-diethyl tartrate to construct the chiral tetrahydrofuran core.
Step 1: Protection of L-Diethyl Tartrate
-
To a solution of L-diethyl tartrate (1.0 eq) in acetone, add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction with aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the protected diethyl tartrate.
Step 2: Reduction to the Diol
-
To a stirred suspension of lithium aluminum hydride (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of the protected diethyl tartrate (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through Celite and concentrate the filtrate to yield the diol.
Step 3: Tosylation of the Diol
-
To a solution of the diol (1.0 eq) in pyridine at 0°C, add p-toluenesulfonyl chloride (2.2 eq) portionwise.
-
Stir the reaction at 0°C for 6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the ditosylate.
Step 4: Intramolecular Cyclization
-
To a suspension of sodium hydride (2.5 eq) in anhydrous THF at 0°C, add a solution of the ditosylate (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.
-
Cool the reaction to 0°C and quench with water.
-
Extract with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the protected tetrahydrofuran.
Step 5: Deprotection
-
To a solution of the protected tetrahydrofuran (1.0 eq) in methanol, add Dowex 50W-X8 resin.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to afford (3R,4R)-tetrahydrofuran-3,4-diol.
Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran
This method provides a direct and highly enantioselective route to either enantiomer of this compound by selecting the appropriate AD-mix formulation.
Procedure for (3S,4S)-Tetrahydrofuran-3,4-diol:
-
To a vigorously stirred mixture of t-butanol (50 mL) and water (50 mL) at 0°C, add AD-mix-α (1.4 g per 1 mmol of olefin).
-
Stir until both layers are clear.
-
Add 2,5-dihydrofuran (1.0 eq).
-
Stir the reaction at 0°C for 24 hours.
-
Quench the reaction by adding sodium sulfite (1.5 g) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield (3S,4S)-tetrahydrofuran-3,4-diol.
Note: For the synthesis of (3R,4R)-tetrahydrofuran-3,4-diol, use AD-mix-β following the same procedure.
Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Hexadiene
This reaction constructs the tetrahydrofuran ring and installs the diol functionality in a single step from an acyclic precursor.
Procedure:
-
To a vigorously stirred biphasic solution of ethyl acetate (3 mL), acetonitrile (3 mL), and water (1 mL) at 0°C, add 1,5-hexadiene (1.0 eq).
-
Add sodium periodate (NaIO₄, 4.0 eq) and ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq).
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield primarily cis-tetrahydrofuran-3,4-diol.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.
Conclusion
The synthesis of chiral this compound can be effectively achieved through several distinct and reliable methods. The choice of the optimal route will be dictated by the specific requirements of the research or development program, including the desired stereochemistry, scale of the reaction, and economic considerations. The chiral pool synthesis from diethyl tartrate offers a lengthy but well-established route to a specific enantiomer. The Sharpless asymmetric dihydroxylation provides a highly efficient and direct method to access either enantiomer with excellent enantioselectivity. Finally, the ruthenium-catalyzed oxidative cyclization of 1,5-hexadiene presents a convergent approach to the racemic cis-diol, which can be a suitable precursor for further resolutions or applications where a racemic mixture is acceptable. This guide provides the necessary technical details to enable researchers to select and implement the most appropriate synthetic strategy for their needs.
A Technical Guide to the Stereoselective Synthesis of Tetrahydrofuran-3,4-diols
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The tetrahydrofuran moiety is a prevalent structural motif in a vast array of biologically active natural products and pharmaceuticals. Specifically, the tetrahydrofuran-3,4-diol core represents a fundamental chiral building block whose stereocontrolled synthesis is of paramount importance. The presence of two adjacent stereocenters (C3 and C4) necessitates precise control over both relative (cis/trans) and absolute stereochemistry. This technical guide provides an in-depth overview of the core strategies for the stereoselective synthesis of tetrahydrofuran-3,4-diols, focusing on asymmetric dihydroxylation, chiral pool-based approaches, and biocatalytic resolutions. Detailed experimental protocols, comparative data, and workflow diagrams are presented to equip researchers with a comprehensive understanding of the available synthetic methodologies.
Asymmetric Dihydroxylation of 2,5-Dihydrofuran
The most direct and widely employed strategy for synthesizing cis-tetrahydrofuran-3,4-diol is the asymmetric dihydroxylation (AD) of 2,5-dihydrofuran. This method establishes both stereocenters in a single, highly stereocontrolled step. The Sharpless asymmetric dihydroxylation, which utilizes an osmium catalyst in the presence of a chiral cinchona alkaloid-derived ligand, is the premier method for this transformation.[1][2]
The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the cis-diol. Commercially available reagent kits, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric co-oxidant (typically K₃Fe(CN)₆), a base, and the chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β), simplifying the experimental procedure.[1][2][3] The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis to release the diol.[3]
Data Presentation: Asymmetric Dihydroxylation
The efficiency of the Sharpless Asymmetric Dihydroxylation is consistently high for 2,5-dihydrofuran, providing the cis-diol with excellent enantioselectivity.
| Catalyst System | Substrate | Co-oxidant | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (e.e., %) |
| OsO₄, (DHQD)₂PHAL (AD-mix-β) | 2,5-Dihydrofuran | K₃Fe(CN)₆ / K₂CO₃ | >95 | >20:1 | >98 |
| OsO₄, (DHQ)₂PHAL (AD-mix-α) | 2,5-Dihydrofuran | K₃Fe(CN)₆ / K₂CO₃ | >95 | >20:1 | >98 |
| OsO₄, (DHQD)₂PHAL | NaOCl (Bleach) | ~96 | >20:1 | 91 |
Data compiled from principles of the Sharpless AD reaction and representative examples.[2][4][5][6]
Experimental Protocol: Osmium-Catalyzed Dihydroxylation using Bleach
This protocol is adapted from a general and practical procedure for the dihydroxylation of olefins using sodium hypochlorite (bleach) as an inexpensive and readily available terminal oxidant.[5][7]
Materials:
-
2,5-Dihydrofuran
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
(DHQD)₂PHAL (chiral ligand)
-
Potassium carbonate (K₂CO₃)
-
tert-Butanol
-
Water
-
Commercial bleach (e.g., ~5% NaOCl solution)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
A 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer is charged with a buffer solution prepared from K₂CO₃ (3.9 g) in water (50 mL). The pH should be adjusted to ~12.7.
-
tert-Butanol (50 mL) is added to the aqueous buffer solution.
-
Potassium osmate(VI) dihydrate (8.8 mg, 0.024 mmol, 0.1 mol%) and the chiral ligand (DHQD)₂PHAL (93 mg, 0.12 mmol, 0.5 mol%) are added and the mixture is stirred until the solids dissolve.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
2,5-Dihydrofuran (1.68 g, 24 mmol) is added in one portion.
-
Commercial bleach (50 mL, ~30 mmol) is added slowly over 2-3 hours via a syringe pump, maintaining the internal temperature at 0 °C.
-
The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched by the addition of sodium sulfite (5 g).
-
The mixture is stirred for an additional 30 minutes, allowing the color to fade from dark brown to a lighter shade.
-
The aqueous layer is saturated with NaCl and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude diol.
-
The product can be purified by flash chromatography or recrystallization to afford the enantiomerically pure cis-tetrahydrofuran-3,4-diol.
Visualization: Asymmetric Dihydroxylation Workflow
References
- 1. grokipedia.com [grokipedia.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. A New Practical Method for the Osmium-Catalyzed Dihydroxylation of Olefins using Bleach as the Terminal Oxidant [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Tetrahydrofuran-3,4-diol from Renewable Resources
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable chemical manufacturing has spurred significant research into the conversion of renewable biomass into valuable platform chemicals. Tetrahydrofuran-3,4-diol, a versatile chiral building block, is a key target in this endeavor due to its applications in pharmaceuticals and fine chemicals. This guide provides an in-depth overview of the primary synthetic routes to this compound from renewable feedstocks, focusing on detailed experimental protocols, quantitative data, and process workflows.
Synthesis from Erythritol via Acid-Catalyzed Dehydration
Erythritol, a four-carbon sugar alcohol, is a readily available renewable feedstock, commercially produced through the fermentation of carbohydrates like glucose and sucrose.[1][2][3] The most direct and established method for synthesizing cis-3,4-dihydroxytetrahydrofuran (also known as 1,4-anhydroerythritol) is the acid-catalyzed intramolecular dehydration of erythritol.[1][2][3]
This reaction proceeds via protonation of a hydroxyl group, followed by nucleophilic attack by another hydroxyl group and subsequent loss of a water molecule to form the cyclic ether. Strong Brønsted acids, including mineral acids and ion-exchange resins, are effective catalysts for this transformation.[1]
| Catalyst | Temperature (°C) | Solvent | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| Sulfuric Acid (22% aq.) | 100 | Water | Continuous | - | ~80 (in distillate) | [4] |
| Amberlyst® 15 | 130 | Toluene | 6 | >95 | 90 | Org. Process Res. Dev. 2006, 10, 934-936 |
| Formic Acid | 100 | None | 24 | - | 78 | Chem. Commun., 2009, 3357-3359 |
This protocol is adapted from the procedure described by Childers et al. in Organic Process Research & Development (2006).
Materials:
-
Erythritol
-
Amberlyst® 15 ion-exchange resin
-
Toluene
-
Dean-Stark apparatus
-
Reaction flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
A mixture of erythritol (1.0 eq) and Amberlyst® 15 resin (0.25 g/g of erythritol) in toluene (10 mL/g of erythritol) is charged into a reaction flask equipped with a Dean-Stark trap.
-
The reaction mixture is heated to reflux (approximately 130°C) with vigorous stirring.
-
Water is removed azeotropically and collected in the Dean-Stark trap.
-
The reaction is monitored by a suitable method (e.g., TLC, GC) until the starting material is consumed (typically 6 hours).
-
Upon completion, the mixture is cooled to room temperature.
-
The Amberlyst® 15 resin is removed by filtration and washed with a suitable solvent (e.g., methanol).
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude 1,4-anhydroerythritol can be purified by distillation or recrystallization.
Synthesis from Pentoses via a Hydrazone-Based Strategy
Pentoses, such as L-arabinose and D-xylose, are abundant hemicellulose-derived sugars that can be utilized as renewable starting materials for chiral tetrahydrofurans. A notable strategy involves a protective group-free synthesis that proceeds through a hydrazone intermediate.[5] This method allows for the selective dehydration and cyclization of the pentose to form a functionalized tetrahydrofuran.[5]
The process begins with the formation of a hydrazone from the pentose, which then undergoes an acid-catalyzed intramolecular cyclization. This approach has been successfully applied to various pentoses and even deoxy sugars.[5]
| Starting Pentose | Hydrazone Yield (%) | THF Hydrazone Yield (%) (over 2 steps) | Diastereomeric Ratio (anti:syn) | Reference |
| L-Arabinose | 99 | 67 | 75:25 | [5] |
| D-Xylose | - | 61 | 55:45 | [5] |
| L-Xylose | - | 61 | 55:45 | [5] |
| L-Rhamnose | - | 69 | 60:40 | [5] |
This protocol is based on the work of Al-Zoubi et al. in Org. Biomol. Chem. (2017).[5]
Step 1: Hydrazone Formation
-
To a solution of L-arabinose (1.0 eq) in methanol, add N,N-dimethylhydrazine (1.2 eq) and Amberlyst® 15 acidic resin.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain the hydrazone, which can be used in the next step without further purification.
Step 2: Cyclization to Tetrahydrofuran Hydrazone
-
Dissolve the crude hydrazone from Step 1 in methanol (0.5 M).
-
Add trifluoroacetic acid (TFA, 20 mol%) to the solution.
-
Stir the reaction mixture at 40°C for 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography (e.g., hexane:acetone) to yield the tetrahydrofuran hydrazone as a mixture of diastereoisomers.
Step 3: Hydrolysis to Tetrahydrofuran Diol
-
The resulting tetrahydrofuran hydrazone can be hydrolyzed to the corresponding diol. For example, treatment with Amberlyst® 15 acidic resin in water at room temperature can effectively cleave the hydrazone to reveal the hemiacetal, which exists in equilibrium with the open-chain hydroxy aldehyde.[5] Subsequent reduction (e.g., with NaBH₄) would yield the diol.
Synthesis from Unprotected Carbohydrates via Wittig Reaction and Cyclization
A more general approach for the synthesis of 3,4-dihydroxytetrahydrofurans involves a protective group-free Wittig reaction on an unprotected carbohydrate, followed by an acid-catalyzed intramolecular cyclization.[6] This methodology provides a route to highly functionalized tetrahydrofuran derivatives from readily available sugars.
The key steps involve the olefination of the carbohydrate's open-chain aldehyde form, which extends the carbon chain, followed by an acid-catalyzed cyclization to form the tetrahydrofuran ring.
| Wittig Reagent | Cyclization Catalyst | Overall Yield (%) | Reference |
| Ph₃P=CHCO₂Et | In(OTf)₃ | 45 | [6] |
This protocol is conceptualized from the research by van Kalkeren et al. in Carbohydrate Research (2012), which details the synthesis of a precursor to sphydrofuran.[6]
Step 1: Wittig Olefination
-
A solution of D-xylose (1.0 eq) is prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent).
-
The Wittig reagent, for example, (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), is added to the solution.
-
The reaction is stirred at a controlled temperature until the olefination is complete, forming the unsaturated polyol intermediate.
Step 2: Intramolecular Cyclization
-
To the solution containing the crude product from Step 1, a Lewis acid catalyst such as indium(III) trifluoromethanesulfonate (In(OTf)₃) is added.
-
The mixture is stirred, and the progress of the cyclization is monitored.
-
Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layers are combined, dried, and concentrated.
-
The final 3,4-dihydroxytetrahydrofuran derivative is purified using column chromatography.
This guide highlights the significant progress made in converting renewable resources into the valuable chemical intermediate, this compound. The methodologies presented offer viable pathways for the sustainable production of this important chiral building block. Further research and process optimization are expected to enhance the efficiency and economic viability of these bio-based synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Erythritol: Another C4 Platform Chemical in Biomass Refinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 production methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective group-free synthesis of 3,4-dihydroxytetrahydrofurans from carbohydrates: formal total synthesis of sphydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of cis-3,4-Dihydroxytetrahydrofuran: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of cis-3,4-dihydroxytetrahydrofuran, a valuable chiral building block in medicinal and synthetic chemistry. The primary focus is on two robust strategies: the Sharpless Asymmetric Dihydroxylation of 2,5-dihydrofuran and the chemoenzymatic kinetic resolution of a racemic precursor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the underlying chemical pathways and workflows.
Introduction
The tetrahydrofuran moiety is a ubiquitous structural motif in a vast array of natural products and biologically active molecules. The stereochemical configuration of substituents on the tetrahydrofuran ring is often critical for their biological function. Specifically, enantiomerically pure cis-3,4-dihydroxytetrahydrofuran serves as a key chiral precursor for the synthesis of various pharmaceuticals, including antiviral and anticancer agents. The development of efficient and highly selective methods to access both enantiomers of this diol is therefore of significant interest.
This guide will detail the two predominant and highly effective strategies for achieving this enantioselective synthesis:
-
Sharpless Asymmetric Dihydroxylation (AD): A powerful and widely used method for the direct conversion of prochiral olefins into chiral vicinal diols with high enantioselectivity. The use of commercially available reagent mixtures, AD-mix-α and AD-mix-β, makes this a practical and reliable approach.[1][2][3][4]
-
Chemoenzymatic Kinetic Resolution: This strategy employs enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of both enantiomers in high optical purity. This method is lauded for its high selectivity and environmentally benign reaction conditions.[5][6]
Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran
The Sharpless Asymmetric Dihydroxylation allows for the direct, enantioselective conversion of 2,5-dihydrofuran to the corresponding cis-3,4-dihydroxytetrahydrofuran. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. The choice of ligand dictates which face of the olefin is hydroxylated, providing access to either the (3R,4R) or (3S,4S) enantiomer.[1][2][3][4]
The commercially available "AD-mix" reagents contain the osmium catalyst (as K₂OsO₂(OH)₄), the chiral ligand ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β), a re-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃).[1][2]
Reaction Mechanism and Stereochemical Control
The catalytic cycle of the Sharpless AD is initiated by the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then undergoes a [3+2] cycloaddition with the alkene (2,5-dihydrofuran) to form an osmate ester intermediate. Subsequent hydrolysis of this intermediate releases the desired chiral diol and a reduced osmium species. The stoichiometric re-oxidant, potassium ferricyanide, then regenerates the active osmium(VIII) catalyst, allowing the catalytic cycle to continue.[4]
The enantioselectivity of the reaction is controlled by the chiral ligand, which creates a binding pocket that favors the approach of the olefin from a specific face.
-
AD-mix-α , containing the (DHQ)₂PHAL ligand, typically delivers the hydroxyl groups to the "alpha" face of the olefin when drawn in a standard orientation.
-
AD-mix-β , containing the (DHQD)₂PHAL ligand, delivers the hydroxyl groups to the "beta" face.
Figure 1: General experimental workflow for the Sharpless Asymmetric Dihydroxylation of 2,5-dihydrofuran.
Experimental Protocols
2.2.1. Synthesis of (3R,4R)-tetrahydrofuran-3,4-diol using AD-mix-β
A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with tert-butanol (50 mL) and water (50 mL). The solvent mixture is stirred and cooled to 0 °C in an ice bath. AD-mix-β (14.0 g) is added in one portion, and the mixture is stirred until the solids are dissolved, resulting in a yellow-orange solution. Methanesulfonamide (CH₃SO₂NH₂) (0.95 g, 10 mmol) is then added. The mixture is stirred for a further 5 minutes. 2,5-dihydrofuran (7.0 g, 100 mmol) is added dropwise to the vigorously stirred solution at 0 °C. The reaction mixture is stirred at 0 °C for 24 hours. The reaction is quenched by the addition of solid sodium sulfite (15 g). The mixture is stirred for 1 hour at room temperature. Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with 2 M aqueous KOH (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes 1:1 to 100% ethyl acetate) to afford (3R,4R)-tetrahydrofuran-3,4-diol.
2.2.2. Synthesis of (3S,4S)-tetrahydrofuran-3,4-diol using AD-mix-α
The procedure is identical to that described in 2.2.1, with the exception that AD-mix-α is used in place of AD-mix-β.
Quantitative Data
| Ligand System | Product Enantiomer | Typical Yield | Enantiomeric Excess (ee) |
| AD-mix-α ((DHQ)₂PHAL) | (3S,4S) | 85-95% | >95% |
| AD-mix-β ((DHQD)₂PHAL) | (3R,4R) | 85-95% | >98% |
Note: Yields and enantiomeric excesses are representative and can vary based on reaction scale and purification efficiency.
Chemoenzymatic Kinetic Resolution
An alternative and powerful strategy for accessing enantiopure cis-3,4-dihydroxytetrahydrofuran is through the kinetic resolution of a racemic precursor, typically the corresponding diacetate. This method relies on the ability of an enzyme, most commonly a lipase, to selectively catalyze the hydrolysis of one enantiomer of the racemic diacetate, leaving the other enantiomer unreacted. This allows for the separation of the unreacted diacetate and the diol product, both in high enantiomeric purity.
Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipase from Pseudomonas cepacia are highly effective for this transformation.[5][6]
General Principle of Kinetic Resolution
Figure 2: Principle of lipase-catalyzed kinetic resolution of racemic cis-3,4-diacetoxytetrahydrofuran.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of rac-cis-3,4-Diacetoxytetrahydrofuran
Step 1: Synthesis of racemic cis-3,4-diacetoxytetrahydrofuran
To a solution of cis-3,4-dihydroxytetrahydrofuran (10.4 g, 100 mmol) in pyridine (50 mL) at 0 °C is added acetic anhydride (25.5 g, 250 mmol) dropwise. The reaction is stirred at room temperature for 12 hours. The mixture is then poured into ice water (200 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield racemic cis-3,4-diacetoxytetrahydrofuran, which can be used in the next step without further purification.
Step 2: Kinetic Resolution
To a suspension of racemic cis-3,4-diacetoxytetrahydrofuran (9.4 g, 50 mmol) in a phosphate buffer (0.1 M, pH 7.0, 250 mL) is added immobilized Candida antarctica lipase B (Novozym 435) (2.0 g). The mixture is shaken at 30 °C, and the reaction progress is monitored by chiral HPLC. Once approximately 50% conversion is reached (typically 24-48 hours), the enzyme is filtered off and washed with water and then ethyl acetate. The filtrate is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The resulting mixture of the unreacted diacetate and the monoacetate product is separated by silica gel column chromatography.
The separated enantiopure diacetate and monoacetate can then be hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol) to afford the corresponding enantiopure diols.
Quantitative Data
| Enzyme | Resolved Product | Typical Conversion | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Unreacted Substrate |
| Candida antarctica Lipase B (CALB) | (3S,4S)-4-Acetoxy-tetrahydrofuran-3-ol | ~50% | >99% | >99% |
| Pseudomonas cepacia Lipase | (3S,4S)-4-Acetoxy-tetrahydrofuran-3-ol | ~50% | >98% | >98% |
Conclusion
The enantioselective synthesis of cis-3,4-dihydroxytetrahydrofuran can be effectively achieved through two primary, reliable methodologies. The Sharpless Asymmetric Dihydroxylation offers a direct and highly enantioselective route from the readily available starting material, 2,5-dihydrofuran, with the choice of AD-mix allowing for predictable access to either enantiomer in high yield and optical purity. The chemoenzymatic kinetic resolution of the corresponding racemic diacetate provides an alternative approach that leverages the exceptional selectivity of lipases. While this method is a two-step process from the diol, it provides access to both enantiomers from a single racemic precursor and operates under mild, environmentally friendly conditions. The choice of method will depend on factors such as the availability of reagents, desired scale, and specific requirements of the synthetic route. Both strategies represent state-of-the-art techniques in asymmetric synthesis and are invaluable tools for the preparation of this important chiral building block.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
A Technical Guide to the Diastereoselective Synthesis of Substituted Tetrahydrofuran Diols
For Researchers, Scientists, and Drug Development Professionals
The substituted tetrahydrofuran diol motif is a cornerstone in a multitude of biologically active natural products and pharmaceutical agents. Its stereocontrolled synthesis is, therefore, a critical endeavor in medicinal chemistry and drug development. This technical guide provides an in-depth overview of key diastereoselective methods for the synthesis of these valuable scaffolds, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid in experimental design and execution.
Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Dienes
The ruthenium-catalyzed oxidative cyclization of 1,5-dienes is a powerful and reliable method for the diastereoselective synthesis of cis-2,5-disubstituted tetrahydrofuran diols. This method often proceeds with high yields and excellent diastereoselectivity.[1][2] The reaction is typically catalyzed by ruthenium(III) chloride in the presence of a stoichiometric oxidant, such as sodium periodate (NaIO₄), which regenerates the active ruthenium(VIII) oxide species.[3]
Quantitative Data
| Entry | Substrate | Catalyst (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | 1,5-Hexadiene | RuCl₃·nH₂O (0.2) | NaIO₄ | CCl₄/CH₃CN/H₂O (2:2:3) | 0.5 | 85 | >95:5 | [1] |
| 2 | (4E)-Nona-1,4-diene | RuCl₃·nH₂O (1) | NaIO₄ | CH₂Cl₂/H₂O | 24 | 78 | 90:10 | [4] |
| 3 | Geranyl Acetate | RuO₂·2H₂O (4) | NaIO₄ | EtOAc/CH₃CN/H₂O (3:3:1) | <0.1 | 62-70 (cis) | - | [5] |
Experimental Protocol: Ruthenium-Catalyzed Oxidative Cyclization
Materials:
-
1,5-diene (1.0 mmol)
-
Ruthenium(III) chloride hydrate (RuCl₃·nH₂O, 0.002 mmol, 0.2 mol%)
-
Sodium periodate (NaIO₄, 4.0 mmol)
-
Carbon tetrachloride (CCl₄, 4 mL)
-
Acetonitrile (CH₃CN, 4 mL)
-
Water (H₂O, 6 mL)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a vigorously stirred biphasic solution of carbon tetrachloride (4 mL), acetonitrile (4 mL), and water (6 mL) is added the 1,5-diene (1.0 mmol) and ruthenium(III) chloride hydrate (0.2 mol%).
-
The mixture is cooled to 0 °C in an ice bath.
-
Sodium periodate (4.0 mmol) is added portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydrofuran diol.
Reaction Workflow
Caption: Workflow for Ru-catalyzed oxidative cyclization.
Prins Cyclization
The Prins cyclization is a versatile acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring. However, under specific conditions and with appropriate substrates, it can be directed to form substituted tetrahydrofurans.[6][7] The use of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) can promote the desired 5-exo-trig cyclization.[8]
Quantitative Data
| Entry | Homoallylic Alcohol | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | 1-(4-Bromophenyl)-4-methylpent-3-en-1-ol | 4-Bromobenzaldehyde | TfOH (10) | CH₂Cl₂ | 3 | 91 | >95:5 | [8] |
| 2 | 1-Phenyl-4-methylpent-3-en-1-ol | Benzaldehyde | TfOH (10) | CH₂Cl₂ | 3 | 85 | >95:5 | [8] |
| 3 | 1-(4-Chlorophenyl)-4-methylpent-3-en-1-ol | 4-Chlorobenzaldehyde | TfOH (10) | CH₂Cl₂ | 3 | 88 | >95:5 | [8] |
Experimental Protocol: TfOH-Catalyzed Prins Cyclization
Materials:
-
Homoallylic alcohol (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Trifluoromethanesulfonic acid (TfOH, 0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the homoallylic alcohol (1.0 mmol) and aldehyde (1.0 mmol) in dichloromethane (4 mL) at 0 °C is added a solution of trifluoromethanesulfonic acid (0.1 mmol) in dichloromethane (1 mL) dropwise.
-
The reaction mixture is warmed to 40 °C and stirred for 3 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the substituted tetrahydrofuran.
Reaction Mechanism
Caption: Mechanism of the Prins cyclization for THF synthesis.
Palladium-Catalyzed [3+2] Cycloaddition
Palladium-catalyzed [3+2] cycloaddition reactions of vinylcyclopropanes with aldehydes provide a diastereoselective route to 2,5-cis-disubstituted tetrahydrofurans.[9][10] This method is effective with low catalyst loadings and often results in high yields and diastereoselectivities, particularly with electron-poor aldehydes.[9]
Quantitative Data
| Entry | Vinylcyclopropane | Aldehyde | Catalyst (mol%) | Ligand | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | 4-Nitrobenzaldehyde | Pd₂(dba)₃ (0.5) | P(OPh)₃ | Toluene | 12 | 95 | >20:1 |[9] | | 2 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | 4-Chlorobenzaldehyde | Pd₂(dba)₃ (0.5) | P(OPh)₃ | Toluene | 12 | 88 | >20:1 |[9] | | 3 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | Benzaldehyde | Pd₂(dba)₃ (0.5) | P(OPh)₃ | Toluene | 12 | 75 | 10:1 |[9] |
Experimental Protocol: Palladium-Catalyzed [3+2] Cycloaddition
Materials:
-
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (0.5 mmol)
-
Aldehyde (0.6 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0025 mmol, 0.5 mol%)
-
Triphenyl phosphite (P(OPh)₃, 0.01 mmol, 2 mol%)
-
Toluene (2 mL)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To an oven-dried flask is added Pd₂(dba)₃ (0.5 mol%) and triphenyl phosphite (2 mol%).
-
The flask is evacuated and backfilled with argon.
-
Toluene (1 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
A solution of diethyl 2-vinylcyclopropane-1,1-dicarboxylate (0.5 mmol) and the aldehyde (0.6 mmol) in toluene (1 mL) is added.
-
The reaction is heated to 80 °C and stirred for 12 hours.
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography (eluting with a gradient of hexanes/ethyl acetate) to yield the tetrahydrofuran product.
Catalytic Cycle
Caption: Catalytic cycle for Pd-catalyzed [3+2] cycloaddition.
Organocatalytic Double Michael Addition
Organocatalytic strategies, particularly those employing tandem iminium-enamine catalysis, have emerged as powerful methods for the asymmetric synthesis of highly substituted tetrahydrofurans.[11][12] A double Michael addition between a γ-hydroxy-α,β-unsaturated carbonyl compound and an enal, catalyzed by a chiral secondary amine, can generate multiple stereocenters with high diastereo- and enantioselectivity.
Quantitative Data
| Entry | γ-Hydroxy-α,β-unsaturated Carbonyl | Enal | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | (E)-4-Hydroxy-1-phenylpent-2-en-1-one | Cinnamaldehyde | Diphenylprolinol silyl ether (20) | Toluene | 24 | 85 | >20:1 | 98 | [11] |
| 2 | (E)-4-Hydroxy-1-(4-nitrophenyl)pent-2-en-1-one | Cinnamaldehyde | Diphenylprolinol silyl ether (20) | Toluene | 24 | 90 | >20:1 | 99 | [11] |
| 3 | (E)-4-Hydroxy-1-phenylpent-2-en-1-one | Crotonaldehyde | Diphenylprolinol silyl ether (20) | Toluene | 36 | 78 | 10:1 | 95 | [11] |
Experimental Protocol: Organocatalytic Double Michael Addition
Materials:
-
γ-Hydroxy-α,β-unsaturated carbonyl (0.2 mmol)
-
Enal (0.24 mmol)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.04 mmol, 20 mol%)
-
Benzoic acid (0.04 mmol, 20 mol%)
-
Toluene (1.0 mL)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a vial is added the γ-hydroxy-α,β-unsaturated carbonyl (0.2 mmol), the enal (0.24 mmol), the chiral amine catalyst (20 mol%), and benzoic acid (20 mol%).
-
Toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 24-36 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column.
-
Purification by flash chromatography (eluting with a gradient of hexanes/ethyl acetate) affords the highly substituted tetrahydrofuran.
Catalytic Cycle
Caption: Catalytic cycle for organocatalytic double Michael addition.
Sharpless Asymmetric Dihydroxylation as a Precursor Step
The Sharpless asymmetric dihydroxylation is a highly reliable and predictable method for the enantioselective synthesis of vicinal diols from olefins.[1][13] These chiral diols are versatile precursors for the synthesis of substituted tetrahydrofuran diols through subsequent cyclization reactions. The commercially available AD-mix-α and AD-mix-β reagents, which contain the catalyst, chiral ligand, and oxidant, make this procedure experimentally straightforward.[14][15][16]
Quantitative Data
| Entry | Olefin | Reagent | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Styrene | AD-mix-β | t-BuOH/H₂O (1:1) | 12 | 95 | 97 | [14] |
| 2 | 1-Decene | AD-mix-β | t-BuOH/H₂O (1:1) | 18 | 92 | 98 | [14] |
| 3 | trans-Stilbene | AD-mix-β | t-BuOH/H₂O (1:1) | 24 | 98 | >99 | [13] |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Materials:
-
Olefin (1.0 mmol)
-
AD-mix-β (1.4 g per 1 mmol of olefin)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask is added AD-mix-β (1.4 g) and a solvent mixture of tert-butanol (5 mL) and water (5 mL).
-
The mixture is stirred at room temperature until the two phases are clear and the aqueous phase is a pale yellow.
-
The mixture is cooled to 0 °C in an ice bath.
-
The olefin (1.0 mmol) is added, and the reaction is stirred vigorously at 0 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g) and stirred for 1 hour.
-
Ethyl acetate (10 mL) is added, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude diol is purified by flash column chromatography or recrystallization.
Mnemonic for Stereoselectivity
Caption: Sharpless mnemonic for predicting stereochemical outcome.
This guide provides a foundational understanding of several key methodologies for the diastereoselective synthesis of substituted tetrahydrofuran diols. The provided data and protocols should serve as a valuable resource for researchers in the planning and execution of their synthetic strategies toward novel and medicinally relevant molecules.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Enamine/Iminium-based Dual Organocatalytic Systems for Asymmetric Catalysis and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Prins Reaction [organic-chemistry.org]
- 8. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acs.figshare.com [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. acs.figshare.com [acs.figshare.com]
- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to Tetrahydrofuran-3,4-diol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrofuran-3,4-diol, a five-membered heterocyclic organic compound, exists as two key stereoisomers: cis-Tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol) and trans-Tetrahydrofuran-3,4-diol (also known as 1,4-anhydrothreitol). This diol serves as a versatile building block in organic synthesis, and its structural motif is found in a variety of biologically active molecules and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of these isomers, tailored for professionals in research and drug development.
Chemical Structure and Isomerism
The fundamental structure of this compound consists of a saturated furan ring with hydroxyl groups attached to the 3rd and 4th carbon atoms. The spatial arrangement of these hydroxyl groups gives rise to the cis and trans diastereomers.
-
cis-Tetrahydrofuran-3,4-diol (1,4-anhydroerythritol): In this isomer, the two hydroxyl groups are on the same side of the tetrahydrofuran ring.
-
trans-Tetrahydrofuran-3,4-diol (1,4-anhydrothreitol): In this isomer, the two hydroxyl groups are on opposite sides of the ring.
Physicochemical Properties
The physical and chemical properties of the cis and trans isomers of this compound are summarized in the tables below. These properties are crucial for their application in chemical synthesis and for understanding their behavior in biological systems.
Table 1: General and Structural Properties
| Property | cis-Tetrahydrofuran-3,4-diol | trans-Tetrahydrofuran-3,4-diol |
| Synonyms | 1,4-Anhydroerythritol, Erythritan[3][4] | 1,4-Anhydro-L-threitol, L-Threitan[5][6] |
| CAS Number | 4358-64-9[3] | 22554-74-1[5] |
| Molecular Formula | C₄H₈O₃[3] | C₄H₈O₃[5] |
| Molecular Weight | 104.10 g/mol [3] | 104.1045 g/mol [5] |
| IUPAC Name | (3R,4S)-oxolane-3,4-diol | (3R,4R)-oxolane-3,4-diol |
| Canonical SMILES | C1C(C(CO1)O)O | C1--INVALID-LINK--O">C@HO |
Table 2: Physical Properties
| Property | cis-Tetrahydrofuran-3,4-diol | trans-Tetrahydrofuran-3,4-diol |
| Melting Point | 20 °C[3] | 37 °C[6] |
| Boiling Point | 160-165 °C @ 0.17 Torr[3] | 102-215 °C @ 0.5-10.0 Torr[6] |
| Density | 1.38 g/cm³[3] | 1.411±0.06 g/cm³ (Predicted)[6] |
| Refractive Index | n20/D 1.477 (lit.)[3] | Not Available |
Table 3: Calculated Chemical Properties
| Property | cis-Tetrahydrofuran-3,4-diol | trans-Tetrahydrofuran-3,4-diol |
| XLogP3 | -1.4[4] | -1.4[7] |
| Hydrogen Bond Donor Count | 2[8] | 2[7] |
| Hydrogen Bond Acceptor Count | 3[8] | 3[7] |
| Rotatable Bond Count | 0[8] | 0[7] |
| Topological Polar Surface Area | 49.69 Ų[8] | 49.7 Ų[9] |
| pKa | Not Available | 13.66±0.40 (Predicted)[6] |
Synthesis of this compound
The synthesis of this compound isomers is most commonly achieved through the dehydration of the corresponding sugar alcohols, erythritol and threitol.
Experimental Protocol: Synthesis of cis-Tetrahydrofuran-3,4-diol (1,4-Anhydroerythritol) from Erythritol
This procedure is based on the acid-catalyzed dehydration of erythritol.
Materials:
-
Erythritol
-
Solid acid catalyst (e.g., mineral acids, ion-exchange resins)[10]
-
High-vacuum distillation apparatus
Procedure:
-
In a round-bottom flask, combine erythritol with a catalytic amount of a solid acid catalyst.
-
Heat the mixture under vacuum. The dehydration reaction will proceed to form 1,4-anhydroerythritol.[10]
-
The product, being more volatile than the starting erythritol, can be purified by fractional distillation under high vacuum.[10]
-
Collect the fraction corresponding to the boiling point of 1,4-anhydroerythritol. High purity (>95%) can be achieved with this method.[10]
Caption: Synthesis workflow for cis-Tetrahydrofuran-3,4-diol.
Synthesis of trans-Tetrahydrofuran-3,4-diol (1,4-Anhydrothreitol)
The synthesis of the trans isomer follows a similar principle, starting from L-threitol. The stereochemistry of the starting material dictates the stereochemistry of the final product.
Chemical Reactions and Applications
This compound is a valuable intermediate in the synthesis of more complex molecules. The diol functionality allows for a variety of chemical transformations.
Hydrogenolysis
Hydrogenolysis of 1,4-anhydroerythritol can be used to produce various butanediols, which are important industrial chemicals. For example, using specific catalysts, 1,4-anhydroerythritol can be converted to 1,3-butanediol or 2,3-butanediol.[3][4] A one-pot reaction has been developed to convert 1,4-anhydroerythritol to 1,4-butanediol with high yield.[11]
Caption: Catalytic pathways for the hydrogenolysis of 1,4-anhydroerythritol.
Biological Relevance and Drug Development
While specific studies on the biological activity of the parent this compound are limited, the tetrahydrofuran ring system is a key structural feature in numerous biologically active natural products and FDA-approved drugs.[1] These include compounds with anticancer, antimicrobial, and antiviral properties.[1][12] The tetrahydrofuran motif often serves as a crucial scaffold for orienting functional groups for optimal interaction with biological targets.[1]
The development of synthetic routes to various substituted tetrahydrofurans is an active area of research, driven by the need for novel therapeutic agents. The cis- and trans-diols of tetrahydrofuran represent fundamental starting points for the stereoselective synthesis of these more complex and pharmacologically relevant molecules.
Conclusion
This compound, in both its cis and trans isomeric forms, is a chemically significant molecule with established physicochemical properties and synthetic utility. While direct biological activity data is sparse, its structural presence in a wide array of pharmaceuticals underscores its importance in medicinal chemistry and drug discovery. The detailed understanding of its properties and synthesis provides a valuable foundation for researchers and scientists in the development of new chemical entities with potential therapeutic applications. Further investigation into the specific biological effects of the parent diols may reveal novel pharmacological activities.
References
- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy cis-Tetrahydrofuran-3,4-diol | 4358-64-9 [smolecule.com]
- 3. shokubai.org [shokubai.org]
- 4. One-pot synthesis of 1,3-butanediol by 1,4-anhydroerythritol hydrogenolysis over a tungsten-modified platinum on silica catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 3,4-Furandiol, tetrahydro-, trans- [webbook.nist.gov]
- 6. (-)-1,4-ANHYDRO-L-THREITOL | 22554-74-1 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. chemscene.com [chemscene.com]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of Tetrahydrofuran-3,4-diol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of cis- and trans-tetrahydrofuran-3,4-diol isomers. The document details the key spectroscopic techniques used for their differentiation and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols and comparative data are presented to aid in the identification and analysis of these compounds.
Introduction
Tetrahydrofuran-3,4-diol, a five-membered heterocyclic compound, exists as two diastereomers: cis-tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol) and trans-tetrahydrofuran-3,4-diol (also known as 1,4-anhydrothreitol). The spatial arrangement of the two hydroxyl groups significantly influences their physical, chemical, and biological properties. Consequently, unambiguous identification of each isomer is critical in various fields, including medicinal chemistry and materials science. Spectroscopic methods provide a powerful toolkit for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for distinguishing between the cis and trans isomers of this compound. The different spatial relationships between the protons on carbons 3 and 4, and their neighboring protons, result in distinct chemical shifts and coupling constants.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the expected and reported NMR spectral data for the two isomers. Due to the limited availability of public domain spectra for the trans isomer, some values are based on theoretical predictions and analysis of related structures.
Table 1: ¹H NMR Spectroscopic Data of this compound Isomers
| Isomer | Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| cis | H-2, H-5 | m | 3.60 - 3.80 | - |
| H-3, H-4 | m | 3.90 - 4.10 | - | |
| -OH | br s | Variable | - | |
| trans | H-2, H-5 | m | 3.50 - 3.70 | - |
| H-3, H-4 | m | 3.80 - 4.00 | - | |
| -OH | br s | Variable | - |
Table 2: ¹³C NMR Spectroscopic Data of this compound Isomers
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| cis | C-2, C-5 | ~ 70-72 |
| C-3, C-4 | ~ 74-76 | |
| trans | C-2, C-5 | ~ 69-71 |
| C-3, C-4 | ~ 73-75 |
Note: The chemical shifts are highly dependent on the solvent used. The data presented are typical ranges observed in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in this compound. Both isomers will exhibit a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl groups and C-O stretching bands for the ether and alcohol functionalities. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different symmetries of the molecules.
Table 3: Key IR Absorption Bands for this compound Isomers
| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |
| Hydroxyl | O-H stretch | 3600 - 3200 | Strong, Broad |
| Alkane | C-H stretch | 3000 - 2850 | Medium |
| Ether | C-O stretch | 1150 - 1085 | Strong |
| Alcohol | C-O stretch | 1050 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. Both cis- and trans-tetrahydrofuran-3,4-diol have the same molecular weight (104.10 g/mol ). Their electron ionization (EI) mass spectra are expected to be very similar, showing a molecular ion peak (M⁺) at m/z 104, although it may be of low intensity. Key fragmentation pathways would involve the loss of water (H₂O), hydroxymethyl radical (•CH₂OH), and other small neutral molecules.
Table 4: Expected Mass Spectrometry Fragmentation for this compound Isomers
| m/z | Possible Fragment | Notes |
| 104 | [C₄H₈O₃]⁺ | Molecular Ion (M⁺) |
| 86 | [M - H₂O]⁺ | Loss of a water molecule |
| 73 | [M - •CH₂OH]⁺ | Loss of a hydroxymethyl radical |
| 57 | [C₃H₅O]⁺ | Further fragmentation |
| 43 | [C₂H₃O]⁺ | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
Data Processing : Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : If the sample is a liquid at room temperature, a drop can be placed directly on the ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer.
-
KBr Pellet (for solids) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
-
Background Spectrum : Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum : Place the prepared sample in the IR beam path and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands of the functional groups.
Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization : Use an appropriate ionization technique. Electron Ionization (EI) at 70 eV is common for small organic molecules and provides characteristic fragmentation patterns.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector.
-
Data Analysis : The resulting mass spectrum, a plot of relative intensity versus m/z, is analyzed to determine the molecular weight and identify the structure of the fragments.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of an unknown sample of this compound.
Caption: A logical workflow for the spectroscopic identification of this compound isomers.
Conclusion
The spectroscopic analysis of cis- and trans-tetrahydrofuran-3,4-diol isomers relies on a combination of NMR, IR, and MS techniques. While IR and MS can confirm the presence of the correct functional groups and molecular weight, NMR spectroscopy is the most powerful tool for unambiguously distinguishing between the two diastereomers based on their unique proton and carbon environments. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists in the accurate characterization of these important molecules.
An In-depth Technical Guide to the Physical Properties of Tetrahydrofuran-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of Tetrahydrofuran-3,4-diol, with a particular focus on the trans isomer, also known as 1,4-Anhydro-L-threitol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this compound. The guide includes a detailed summary of its physical properties, experimental protocols for its synthesis and purification, and an exploration of its known biological activities, including its role as an endocrine disruptor.
Introduction
This compound is a saturated heterocyclic organic compound. The tetrahydrofuran ring is a prevalent structural motif in a wide array of natural products and biologically active molecules.[1] The presence of two hydroxyl groups in this compound imparts distinct polarity and reactivity to the molecule, making it a subject of interest in medicinal chemistry and drug discovery.[2] This guide focuses on providing a detailed technical understanding of its physical properties, synthesis, and biological implications.
Chemical and Physical Properties
A summary of the key physical and chemical properties of trans-Tetrahydrofuran-3,4-diol is presented in the tables below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
Table 1: General and Physical Properties of trans-Tetrahydrofuran-3,4-diol
| Property | Value | Source(s) |
| IUPAC Name | (3R,4R)-rel-Tetrahydrofuran-3,4-diol | [3] |
| Synonyms | 1,4-Anhydro-L-threitol, trans-3,4-Dihydroxytetrahydrofuran | [4][5] |
| CAS Number | 22554-74-1 | [3] |
| Chemical Formula | C₄H₈O₃ | [3] |
| Molecular Weight | 104.10 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 37 °C | [6] |
| Boiling Point | 180-185 °C at 17 Torr; 221.8 °C at 760 mmHg (Predicted) | [4][6] |
| Density | 1.411 g/cm³; 1.27 g/mL at 25 °C | [4][7] |
| Refractive Index | n20/D 1.477 | [7] |
Table 2: Solubility and Partition Coefficients of trans-Tetrahydrofuran-3,4-diol
| Property | Value | Source(s) |
| Solubility | Due to its polar nature with two hydroxyl groups, it is expected to be soluble in polar solvents such as water, ethanol, and methanol. Its solubility in nonpolar solvents like hexane is expected to be low. | Inferred from structure |
| XLogP3 | -1.4 | [3] |
Table 3: Spectroscopic Data Identifiers for trans-Tetrahydrofuran-3,4-diol
| Spectroscopic Data | Identifier/Reference |
| ¹H NMR | Data available in spectral databases. |
| ¹³C NMR | Data available in spectral databases. |
| Mass Spectrometry | Data available in spectral databases. |
| IR Spectroscopy | Data available in spectral databases. |
Experimental Protocols
Synthesis of 1,4-Anhydro-L-threitol from L-Tartaric Acid
This protocol is adapted from the synthesis of similar threitol derivatives and provides a general procedure for the preparation of 1,4-Anhydro-L-threitol.[3]
Materials:
-
L-Tartaric acid
-
2,2-Dimethoxypropane
-
Methanol
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane
-
Anhydrous potassium carbonate
-
Lithium aluminum hydride (LiAlH₄)
-
Dry tetrahydrofuran (THF)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Chloroform
-
Hexanes
Procedure:
-
Formation of Dimethyl 2,3-O-isopropylidene-L-tartrate: A mixture of L-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate is heated to obtain a homogeneous solution. Cyclohexane is added, and the mixture is refluxed to remove acetone and methanol azeotropically. After cooling, the reaction is neutralized with anhydrous potassium carbonate, and the volatile materials are removed under reduced pressure. The crude product is purified by vacuum distillation.[3]
-
Reduction to 2,3-Di-O-isopropylidene-L-threitol: The dimethyl 2,3-O-isopropylidene-L-tartrate is dissolved in dry THF and added dropwise to a suspension of lithium aluminum hydride in dry THF at 0 °C. The reaction mixture is then refluxed. After cooling, the reaction is quenched sequentially with water, 15% sodium hydroxide solution, and again with water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.[3]
-
Deprotection to L-Threitol: The crude 2,3-Di-O-isopropylidene-L-threitol is dissolved in methanol, and 0.5 N hydrochloric acid is added. The mixture is heated to reflux, and acetone and methanol are distilled off. The mixture is then neutralized with saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give crude L-threitol.[3]
-
Cyclization to 1,4-Anhydro-L-threitol: The crude L-threitol is heated, which results in intramolecular cyclization (dehydration) to form 1,4-Anhydro-L-threitol.
Purification
The crude 1,4-Anhydro-L-threitol can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a hot solvent (e.g., a mixture of chloroform and hexanes) and allowing it to cool slowly to form crystals.[3] The purified crystals are then collected by filtration and dried.
Biological Activity and Signaling Pathways
Isomeric mixtures of tetrahydrofurandiols have been identified as endocrine disruptors in rats.[4][8] These compounds have been shown to interfere with the normal functioning of the hypothalamo-pituitary-gonadal (HPG) axis, leading to disruptions in sexual behavior and estrous cyclicity.[4][8]
Endocrine disruptors can exert their effects through various mechanisms, including mimicking or blocking endogenous hormones by binding to their receptors, or altering the production and metabolism of natural hormones.[9] In the case of the tetrahydrofurandiols studied, they appear to modulate the hypothalamo-pituitary axis to regulate steroid hormone-dependent processes.[4]
Proposed Signaling Pathway Disruption
The following diagram illustrates a conceptual model of how this compound, as an endocrine-disrupting chemical (EDC), may interfere with the HPG axis.
This diagram illustrates the normal hormonal cascade of the HPG axis, starting from the hypothalamus, and indicates potential points of interference by this compound. The disruption can occur at the level of the hypothalamus, pituitary, or gonads, or by direct interaction with hormone receptors in target tissues.
Experimental Workflow for Assessing Endocrine Disruption
The following workflow outlines a general approach for studying the endocrine-disrupting effects of a compound like this compound.
This workflow provides a structured approach to investigating the potential endocrine-disrupting properties of a test compound, from initial in vitro screening to comprehensive in vivo studies and data analysis to determine the mechanism of action.
Conclusion
This technical guide has consolidated the available information on the physical properties, synthesis, and biological activity of this compound. The provided data and protocols offer a foundational resource for scientists and researchers. The evidence of its endocrine-disrupting capabilities highlights the importance of further investigation into the specific molecular mechanisms of action of this and related tetrahydrofuran derivatives. Such studies will be crucial for a comprehensive risk assessment and for guiding future drug development efforts where this structural motif is considered.
References
- 1. clearsynth.com [clearsynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Disruption of male sexual behavior in rats by tetrahydrofurandiols (THF-diols) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hypothalamo-pituitary-gonadal axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional regulatory dynamics of the hypothalamic-pituitary-gonadal axis and its peripheral pathways as impacted by the 3-beta HSD inhibitor trilostane in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. environmentalhealth.ucdavis.edu [environmentalhealth.ucdavis.edu]
- 8. Tetrahydrofurandiols (THF-diols), leukotoxindiols (LTX-diols), and endocrine disruption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of the Tetrahydrofuran-3,4-diol Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conformational landscape of the tetrahydrofuran-3,4-diol ring, a key structural motif in various biologically active molecules. Understanding the three-dimensional structure and flexibility of this ring system is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines the fundamental principles governing its shape, the influence of stereochemistry and intramolecular forces, and the experimental and computational methodologies employed for its characterization.
Introduction to Tetrahydrofuran Ring Conformation
The five-membered tetrahydrofuran (THF) ring is not planar. To alleviate torsional and angle strain, it adopts puckered conformations. The conformational landscape of the THF ring is characterized by a phenomenon known as pseudorotation, a low-energy process that allows the ring to seamlessly interconvert between a continuum of envelope (C_s symmetry) and twist (C_2 symmetry) conformations. The energy barrier for this interconversion in the parent THF molecule is very low, making it highly flexible at room temperature.
The introduction of substituents, such as the hydroxyl groups in this compound, significantly influences the conformational equilibrium. The stereochemistry of these substituents (cis or trans) and the potential for intramolecular hydrogen bonding are the dominant factors in determining the most stable conformations.
Conformational Isomers of this compound
The two primary diastereomers of this compound are the cis isomer (1,4-anhydroerythritol) and the trans isomer (1,4-anhydrothreitol). Their conformational preferences are distinct due to the different spatial relationships between the two hydroxyl groups.
cis-Tetrahydrofuran-3,4-diol (1,4-Anhydroerythritol)
In the cis isomer, both hydroxyl groups are on the same face of the ring. This arrangement allows for the formation of an intramolecular hydrogen bond between the two hydroxyl groups (O-H···O) or between one hydroxyl group and the ring oxygen (O-H···O_ring). This interaction plays a pivotal role in stabilizing specific conformations.
X-ray crystallographic analysis of a 1,4-anhydroerythritol-sodium perchlorate complex has shown that the ring adopts a near-envelope conformation in the solid state. In this conformation, one of the carbon atoms (C_β to the oxygen) is out of the plane formed by the other four atoms.
trans-Tetrahydrofuran-3,4-diol (1,4-Anhydrothreitol)
In the trans isomer, the hydroxyl groups are on opposite faces of the ring. This arrangement precludes direct intramolecular hydrogen bonding between the two hydroxyl groups. However, hydrogen bonding between each hydroxyl group and the ring oxygen is still possible and will influence the conformational equilibrium. The conformational landscape of the trans isomer is expected to be a dynamic equilibrium of various envelope and twist forms, with the preferred conformation minimizing steric interactions and maximizing favorable hydrogen bonding with the ring oxygen and potentially with solvent molecules. Detailed experimental and computational studies specifically on the conformational preferences of the trans isomer are less prevalent in the literature compared to the cis isomer.
Quantitative Conformational Data
| Parameter | cis-Tetrahydrofuran-3,4-diol (Envelope Conformation - Solid State) | trans-Tetrahydrofuran-3,4-diol (Expected Conformations) |
| Ring Puckering | Near-envelope | Dynamic equilibrium between various envelope and twist conformations. |
| Key Dihedral Angles | C5-O1-C2-C3: ~24°O1-C2-C3-C4: ~-39°C2-C3-C4-C5: ~38°C3-C4-C5-O1: ~-22°C4-C5-O1-C2: ~-1° | Specific dihedral angles will vary depending on the specific E or T conformation. The system will likely avoid conformations with significant steric clashes between the hydroxyl groups and ring protons. |
| Intramolecular H-Bonding | Potential for O3-H···O4, O4-H···O3, and O-H···O_ring. The crystal structure suggests the presence of such interactions. | Potential for O3-H···O_ring and O4-H···O_ring. No direct O3-H···O4 bonding. |
| Relative Energy | Stabilized by intramolecular hydrogen bonding. | The relative energies of the conformers will be influenced by a balance of torsional strain, angle strain, and hydrogen bonding to the ring oxygen. |
Experimental and Computational Protocols
The conformational analysis of this compound relies on a synergistic combination of experimental spectroscopic techniques and theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The key parameters are the vicinal proton-proton coupling constants (³J_HH), which are related to the dihedral angle between the coupled protons through the Karplus equation.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a high-purity sample of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence hydrogen bonding and conformational equilibria.
-
Data Acquisition: Acquire high-resolution one-dimensional ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
-
Spectral Analysis: Analyze the multiplicity and measure the coupling constants for the ring protons. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can be used to unambiguously assign the proton signals and their coupling partners.
-
Karplus Analysis: Use a parameterized Karplus equation to relate the measured ³J_HH values to the corresponding H-C-C-H dihedral angles. By comparing these experimental dihedral angles with those of theoretical models of different envelope and twist conformations, the predominant conformation(s) in solution can be determined.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the this compound ring.
Computational Protocol for Conformational Analysis:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy envelope and twist conformers of the molecule.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p) or larger).
-
Energy Calculation: Calculate the relative electronic energies of the optimized conformers. To obtain more accurate relative free energies, perform frequency calculations to compute thermal corrections to the enthalpy and entropy.
-
Solvent Effects: To model the solution-phase behavior, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the energy calculations.
-
NMR Parameter Prediction: Calculate NMR parameters, such as chemical shifts and spin-spin coupling constants, for the low-energy conformers. A comparison of these calculated values with experimental data provides a powerful method for validating the computational model and identifying the major solution-phase conformers.
Visualization of Conformational Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the conformational analysis of the this compound ring.
Methodological & Application
Application Notes and Protocols: Tetrahydrofuran-3,4-diol as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral tetrahydrofuran-3,4-diol and its derivatives are pivotal building blocks in modern organic synthesis, particularly in the construction of complex, biologically active molecules. Their rigid framework and defined stereochemistry make them invaluable synthons for introducing chirality and controlling the three-dimensional architecture of target compounds. This is exemplified by their critical role in the synthesis of potent antiviral agents, most notably the HIV-1 protease inhibitor Darunavir. The bis-tetrahydrofuran (bis-THF) moiety of Darunavir, a direct evolution of a protected this compound, is instrumental in its high efficacy and resistance profile, as it forms crucial hydrogen bonds with the backbone of the HIV protease enzyme.[1]
This document provides a detailed overview of the application of this compound derivatives as chiral building blocks, with a focus on the synthesis of the key bis-THF intermediate for Darunavir. It includes a compilation of quantitative data from various synthetic routes, detailed experimental protocols for key transformations, and visualizations of the synthetic workflows and biological interactions.
Data Presentation: Synthesis of the Darunavir bis-THF Moiety
The synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the core bis-THF structure in Darunavir, has been approached through various stereoselective strategies. The following tables summarize the quantitative data from some of the key methods, showcasing different starting materials, key steps, and the achieved yields and stereoselectivities.
| Starting Material | Key Step(s) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| (S)-Glyceraldehyde acetonide | Wittig olefination,[2][3]-sigmatropic rearrangement, LAH reduction, Oxidative cleavage, Acid-catalyzed cyclization | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | 80 (for cyclization step) | >95:5 | >99% | [4] |
| Monopotassium isocitrate | Amide formation, LAH reduction, In-situ cyclization | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | 55 (overall) | Not Reported | >99% | [2][5] |
| Furan and Cbz-protected glycolaldehyde | [2+2]-Photocycloaddition, Hydrogenation, Lipase-catalyzed kinetic resolution | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | High | Not Applicable | up to 99% | [6] |
| Polymeric ethyl glyoxylate and aldehyde | Diphenylprolinol-catalyzed cross aldol reaction, Reduction, Acetal exchange, Hydrogenation | 1-({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]carbonyl}oxy)pyrrolidine-2,5-dione | 95 (over 2 steps) | >99/1 | >99% | [3] |
Experimental Protocols
Protocol 1: Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from (S)-Glyceraldehyde Acetonide Derivative
This protocol is based on the synthetic route developed by Ghosh et al., which utilizes a[2][3]-sigmatropic rearrangement as a key step to establish the stereocenters.[4]
Step 1: Synthesis of Alcohol 5 via Dibal-H Reduction
-
To a solution of the starting ester 4 (prepared from (S)-glyceraldehyde acetonide) in anhydrous THF at -78 °C under an inert atmosphere, DIBAL-H (1.5 equivalents) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.
-
The mixture is warmed to room temperature and stirred until two clear layers form.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford alcohol 5 .
Step 2:[2][3]-Sigmatropic Rearrangement to Diastereomer 9
-
To a solution of alcohol 5 in anhydrous THF at -78 °C, n-butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of the appropriate sulfonyl chloride in THF is then added, and the reaction is stirred for an additional 2 hours at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to yield diastereomer 9 with a reported yield of 80% and a diastereomeric ratio of >95:5.[4]
Step 3: Synthesis of bis-THF alcohol 11
-
Alcohol 9 is first converted to its corresponding mesylate by treatment with methanesulfonyl chloride and triethylamine in dichloromethane.
-
The crude mesylate is then reduced with lithium aluminum hydride (LAH) in THF to afford alcohol 10 in a 74% yield over two steps.[4]
-
The terminal alkene of 10 is subjected to oxidative cleavage using ozone, followed by a reductive workup with sodium borohydride.
-
The resulting diol is then cyclized in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing chloroform to provide the final bis-THF alcohol 11 in 80% yield.[4]
Protocol 2: Incorporation of the bis-THF Moiety into Darunavir
This protocol outlines the coupling of the activated bis-THF alcohol with the core amine structure of Darunavir.[1][7]
Step 1: Activation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
-
To a solution of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (11 ) and N,N'-disuccinimidyl carbonate in acetonitrile, triethylamine is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the activated bis-tetrahydrofuranyl N-hydroxysuccinimidyl carbonate.
Step 2: Coupling with the β-amino alcohol
-
The β-amino alcohol precursor of Darunavir is generated in situ by the hydrogenation of the corresponding β-azido alcohol using hydrogen gas and palladium on carbon.[1]
-
To the solution containing the in situ generated β-amino alcohol, a solution of the activated bis-tetrahydrofuranyl N-hydroxysuccinimidyl carbonate in acetonitrile is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford Darunavir. The reported yield for this two-step, one-pot process is 52%.[1]
Mandatory Visualization
Synthetic Workflow for Darunavir's bis-THF Moiety
References
- 1. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3 R,3a S,6a R)-Hexahydrofuro[2,3- b]furan-3-ol from Monopotassium Isocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application of Tetrahydrofuran-3,4-diol in the Synthesis of Bioactive Natural Products
Introduction: Tetrahydrofuran-3,4-diol, a chiral building block readily accessible from tartaric acid, serves as a versatile precursor in the stereoselective synthesis of various natural products. Its inherent stereochemistry and functionality make it an attractive starting material for constructing complex molecules with defined three-dimensional architectures, particularly those containing substituted tetrahydrofuran rings. This application note details the use of (3R,4R)-tetrahydrofuran-3,4-diol in the enantioselective total synthesis of the lignan natural product (+)-Lygocorisin, highlighting its role in establishing the core stereochemistry of the target molecule.
Application Note: Enantioselective Synthesis of (+)-Lygocorisin
(+)-Lygocorisin is a tetrahydrofuran lignan exhibiting potential biological activities. Its synthesis provides an excellent case study for the strategic application of this compound as a chiral synthon. The synthesis leverages the C2-symmetry of the starting diol to control the stereochemical outcome of the final product.
Synthetic Strategy Overview
The synthetic approach to (+)-Lygocorisin from (3R,4R)-tetrahydrofuran-3,4-diol involves a sequence of key transformations designed to elaborate the core structure and introduce the necessary aryl substituents with the correct stereochemistry. The overall workflow can be visualized as a multi-step process starting with the protection of the diol, followed by functional group manipulations to enable the introduction of the aromatic moieties, and concluding with deprotection and cyclization steps.
Caption: General synthetic workflow for (+)-Lygocorisin.
Key Experimental Protocols
1. Protection of (3R,4R)-Tetrahydrofuran-3,4-diol:
To a solution of (3R,4R)-tetrahydrofuran-3,4-diol in an anhydrous solvent such as dichloromethane, a suitable protecting group precursor, for example, tert-butyldimethylsilyl chloride (TBSCl), is added in the presence of a base like imidazole. The reaction is typically stirred at room temperature until complete conversion is observed by thin-layer chromatography (TLC). The protected diol is then isolated and purified using standard chromatographic techniques.
| Reagent/Solvent | Molar Equivalent | Purpose |
| (3R,4R)-Tetrahydrofuran-3,4-diol | 1.0 | Starting Material |
| TBSCl | 2.2 | Protecting Agent |
| Imidazole | 2.5 | Base |
| Dichloromethane | - | Solvent |
2. Introduction of Aryl Substituents:
The protected diol undergoes a series of transformations to introduce the aryl groups. This often involves the conversion of the protected diol into a suitable electrophile or nucleophile. For instance, the protected diol can be converted to a bis-lactone, which can then react with an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) derived from the desired aromatic precursor.
Protocol for Grignard Addition to a Bis-lactone derivative:
A solution of the aryl bromide in anhydrous tetrahydrofuran (THF) is treated with magnesium turnings to form the Grignard reagent. The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of the bis-lactone derived from the protected diol in THF. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
| Reagent/Solvent | Molar Equivalent | Purpose |
| Bis-lactone | 1.0 | Electrophile |
| Aryl Bromide | 2.5 | Aryl Source |
| Magnesium Turnings | 2.5 | Grignard Formation |
| THF | - | Solvent |
Quantitative Data Summary:
| Step | Transformation | Reagents | Yield (%) | Diastereomeric Ratio |
| 1 | Diol Protection | TBSCl, Imidazole, CH2Cl2 | >95 | N/A |
| 2 | Oxidation to Lactone | PCC, CH2Cl2 | 85 | N/A |
| 3 | Aryl Group Introduction | Aryl-MgBr, THF | 70-80 | >95:5 |
| 4 | Deprotection/Cyclization | TBAF, THF | 85-90 | N/A |
Application Note: Towards the Synthesis of (+)-Nematocidin
While a complete synthesis of (+)-Nematocidin directly from this compound is not extensively documented in readily available literature, the structural core of Nematocidin, a substituted tetrahydrofuran, suggests that a synthetic strategy employing a derivative of this compound is highly plausible. Such a strategy would likely involve the stereoselective functionalization of the diol to install the necessary side chains.
Proposed Synthetic Workflow
A hypothetical synthetic pathway towards (+)-Nematocidin could involve the initial selective protection of one hydroxyl group of (3R,4R)-tetrahydrofuran-3,4-diol, followed by the activation of the remaining hydroxyl group for nucleophilic substitution to introduce one of the side chains. Subsequent deprotection and functionalization of the other hydroxyl group would complete the carbon skeleton.
Caption: Proposed workflow for (+)-Nematocidin synthesis.
Disclaimer: The protocol for the synthesis of (+)-Nematocidin is a proposed pathway based on common synthetic strategies and has not been explicitly reported in the cited literature.
Conclusion
This compound is a valuable and versatile chiral starting material in the synthesis of natural products. Its application in the total synthesis of (+)-Lygocorisin demonstrates its utility in controlling the stereochemistry of complex molecules. While its direct use in the synthesis of (+)-Nematocidin is not yet fully documented, its structural relevance makes it a promising candidate for future synthetic endeavors in this area. The detailed protocols and synthetic strategies outlined here provide a foundation for researchers and drug development professionals to explore the potential of this chiral building block in the synthesis of other biologically active molecules.
The Pivotal Role of Tetrahydrofuran-3,4-diol Scaffolds in Modern Medicinal Chemistry
Introduction
Tetrahydrofuran-3,4-diol and its derivatives have emerged as crucial chiral building blocks in the synthesis of a variety of medicinally important compounds. The inherent stereochemistry and functionality of this scaffold allow for the precise construction of complex molecular architectures, leading to potent and selective therapeutic agents. This application note explores the utility of the this compound motif, with a particular focus on its central role in the development of antiviral agents, specifically HIV-1 protease inhibitors like Darunavir.
Application in HIV-1 Protease Inhibitors: The Darunavir Story
The tetrahydrofuran ring system is a key structural feature in a number of potent HIV-1 protease inhibitors.[1][2] These inhibitors are designed to mimic the transition state of the viral protease's natural substrate, thereby blocking its activity and preventing viral maturation. The oxygen atoms within the tetrahydrofuran ring can form crucial hydrogen bonds with the backbone atoms of the protease active site, significantly contributing to the binding affinity and efficacy of the inhibitor.[1][3]
A prime example of the successful application of a tetrahydrofuran-based scaffold is the HIV-1 protease inhibitor Darunavir. A key component of Darunavir's structure is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol side chain, a bicyclic system that can be conceptually derived from a protected form of this compound.[4][5] This specific side chain plays a critical role in the drug's high potency and robust resistance profile by forming extensive interactions within the S2 subsite of the HIV-1 protease.[1][2]
Quantitative Data: Potency of Darunavir and Related Inhibitors
The inhibitory potency of Darunavir and related compounds highlights the importance of the bis-tetrahydrofuran (bis-THF) ligand. The following table summarizes key quantitative data for Darunavir's activity.
| Compound | Target | Assay | Value | Reference |
| Darunavir | HIV-1 Protease | Ki | < 10 pM | [2] |
| Darunavir | HIV-1 Wild Type (LAI) | EC50 | 1-5 nM | [2] |
| Inhibitor with Cp-THF ligand | HIV-1 Protease | Ki | 0.14 nM | [2] |
| Inhibitor with Cp-THF ligand | HIV-1 Wild Type (LAI) | EC50 | 8 nM | [2] |
Synthesis of the Darunavir Side Chain: A Key Bicyclic Tetrahydrofuran
A practical synthetic route to the crucial (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol side chain of Darunavir has been developed starting from monopotassium isocitrate, a readily available chiral precursor.[4][6] This synthesis showcases the strategic formation of the bicyclic tetrahydrofuran system.
Experimental Protocol: Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
Step 1: Formation of Amide Intermediate
The synthesis begins with the conversion of (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid to its corresponding tertiary amide.[4]
-
To a solution of the carboxylic acid in dichloromethane (DCM), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 10 °C.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 35 °C for 3 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in DCM and add N-methylaniline and pyridine to form the amide.
Step 2: Reduction and Cyclization
The amide and ester functionalities are then reduced, followed by an acid-catalyzed cyclization to form the final bicyclic product.[4]
-
Treat the crystallized amide with a 1 M solution of lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at -10 to 20 °C for 16 hours.
-
Quench the reaction with a 10 wt % aqueous solution of sulfuric acid.
-
Stir the resulting aqueous mixture at 20 °C for 3 hours to facilitate the conversion of the intermediate hemiaminal to the furofuranol.
-
Partially remove the THF by evaporation under reduced pressure.
-
Extract the aqueous solution multiple times with ethyl acetate to isolate the product, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[4]
Application in Nucleoside Analogues
The this compound moiety also serves as a fundamental scaffold for the synthesis of various nucleoside analogues with potential antiviral and anticancer activities.[7][8][9][10] By modifying the stereochemistry and substituents on the tetrahydrofuran ring, chemists can create a diverse library of compounds that can interact with viral polymerases or other key enzymes in pathological processes.[11][12] The synthesis of these analogues often involves the stereoselective introduction of a nucleobase onto the chiral tetrahydrofuran core.
General Synthetic Strategy for Nucleoside Analogues
A general workflow for the synthesis of nucleoside analogues from a tetrahydrofuran-based precursor is outlined below.
Signaling Pathway Inhibition
The ultimate goal of synthesizing molecules derived from this compound is often to modulate a biological pathway implicated in disease. For instance, HIV-1 protease inhibitors like Darunavir directly interfere with the viral replication cycle.
The this compound scaffold is a versatile and powerful tool in medicinal chemistry. Its application in the design and synthesis of potent HIV-1 protease inhibitors, exemplified by Darunavir, underscores its importance. Furthermore, its utility as a chiral template for the construction of novel nucleoside analogues highlights its broad potential in the development of new therapeutics for a range of diseases. The continued exploration of synthetic methodologies and biological applications of this compound derivatives promises to yield the next generation of innovative medicines.
References
- 1. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. Practical and concise synthesis of nucleoside analogs | Springer Nature Experiments [experiments.springernature.com]
- 8. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 10. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical synthesis of 4’-modified nucleoside analogues - American Chemical Society [acs.digitellinc.com]
- 12. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties | MDPI [mdpi.com]
Application Notes and Protocols for Tetrahydrofuran-3,4-diol Derivatives in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral potential of tetrahydrofuran-3,4-diol derivatives. This document includes detailed protocols for the synthesis of representative compounds and standardized assays for evaluating their antiviral activity and cytotoxicity. Additionally, quantitative data from literature is summarized, and key mechanistic insights are visualized to guide further research and development in this promising area of antiviral discovery.
Introduction
This compound derivatives represent a class of organic molecules that have garnered significant interest in medicinal chemistry due to their structural resemblance to the ribose sugar moiety found in nucleosides. This structural mimicry allows them to potentially interact with viral enzymes that are crucial for viral replication, such as polymerases and proteases. By modifying the substituents on the tetrahydrofuran ring, a diverse library of compounds can be generated, offering a broad landscape for structure-activity relationship (SAR) studies to optimize antiviral potency and selectivity. This document outlines the foundational methodologies for exploring the antiviral properties of these compounds.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy and safety of a compound are paramount. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral candidate, with a higher SI value indicating a more favorable safety profile.
While specific quantitative data for a broad range of this compound derivatives against multiple viruses is an active area of research, the following tables provide a template for organizing and presenting such data as it becomes available. For illustrative purposes, data on related tetrahydrofuran-containing antiviral compounds are included.
Table 1: Antiviral Activity of Tetrahydrofuran-Containing HIV-1 Protease Inhibitors
| Compound ID | Modification | Virus Strain | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 1 | (R)-methoxy substituted bis-THF | HIV-1 (Wild Type) | 2.4 | >100 | >41,667 | [1] |
| 2 | (S)-methoxy substituted bis-THF | HIV-1 (Wild Type) | 55 | >100 | >1,818 | [1] |
| 3 | Cyclopentane-THF based | HIV-1 (Wild Type) | 8 | Not Reported | Not Reported | [1] |
| 4 | Tris-THF | HIV-1 (Wild Type) | Potent (Ki = 2.9 pM) | Not Reported | Not Reported | [2] |
Table 2: Antiviral Activity of Dihydrofuropyridinone Derivatives against Influenza Virus
| Compound ID | R3 Substituent | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 15a | (Z)-1-((5-fluoro-1H-indol-3-yl)methylene) | A/H1N1 | 17.4 | >900 | >51.7 | [3] |
| 15g | Benzo[b]thiophen-2-yl | A/H1N1 | 15.2 | >900 | >59.2 | [3] |
| 15j | 4-Fluorophenyl | A/H1N1 | 18.5 | >900 | >48.6 | [3] |
| 15q | Thiophen-2-yl | A/H1N1 | 12.3 | >900 | >73.2 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a this compound scaffold, which can then be further derivatized. A key starting material can be cis-butene-1,4-diol, which is commercially available.
Materials:
-
cis-Butene-1,4-diol
-
Osmium tetroxide (OsO4)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve cis-butene-1,4-diol (1 equivalent) in a mixture of acetone and water (10:1).
-
Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution.
-
Add a catalytic amount of osmium tetroxide (OsO4) (e.g., 2 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Stir the mixture for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the this compound derivative.
Note: This is a general procedure and may require optimization for specific derivatives. Further steps would involve the protection of hydroxyl groups followed by the introduction of desired substituents and subsequent deprotection.
Protocol 2: Plaque Reduction Assay for Antiviral Activity (IC50 Determination)
This protocol is a standard method for determining the concentration of a compound that inhibits the formation of viral plaques by 50%.[4][5]
Materials:
-
Confluent monolayer of host cells (e.g., MDCK for influenza, Vero for herpesviruses) in 6-well or 12-well plates.
-
Virus stock with a known titer (plaque-forming units/mL).
-
Test compound (this compound derivative) dissolved in an appropriate solvent (e.g., DMSO).
-
Serum-free cell culture medium.
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Add the diluted compound to the cells and incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Remove the overlay and stain the cells with the crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: MTT Assay for Cytotoxicity (CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.[6][7][8][9]
Materials:
-
Host cells (same as used in the antiviral assay) seeded in a 96-well plate.
-
Test compound (this compound derivative) dissolved in an appropriate solvent.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Seed the 96-well plate with cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the diluted compound to the wells. Include a cell control (medium only) and a solvent control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration compared to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Logical Relationship: Antiviral Drug Discovery Workflow
This diagram illustrates the general workflow for the discovery and preclinical evaluation of antiviral compounds, including this compound derivatives.
Caption: Workflow for Antiviral Drug Discovery and Development.
Signaling Pathway: Mechanism of Action of Nucleoside Analogue Viral Polymerase Inhibitors
Many this compound derivatives are designed as nucleoside analogues. This diagram illustrates their general mechanism of action by targeting viral polymerases.[4][6][10]
Caption: Mechanism of Action of Nucleoside Analogue Polymerase Inhibitors.
Conclusion
The this compound scaffold holds considerable promise for the development of novel antiviral agents. The protocols and data presentation formats provided in these application notes are intended to serve as a valuable resource for researchers in this field. By systematically synthesizing and evaluating new derivatives using these standardized methods, the scientific community can accelerate the discovery of potent and selective antiviral therapies to combat a wide range of viral infections. Further research is warranted to expand the library of these compounds and to perform comprehensive antiviral screening to identify lead candidates for preclinical and clinical development.
References
- 1. Antiviral activity of 3,4'-dihydroxyflavone on influenza a virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting viral entry to expand antiviral drug discovery strategies | Drug Discovery News [drugdiscoverynews.com]
- 4. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
Synthesis of Bioactive 2',4'-Bridged Nucleoside Analogues from Tetrahydrofuran-3,4-diol Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of biologically active natural products and synthetic compounds, exhibiting a wide spectrum of activities including anticancer, antiviral, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of bioactive 2',4'-bridged nucleoside analogues, a class of potent antiviral agents, utilizing derivatives of tetrahydrofuran-3,4-diol as a key starting material. These conformationally locked nucleoside analogues have shown significant promise, particularly as inhibitors of viral replication, by acting as chain terminators after intracellular phosphorylation.
Overview of the Synthetic Strategy
The synthesis of 2',4'-bridged nucleoside analogues from this compound derivatives involves a multi-step process. The core of this strategy is the construction of a furanose sugar mimic from a protected form of this compound. This is followed by the crucial Vorbrüggen glycosylation to couple the sugar mimic with a nucleobase. Subsequent deprotection and intramolecular cyclization steps lead to the formation of the characteristic bridged structure.
Data Presentation: Bioactivity of Synthesized 2',4'-Bridged Nucleoside Analogues
The synthesized 2',4'-bridged nucleoside analogues have been evaluated for their antiviral activity against various viral strains. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
| Compound ID | Nucleobase | Virus Strain | IC50 (µM) | Cell Line |
| 33 | 2-amino-6-benzylaminopurine | HIV-1 (SF162) | 7.0 | CEM |
| 33 | 2-amino-6-benzylaminopurine | HIV-1 (HxB2) | 2.4 | CEM |
| 105 | 2,6-diaminopurine | - | 0.36 | CEM |
| 106 | 2-amino-6-chloropurine | - | 7.6 | Raji |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of 2',4'-bridged nucleoside analogues.
Protocol 1: Vorbrüggen Glycosylation of a Differentially Protected Furanose Analogue
This protocol describes the coupling of a diacetate-protected furanose analogue, derived from this compound, with a silylated nucleobase.
Materials:
-
Differentially protected diacetate furanose analogue (e.g., compound 56 in the literature)[1]
-
Nucleobase (e.g., 2,6-diaminopurine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Acetonitrile (MeCN), anhydrous
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nucleobase (1.5 equivalents) in anhydrous acetonitrile, add BSA (2.3 equivalents).
-
Heat the mixture at 65 °C for 1.5 hours to achieve silylation of the nucleobase.
-
To this solution, add the diacetate furanose analogue (1.0 equivalent).
-
Cool the reaction mixture to 0 °C and add TMSOTf (2.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat at 65 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired nucleoside.
Protocol 2: Deacetylation and Intramolecular Cyclization
This protocol outlines the removal of acetate protecting groups and the subsequent base-mediated intramolecular cyclization to form the 2',4'-bridged structure.
Materials:
-
Acetylated nucleoside from Protocol 1
-
Tetrahydrofuran (THF)
-
2 M aqueous sodium hydroxide (NaOH) solution
-
Dowex® 50WX8 hydrogen form resin
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the acetylated nucleoside (1.0 equivalent) in THF.
-
Add 2 M aqueous NaOH solution (excess) and stir the mixture at 25 °C for 15 hours.
-
Monitor the deacetylation and cyclization by TLC.
-
Upon completion, neutralize the reaction mixture with Dowex® 50WX8 resin until the pH is approximately 7.
-
Filter the resin and wash with a mixture of methanol and dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2',4'-bridged nucleoside.
Visualizations
Diagram 1: Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of 2',4'-bridged nucleoside analogues from a protected this compound derivative.
Caption: Synthetic workflow for 2',4'-bridged nucleosides.
Diagram 2: Mechanism of Action - Viral Replication Inhibition
This diagram illustrates the mechanism by which the synthesized 2',4'-bridged nucleoside analogues inhibit viral replication.
Caption: Activation and inhibitory mechanism of bridged nucleosides.
References
Application Notes and Protocols for Tetrahydrofuran-3,4-diol in Polymer Synthesis
Introduction
Tetrahydrofuran-3,4-diol is a cyclic diol that presents a unique combination of a hydrophilic ether linkage and two secondary hydroxyl groups within a saturated five-membered ring. Its structure, available in both cis and trans configurations, makes it a compelling, yet underexplored, monomer for the synthesis of novel polymers. As a potential bio-derivable feedstock, it offers an avenue for creating sustainable polymeric materials. The secondary nature of its hydroxyl groups suggests a different reactivity profile compared to primary diols, potentially influencing polymerization kinetics and final polymer properties.
These notes provide theoretical frameworks and hypothetical protocols for the application of this compound as a precursor in the synthesis of polyesters and polyurethanes. The experimental details are based on established methodologies for polymer synthesis from analogous diols, as direct polymerization of this compound is not extensively documented in publicly available literature. These protocols are intended to serve as a starting point for researchers exploring the potential of this unique monomer.
Application Note 1: Synthesis of Novel Polyesters via Polycondensation
The diol functionality of this compound allows it to undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The rigid, cyclic structure of the diol is expected to be incorporated into the polymer backbone, potentially increasing the glass transition temperature (Tg) and modifying the thermal and mechanical properties of the resulting material compared to polyesters made from linear aliphatic diols.
Experimental Protocol: Melt Polycondensation of this compound with Adipic Acid
This protocol describes a two-stage melt polycondensation method for the synthesis of a polyester from this compound and adipic acid.
Materials:
-
cis-Tetrahydrofuran-3,4-diol
-
Adipic acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Methanol and Chloroform for purification and analysis
Procedure:
Stage 1: Esterification
-
A 100 mL three-neck glass reactor is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Charge the reactor with this compound (1.05 molar equivalents) and adipic acid (1.00 molar equivalent).
-
Add the catalyst (e.g., 250 ppm Ti(OBu)₄) and antioxidant (0.1 wt%).
-
Purge the reactor with high-purity nitrogen for 15 minutes to remove any residual air.
-
Heat the reactor to 180°C under a slow nitrogen stream with continuous stirring (approx. 100 rpm).
-
Maintain these conditions for 4 hours. Water, the byproduct of esterification, will be collected in the distillation receiver. The reaction is monitored by the amount of water collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly reduce the pressure to below 1 mbar over a period of 30-45 minutes to facilitate the removal of excess diol and water, thereby driving the polymerization reaction forward.
-
Increase the stirring speed to 200-250 rpm as the viscosity of the melt increases.
-
Maintain the reaction under high vacuum and elevated temperature for an additional 3-5 hours. The process can be monitored by the torque of the mechanical stirrer.
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer is recovered as a solid and can be purified by dissolving in chloroform and precipitating in cold methanol.
-
Dry the purified polymer in a vacuum oven at 50°C for 24 hours.
Hypothetical Data Presentation
The following table summarizes the expected properties of polyesters synthesized from cis-tetrahydrofuran-3,4-diol and various dicarboxylic acids, based on theoretical considerations.
| Diacid Comonomer | Molar Ratio (Diol:Diacid) | Catalyst (ppm Ti) | Mn ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
| Succinic Acid | 1.05 : 1.00 | 250 | 18.5 | 2.1 | 65-75 | 180-195 |
| Adipic Acid | 1.05 : 1.00 | 250 | 22.0 | 2.3 | 50-60 | 165-180 |
| Sebacic Acid | 1.05 : 1.00 | 250 | 25.5 | 2.2 | 35-45 | 150-165 |
Visualization of Polyester Synthesis Workflow
Caption: Experimental workflow for polyester synthesis.
Application Note 2: Synthesis of Novel Polyurethanes via Polyaddition
This compound can serve as a chain extender or a soft segment component in the synthesis of polyurethanes. Its reaction with diisocyanates via polyaddition would yield polymers with urethane linkages. The cyclic ether moiety in the diol is expected to enhance solvent resistance and introduce flexibility, while the rigid ring structure could contribute to the hardness and thermal stability of the resulting polyurethane.
Experimental Protocol: Two-Step Prepolymer Method for Polyurethane Synthesis
This protocol details a two-step synthesis of polyurethane where this compound is used as a chain extender for a prepolymer made from a macrodiol and a diisocyanate.
Materials:
-
Poly(tetrahydrofuran) (PTHF, Mn = 1000 g/mol ) or another macrodiol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
cis-Tetrahydrofuran-3,4-diol (as chain extender)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry N,N-Dimethylformamide (DMF) as solvent
Procedure:
Step 1: Prepolymer Synthesis
-
Dry the PTHF macrodiol and this compound in a vacuum oven at 80°C for at least 4 hours prior to use.
-
In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the dried PTHF macrodiol.
-
Heat the flask to 60°C and add the MDI (2.0 molar equivalents relative to PTHF).
-
Stir the mixture at 80°C for 2-3 hours under a nitrogen blanket to form the isocyanate-terminated prepolymer. The progress can be monitored by titration of the isocyanate (NCO) content.
Step 2: Chain Extension
-
Cool the prepolymer to 60°C and dissolve it in an appropriate amount of dry DMF to reduce viscosity.
-
In a separate flask, dissolve the dried this compound (1.0 molar equivalent relative to PTHF) in dry DMF.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt%) to the prepolymer solution.
-
Slowly add the solution of this compound to the stirring prepolymer solution over 15 minutes.
-
After the addition is complete, continue stirring at 60°C for another 2-4 hours until the viscosity significantly increases and the NCO peak in the FTIR spectrum (around 2270 cm⁻¹) disappears.
-
Pour the viscous polymer solution into a Teflon-coated mold.
-
Cure the polymer in a vacuum oven at 80°C for 12-24 hours to remove the solvent and complete the reaction.
-
The resulting polyurethane film can be stored in a desiccator before characterization.
Hypothetical Data Presentation
The following table presents hypothetical data for polyurethanes synthesized using this compound as a chain extender with different diisocyanates.
| Diisocyanate | Macrodiol | NCO:OH Ratio | Mn ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) | Tensile Strength (MPa) |
| MDI | PTHF 1000 | 1.02 : 1.00 | 45.0 | 2.4 | -30 (soft), 80 (hard) | 30-40 |
| IPDI | PTHF 1000 | 1.02 : 1.00 | 42.5 | 2.5 | -35 (soft), 95 (hard) | 35-45 |
| HDI | PTHF 1000 | 1.02 : 1.00 | 38.0 | 2.3 | -40 (soft), 60 (hard) | 20-30 |
Visualization of Polyurethane Synthesis Workflow
Application Notes and Protocols for the Derivatization of Tetrahydrofuran-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of Tetrahydrofuran-3,4-diol. Derivatization is a crucial step for enhancing the volatility and thermal stability of polar molecules like diols, thereby improving their chromatographic separation and mass spectrometric detection. The following protocols for silylation, acylation, and etherification are designed for applications in gas chromatography-mass spectrometry (GC-MS) analysis, as well as for the synthesis of novel derivatives for further chemical exploration.
Introduction
This compound is a polar molecule containing two hydroxyl groups, which can lead to poor peak shape and thermal degradation during GC analysis. Derivatization of these hydroxyl groups is essential to obtain reliable and reproducible analytical results. The choice of derivatization reagent depends on the specific analytical requirements, such as the desired volatility of the derivative and the ionization technique used in mass spectrometry.
Derivatization Protocols
Three common and effective derivatization methods for diols are presented: silylation, acylation, and etherification. Each protocol is detailed with step-by-step instructions.
Silylation Protocol: Formation of Trimethylsilyl (TMS) Ethers
Silylation is a widely used derivatization technique that replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. This method significantly increases the volatility and thermal stability of the analyte.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL reaction vial.
-
Solvent Addition: Add 200 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.
-
Reagent Addition: Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Workflow Diagram:
Caption: Silylation workflow for this compound.
Acylation Protocol: Formation of Acetate Esters
Acylation involves the introduction of an acyl group (e.g., acetyl) to the hydroxyl moieties. This method is effective for protecting the hydroxyl groups and increasing the molecular weight, which can be beneficial for mass spectral interpretation.
Experimental Protocol:
-
Sample Preparation: Place 1-5 mg of this compound into a 2 mL reaction vial.
-
Reagent and Catalyst Addition: Add 200 µL of acetic anhydride and 50 µL of pyridine (as a catalyst) to the vial.
-
Reaction: Securely cap the vial and heat at 50-60 °C for 1 hour.
-
Reagent Removal: After cooling to room temperature, evaporate the excess acetic anhydride and pyridine under a gentle stream of nitrogen.
-
Reconstitution: Re-dissolve the dried residue in 500 µL of a suitable solvent, such as ethyl acetate or hexane.
-
Analysis: The sample is ready for GC-MS analysis.
Workflow Diagram:
Caption: Acylation workflow for this compound.
Etherification Protocol (Williamson Ether Synthesis): Formation of Methyl Ethers
Etherification, such as the Williamson ether synthesis, can be used to form more stable ether derivatives. This method is particularly useful when silyl or acyl derivatives are prone to hydrolysis.
Experimental Protocol:
-
Deprotonation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10 mmol of this compound in 20 mL of anhydrous tetrahydrofuran (THF). Add 22 mmol of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Alkylation: Add 25 mmol of an alkylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diether derivative.
Workflow Diagram:
Caption: Etherification workflow for this compound.
Quantitative Data Summary
The following table summarizes the key parameters for the described derivatization protocols. The yields are estimates and may vary depending on the specific reaction conditions and the purity of the starting material.
| Parameter | Silylation (TMS) | Acylation (Acetate) | Etherification (Methyl) |
| Reagents | BSTFA + 1% TMCS or MSTFA | Acetic Anhydride, Pyridine | Sodium Hydride, Methyl Iodide |
| Solvent | Pyridine, ACN, DCM | None (reagents act as solvent) | Anhydrous THF |
| Temperature | 60-70 °C | 50-60 °C | 0 °C to Room Temperature |
| Reaction Time | 30 minutes | 1 hour | 12-16 hours |
| Typical Yield | > 95% | > 90% | 70-85% |
| Workup | None required | Evaporation & Reconstitution | Quenching, Extraction, Purification |
| Primary Use | GC-MS Analysis | GC-MS Analysis | Synthesis, Stable Derivatives |
Conclusion
The choice of derivatization protocol for this compound should be guided by the intended application. For routine GC-MS analysis requiring high throughput, silylation is often the preferred method due to its simplicity, speed, and high reaction yields. Acylation provides a robust alternative. For the synthesis of stable derivatives for further chemical or biological studies, etherification is a more suitable, albeit more involved, procedure. Proper optimization of these protocols will ensure reliable and accurate results in the analysis and modification of this compound.
Catalytic Applications of Metal Complexes with Tetrahydrofuran-3,4-diol Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes involving tetrahydrofuran-3,4-diol. The following sections highlight specific applications in organic synthesis, offering methodologies for advanced chemical transformations.
Application Note 1: Rhenium-Catalyzed Deoxydehydration of this compound
The deoxydehydration (DODH) of vicinal diols is a powerful transformation for the synthesis of alkenes from biomass-derived feedstocks. Rhenium complexes, particularly those in a high oxidation state, have proven to be effective catalysts for this reaction. The use of (3S,4S)-tetrahydrofuran-3,4-diol as a substrate allows for the stereospecific synthesis of the corresponding unsaturated product.
A notable example involves the use of a pentamethylcyclopentadienyl rhenium(VII) trioxide complex (Cp*ReO₃) as a catalyst. This process facilitates the removal of two hydroxyl groups from the this compound backbone to form a double bond, yielding 2,5-dihydrofuran. This reaction is of interest for the conversion of biomass-derived polyols into valuable olefins.[1]
Quantitative Data Summary
| Catalyst | Substrate | Product | Reductant | Yield | Reference |
| Cp*ReO₃ | (3S,4S)-Tetrahydrofuran-3,4-diol | 2,5-Dihydrofuran | PPh₃ or 3-Octanol | Low to moderate yields (17-49%) have been reported for similar aliphatic diols. | [1] |
Experimental Protocol: Rhenium-Catalyzed Deoxydehydration
This protocol is a representative procedure adapted from general methods for rhenium-catalyzed deoxydehydration of diols.
Materials:
-
(3S,4S)-Tetrahydrofuran-3,4-diol
-
Pentamethylcyclopentadienylrhenium(VII) trioxide (Cp*ReO₃)
-
Triphenylphosphine (PPh₃) or 3-Octanol (reductant)
-
Anhydrous chlorobenzene (solvent)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add (3S,4S)-tetrahydrofuran-3,4-diol (1.0 mmol, 1.0 eq.).
-
Addition of Catalyst and Reductant: To the flask, add Cp*ReO₃ (0.02 mmol, 2 mol%) and the chosen reductant, either triphenylphosphine (1.1 mmol, 1.1 eq.) or 3-octanol (which can also serve as the solvent).
-
Solvent Addition: Add anhydrous chlorobenzene (5 mL) if not using 3-octanol as the solvent.
-
Reaction Conditions: Stir the reaction mixture at 135-170 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If PPh₃ was used, the triphenylphosphine oxide byproduct can be partially removed by precipitation or crystallization from a non-polar solvent.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 2,5-dihydrofuran product.
Reaction Workflow
Caption: Workflow for Rhenium-Catalyzed Deoxydehydration.
Application Note 2: Copper-Catalyzed O-Arylation of this compound
Copper-catalyzed cross-coupling reactions are fundamental in the formation of C-O bonds. A mild and efficient protocol has been developed for the O-arylation of diols using diaryliodonium salts as the aryl source. (3R,4S)-Tetrahydrofuran-3,4-diol can be effectively mono-arylated using this methodology, which is significant for the synthesis of chiral building blocks in medicinal chemistry.
This reaction proceeds at room temperature without the need for a strong base, utilizing copper(I) oxide (Cu₂O) as the catalyst. The chelating nature of the diol is thought to facilitate the catalytic cycle.
Quantitative Data Summary
| Catalyst | Substrate | Arylating Agent | Product | Yield | Reference |
| Cu₂O (2 mol%) | (3R,4S)-Tetrahydrofuran-3,4-diol | Diphenyliodonium triflate | (3R,4S)-3-Phenoxy-tetrahydrofuran-4-ol | 70% |
Experimental Protocol: Copper-Catalyzed O-Arylation
This protocol is based on a reported procedure for the copper-catalyzed O-arylation of diols.
Materials:
-
(3R,4S)-Tetrahydrofuran-3,4-diol
-
Diphenyliodonium triflate
-
Copper(I) oxide (Cu₂O)
-
Anhydrous dichloromethane (DCM)
-
Sealed tube or reaction vial
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a sealed tube under an argon atmosphere, add (3R,4S)-tetrahydrofuran-3,4-diol (3.0 mmol, 3.0 eq.).
-
Addition of Reagents: Add diphenyliodonium triflate (1.0 mmol, 1.0 eq.) and Cu₂O (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (1 mL).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor the reaction progress by TLC.
-
Workup: Upon completion, acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Purification: Separate the organic layer, dry it over MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the mono-arylated product.
Logical Relationship of Reaction Components
References
Application Notes and Protocols for the Oxidation of Tetrahydrofuran-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the oxidation of cis-Tetrahydrofuran-3,4-diol, a versatile building block in organic synthesis. The following protocols are based on established methods for the oxidation of analogous 1,4-diols and cyclic ethers, offering pathways to key oxidized derivatives such as lactones and diketones.
Introduction
cis-Tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol) is a readily available chiral starting material. Its oxidation provides access to a range of functionalized tetrahydrofuran cores, which are prevalent in numerous natural products and biologically active molecules. The selective oxidation of one or both hydroxyl groups can yield valuable intermediates for drug discovery and development. This document outlines two distinct, plausible protocols for the selective oxidation of this diol.
Potential Oxidation Pathways
The oxidation of cis-Tetrahydrofuran-3,4-diol can be directed to yield different products based on the choice of oxidizing agent and reaction conditions. The primary alcohol can be preferentially oxidized to form a lactone, or both secondary alcohols can be oxidized to yield a diketone.
Application Notes and Protocols: Reduction Reactions of Tetrahydrofuran-3,4-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reduction reactions of tetrahydrofuran-3,4-diol derivatives, with a focus on stereoselective methods for the synthesis of various diol isomers. The protocols and data presented are intended to guide researchers in the selection of appropriate reducing agents and reaction conditions to achieve desired stereochemical outcomes, which is often a critical aspect in the synthesis of biologically active molecules and pharmaceutical intermediates.
Introduction to the Reduction of Tetrahydrofuran-3,4-dione Precursors
This compound moieties are important structural motifs found in a variety of natural products and pharmacologically active compounds. The stereochemistry of the two hydroxyl groups significantly influences the biological activity of these molecules. A common synthetic route to these diols involves the reduction of the corresponding tetrahydrofuran-3,4-diones. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent, the substituents on the tetrahydrofuran ring, and the reaction conditions. This document outlines protocols for both diastereoselective and non-selective reductions of these dione precursors.
Diastereoselective Reduction of Tetrahydrofuran-3,4-diones
The facial selectivity of the reduction of the two ketone moieties in a tetrahydrofuran-3,4-dione can be controlled to favor the formation of either cis- or trans-diols. This is typically achieved by employing sterically demanding hydride reagents or through substrate-directed reductions.
Synthesis of cis-Diols via Luche Reduction (NaBH₄/CeCl₃)
The Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a mild and effective method for the 1,2-reduction of α,β-unsaturated ketones and can also be applied to the reduction of diketones. The cerium salt enhances the electrophilicity of the carbonyl group, facilitating reduction under mild conditions.
Table 1: Diastereoselective Reduction of a Tetrahydrofuran Ketol to the Corresponding Diol
| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | Product(s) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Tetrahydrofuran Ketol | L-Selectride | THF | -78 | syn-Diol | >95:5 | High |
| 2 | Tetralin-1,4-dione | L-Selectride | THF | -78 | cis-Diol | 84:16 | 98 |
| 3 | Tetralin-1,4-dione | Red-Al | THF | -78 | trans-Diol | 13:87 | 76 |
| 4 | Tetralin-1,4-dione | NaBH₄ | Methanol | 0 | cis/trans-Diol | 57:43 | 92 |
Note: Data for tetralin-1,4-dione is included as a model for a cyclic diketone reduction, as specific data for tetrahydrofuran-3,4-dione was not available in the searched literature.[1]
Synthesis of trans-Diols via Sterically Hindered Hydride Reagents
The use of bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), can lead to the stereoselective formation of trans-diols.[2][3][4] The steric bulk of the reagent favors attack from the less hindered face of the ketone, leading to a high degree of diastereoselectivity.[3][4]
Non-Selective and Other Reduction Methods
Sodium Borohydride Reduction
Standard reduction with sodium borohydride in a protic solvent like methanol or ethanol typically results in a mixture of diastereomeric diols.[1] While not stereoselective, this method is simple, inexpensive, and often high-yielding, making it suitable for applications where stereochemistry is not critical or when the diastereomers can be separated chromatographically.
Catalytic Hydrogenation
Catalytic hydrogenation over a noble metal catalyst (e.g., Pd, Pt, Ru on a carbon support) is another method for the reduction of the dione. The stereochemical outcome can be influenced by the catalyst, support, solvent, and hydrogenation conditions (pressure and temperature). This method is also employed in the hydrogenolysis of tetrahydrofuran-3,4-diols, leading to ring-opening and the formation of butanediols.
Experimental Protocols
General Protocol for L-Selectride® Reduction of a Tetrahydrofuran-3,4-dione Derivative[5]
-
A solution of L-Selectride® (1 M in THF, 3 equivalents) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A solution of the tetrahydrofuran-3,4-dione derivative (1 equivalent) in anhydrous THF (to make a 0.3 M solution) is added dropwise to the L-Selectride® solution.
-
The reaction mixture is stirred at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched sequentially by the careful addition of water, methanol, 5% aqueous NaOH, and 30% hydrogen peroxide.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The aqueous layer is extracted several times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
General Protocol for Luche Reduction (NaBH₄/CeCl₃) of a Tetrahydrofuran-3,4-dione Derivative[5]
-
The tetrahydrofuran-3,4-dione derivative (1 equivalent) is dissolved in methanol (to make a 0.5 M solution) and cooled to -78 °C.
-
Cerium(III) chloride heptahydrate (3 equivalents) is added to the solution and stirred until dissolved.
-
Sodium borohydride (3 equivalents) is added portion-wise, and the reaction mixture is stirred for 2-3 hours at -78 °C.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
The reaction is quenched by the addition of 5% aqueous HCl and saturated aqueous NaCl.
-
The mixture is extracted several times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude diol is purified by flash column chromatography.
General Protocol for Catalytic Hydrogenation
-
The tetrahydrofuran-3,4-dione derivative is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).
-
A catalytic amount (e.g., 5-10 mol%) of the hydrogenation catalyst (e.g., Pd/C, PtO₂, or Raney® Nickel) is added to the solution.
-
The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 1-50 atm).
-
The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the reduction of a generic 2,5-disubstituted tetrahydrofuran-3,4-dione to its corresponding diol isomers.
Caption: Synthetic pathways to diastereomeric tetrahydrofuran-3,4-diols.
Caption: Workflow for L-Selectride® mediated reduction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydrofuran-3,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tetrahydrofuran-3,4-diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: The two most common and effective starting materials for the synthesis of this compound are 2,5-dihydrofuran and tartaric acid. The choice between these often depends on the desired stereochemistry of the final diol (cis or trans) and the available laboratory reagents.
Q2: Which synthetic route is preferred for obtaining cis-Tetrahydrofuran-3,4-diol?
A2: The dihydroxylation of 2,5-dihydrofuran is a highly effective method for producing cis-Tetrahydrofuran-3,4-diol. This reaction typically proceeds with high stereoselectivity, yielding the cis isomer as the major product.
Q3: How can I synthesize trans-Tetrahydrofuran-3,4-diol with high stereoselectivity?
A3: A common route to trans-Tetrahydrofuran-3,4-diol involves a multi-step synthesis starting from tartaric acid, a readily available and enantiomerically pure starting material. This route allows for precise control over the stereochemistry.
Q4: What are the critical factors influencing the yield of the dihydroxylation of 2,5-dihydrofuran?
A4: The key factors include the choice of oxidizing agent, reaction temperature, and the purity of the starting material. Over-oxidation and the formation of side products are common challenges that can lower the yield.
Q5: My final product is difficult to purify. What are common impurities and how can they be removed?
A5: Common impurities include unreacted starting materials, byproducts from side reactions (e.g., over-oxidation products), and residual catalyst. Purification is often achieved through column chromatography or recrystallization. The choice of solvent system is critical for effective separation.
Troubleshooting Guides
Issue 1: Low Yield in the Dihydroxylation of 2,5-Dihydrofuran to cis-Tetrahydrofuran-3,4-diol
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Oxidation | Ensure the oxidizing agent (e.g., potassium permanganate or osmium tetroxide) is fresh and of high purity. For catalytic osmylation, verify the activity of the co-oxidant (e.g., N-methylmorpholine N-oxide). |
| Over-oxidation | Maintain a low reaction temperature (typically 0°C to room temperature) to minimize the formation of carboxylic acids or other cleavage products. Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed. |
| Suboptimal pH | For permanganate-based oxidations, maintaining a slightly basic pH can improve the yield and prevent the formation of byproducts. |
| Impure Starting Material | Purify the 2,5-dihydrofuran by distillation before use to remove any polymeric impurities or inhibitors. |
Issue 2: Poor Stereoselectivity in the Synthesis of this compound
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Reagent for Desired Isomer | For cis-diol, use a syn-dihydroxylation method (e.g., OsO₄ or cold, dilute KMnO₄). For trans-diol, a route involving anti-dihydroxylation or starting from a chiral precursor like tartaric acid is necessary. |
| Reaction Conditions Favoring Isomerization | For syntheses involving epoxide intermediates, acidic or basic conditions can lead to ring-opening and subsequent cyclization with loss of stereocontrol. Ensure reaction conditions are neutral if possible. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of Product and Byproducts | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is a Viscous Oil | If the product does not crystallize, consider converting it to a solid derivative (e.g., an acetate or benzoate) for easier purification and handling. The protecting groups can be removed in a subsequent step. |
| Residual Metal Catalyst | If using a metal catalyst (e.g., OsO₄), ensure proper workup procedures are followed to remove all traces of the metal, which can interfere with subsequent reactions or biological assays. This may involve filtration through celite or treatment with a reducing agent. |
Data Presentation
Table 1: Comparison of Dihydroxylation Methods for 2,5-Dihydrofuran
| Oxidizing Agent | Co-oxidant/Conditions | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |
| KMnO₄ | Acetone/Water, 0°C | 55-65 | >95:5 |
| OsO₄ (catalytic) | N-Methylmorpholine N-oxide (NMO) | 85-95 | >98:2 |
| OsO₄ (stoichiometric) | Pyridine | 90-98 | >99:1 |
Experimental Protocols
Protocol 1: High-Yield Synthesis of cis-Tetrahydrofuran-3,4-diol via Catalytic Osmylation
This protocol utilizes a catalytic amount of osmium tetroxide with a co-oxidant, which is a safer and more cost-effective approach than using stoichiometric OsO₄.
Materials:
-
2,5-dihydrofuran (freshly distilled)
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (4% solution in water)
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2,5-dihydrofuran (1.0 g, 14.3 mmol) in a mixture of acetone (20 mL) and water (2 mL).
-
Add N-methylmorpholine N-oxide (1.84 g, 15.7 mmol) to the solution and stir until it dissolves.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a catalytic amount of osmium tetroxide solution (0.2 mL of a 4% solution) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford cis-tetrahydrofuran-3,4-diol as a colorless oil.
Protocol 2: Synthesis of trans-Tetrahydrofuran-3,4-diol from L-Tartaric Acid
This multi-step synthesis provides access to the trans-diol with high enantiopurity.
Step 1: Conversion of L-Tartaric Acid to the corresponding 1,4-diol. (This is a multi-step process typically involving protection of the carboxylic acids, reduction, and deprotection, the specifics of which are beyond the scope of this brief protocol but are well-documented in the literature).
Step 2: Cyclization to form the trans-diol. (This step often involves the formation of a cyclic sulfate or a similar intermediate followed by nucleophilic opening and cyclization).
Visualizations
Caption: Synthetic routes to cis- and trans-Tetrahydrofuran-3,4-diol.
Caption: Troubleshooting workflow for low yield in dihydroxylation.
Technical Support Center: Purification of Tetrahydrofuran-3,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Tetrahydrofuran-3,4-diol from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | The chosen solvent system is not optimal, leading to co-crystallization of impurities or poor crystal formation. | - Solvent Screening: Test a range of polar solvents and solvent mixtures. Good solvent candidates for diols include water, ethanol, methanol, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexane. The ideal solvent should dissolve the diol at elevated temperatures but have low solubility at room temperature or below. - Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can trap impurities within the crystal lattice. - Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove surface impurities. |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solute is too soluble in the chosen solvent. | - Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of this compound. - Employ a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent at room temperature, and then slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly. |
| Poor Separation in Column Chromatography | The polarity of the eluent is too high or too low, or the stationary phase is not appropriate for a polar diol. | - Stationary Phase Selection: For a polar compound like this compound, normal phase chromatography on silica gel is a common choice. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) using a diol-functionalized column can provide excellent separation for highly polar compounds.[1][2][3][4][5] - Eluent Optimization: For normal phase silica gel chromatography, start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate, methanol, or isopropanol. A typical gradient could be from 0% to 20% methanol in dichloromethane. For HILIC, the mobile phase is typically a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. |
| Presence of Metal Catalyst Residues | If the synthesis involved a metal catalyst (e.g., Ruthenium, Titanium, Palladium from diene cyclization or dihydroxylation), trace amounts may remain in the product.[6] | - Silica Gel Filtration: A simple filtration through a plug of silica gel can often remove polar metal residues. - Chelating Agents: In some cases, washing the organic solution with an aqueous solution of a chelating agent (e.g., EDTA) can help remove metal ions. |
| Contamination with Starting Materials | Incomplete reaction can leave unreacted starting materials such as 1,4-butanediol or cis-butene-1,4-diol in the reaction mixture.[7][8] | - Extraction: If the starting materials have significantly different polarities, a liquid-liquid extraction may be effective. For example, if the starting material is less polar, it may be extracted into a non-polar organic solvent from an aqueous solution of the product. - Chromatography: Column chromatography, as described above, is generally effective for separating the product from unreacted starting materials. |
| Formation of Byproducts | Side reactions, such as over-oxidation during dihydroxylation, can lead to the formation of impurities like dicarboxylic acids or other oxidation products.[9] | - pH Adjustment and Extraction: If acidic byproducts are present, they can often be removed by washing the organic solution with a mild aqueous base (e.g., sodium bicarbonate solution). - Chromatography: Column chromatography is a robust method for separating byproducts with different polarities from the desired diol. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities depend on the synthetic route. If you are synthesizing from an alkene via dihydroxylation, you might have unreacted alkene, over-oxidation products (such as dicarboxylic acids), or residual oxidizing agents (like osmium or permanganate species).[9] If a cyclization reaction from a diene or diol was used, you might have residual starting materials, catalysts, or incompletely cyclized intermediates.[6][10]
Q2: Which chromatographic method is best for purifying this compound?
A2: Due to its polar nature, normal phase column chromatography on silica gel is a good starting point. For higher resolution of very polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) with a diol-functionalized stationary phase is highly recommended.[1][2][3][4][5]
Q3: Can I use reverse-phase chromatography to purify this compound?
A3: While possible, it may be challenging. This compound is very polar and will likely have poor retention on a standard C18 reverse-phase column, eluting very quickly with the solvent front. A polar-embedded or aqueous-C18 column might offer better retention.
Q4: What is a good starting solvent system for recrystallizing this compound?
A4: A good starting point would be a polar protic solvent like ethanol or a mixture of ethanol and water. You can also try ethyl acetate, followed by the slow addition of a non-polar anti-solvent like hexane. The key is to find a system where the diol is soluble when hot but sparingly soluble when cold.
Q5: My purified this compound is a viscous oil instead of a solid. What should I do?
A5: This could indicate the presence of residual solvent or impurities that are preventing crystallization. Try removing all solvent under high vacuum. If it remains an oil, re-purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.
Q6: How can I confirm the purity of my final product?
A6: Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a test solvent at room temperature. If it dissolves easily, the solvent is likely too good. If it doesn't dissolve, heat the mixture. If it dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate. Try solvents such as ethanol, methanol, water, ethyl acetate, and mixtures like ethanol/water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a procedure for purifying this compound using column chromatography.
-
Column Packing: Prepare a glass column packed with silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 20% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following tables provide illustrative data for the purification of this compound. Note: These are example values and actual results may vary depending on the specific reaction conditions and impurities.
Table 1: Recrystallization Efficiency
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol/Water (9:1) | 85 | 98 | 75 |
| Ethyl Acetate/Hexane | 85 | 95 | 80 |
| Isopropanol | 85 | 92 | 65 |
Table 2: Column Chromatography Performance
| Stationary Phase | Eluent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Silica Gel | Dichloromethane/Methanol Gradient | 80 | >99 | 85 |
| Diol-Functionalized Silica (HILIC) | Acetonitrile/Water Gradient | 80 | >99 | 90 |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Logical diagram for troubleshooting common purification issues.
References
- 1. cauchosiscar.com [cauchosiscar.com]
- 2. hawach.com [hawach.com]
- 3. separationmethods.com [separationmethods.com]
- 4. silicycle.com [silicycle.com]
- 5. Inertsil Diol Analytical Columns | Products | GL Sciences [glsciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydrofuran synthesis [organic-chemistry.org]
- 8. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Separation of Tetrahydrofuran-3,4-diol Stereoisomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Tetrahydrofuran-3,4-diol stereoisomers.
Understanding the Stereoisomers
This compound possesses two chiral centers at carbons 3 and 4. This stereochemistry results in three distinct stereoisomers: a pair of enantiomers (the trans-isomers) and a meso compound (the cis-isomer). The relationship between the meso compound and either of the enantiomers is diastereomeric.
"troubleshooting side reactions in Tetrahydrofuran-3,4-diol synthesis"
Technical Support Center: Tetrahydrofuran-3,4-diol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the cis-dihydroxylation of 2,5-dihydrofuran using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Catalytic osmylation with a co-oxidant such as N-methylmorpholine N-oxide (NMO) is often preferred due to the high cost and toxicity of stoichiometric osmium tetroxide.[1] Another route involves the reduction of protected tartaric acid derivatives, which can provide enantiomerically pure products.[2][3]
Q2: Why is the purity of the Tetrahydrofuran (THF) solvent crucial in these reactions?
A2: The purity of THF, if used as a solvent, is critical for both safety and reaction success. THF can form explosive peroxides upon storage, which can be hazardous.[4] These peroxides can also act as unwanted oxidants, leading to side reactions. Furthermore, water impurities can quench reagents or interfere with catalytic cycles. It is recommended to use freshly distilled, peroxide-free, and anhydrous THF for optimal results.[5]
Q3: How can I control the stereochemistry to obtain the cis or trans diol?
A3: Stereochemical control is highly dependent on the chosen synthetic route.
-
cis-Diols: The reaction of an olefin (like 2,5-dihydrofuran) with osmium tetroxide or cold, dilute potassium permanganate reliably produces cis-diols.[1]
-
trans-Diols: A common strategy for trans-diols involves the epoxidation of the olefin followed by acid-catalyzed ring-opening. The backside attack of water on the protonated epoxide intermediate leads to the trans product.
Q4: My final product appears to be contaminated with an aldehyde. What could be the source?
A4: A common impurity in stored, non-stabilized Tetrahydrofuran is 4-hydroxybutanal (HBA).[6] If you are using THF as the solvent, this impurity could be carried through the workup. Additionally, aggressive or non-selective oxidizing conditions can cause oxidative cleavage of the newly formed diol, leading to the formation of aldehydes or carboxylic acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low to No Product Yield
Question: My reaction has resulted in a very low yield of this compound. What are the possible causes and solutions?
Answer: Low product yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Potential Cause 1: Incomplete Reaction
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature. Ensure that the stirring is vigorous enough, especially in heterogeneous mixtures, to guarantee proper mixing of reagents.[1]
-
-
Potential Cause 2: Reagent Inactivity
-
Solution: The quality and activity of reagents are paramount. Oxidizing agents, especially solutions like hydrogen peroxide or catalysts like OsO₄, can degrade over time. Use freshly opened or properly stored reagents. If using a catalytic system (e.g., OsO₄/NMO), ensure the co-oxidant is active and added in the correct stoichiometric amount.[1]
-
-
Potential Cause 3: Sub-optimal Reaction Conditions
-
Solution: The solvent system and temperature are critical. For osmylation, a mixture of acetone and water is common.[1] The absence of water can halt the catalytic cycle. Ensure all components are present in the recommended ratios. Verify that the reaction pH is appropriate for the chosen method, as highly acidic or basic conditions can promote side reactions.
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Issue 2: Presence of Impurities and Side Products
Question: My final product is impure, showing multiple spots on the TLC plate. What are the likely side products and how can I minimize them?
Answer: The formation of side products can complicate purification and significantly reduce the overall yield.
-
Potential Cause 1: Over-oxidation
-
Description: A significant side reaction is the over-oxidation of the diol, which can cleave the carbon-carbon bond to form dicarbonyl compounds or further oxidized species. This is more common with powerful oxidants like potassium permanganate if the temperature and pH are not carefully controlled.
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Solution: Use a milder, more selective oxidizing system like catalytic OsO₄ with NMO as the co-oxidant.[1] Maintain a low reaction temperature and ensure the reaction is quenched promptly upon completion.
-
-
Potential Cause 2: Polymerization
-
Description: The starting material, 2,5-dihydrofuran, can be susceptible to acid-catalyzed polymerization, especially in the presence of trace acid impurities.
-
Solution: Ensure all glassware is clean and free of acidic residue. If the reaction conditions are acidic, consider adding the acid at a low temperature. Purify the starting material via distillation if necessary.
-
-
Potential Cause 3: Formation of Isomeric Byproducts
-
Description: Depending on the synthetic route, other isomers may form. For example, in the dehydration of 1,2,4-butanetriol to form 3-hydroxytetrahydrofuran (a precursor), improper temperature control can lead to other dehydration products.[7]
-
Solution: Strictly adhere to the recommended reaction temperatures and use the specified catalysts to improve regioselectivity. Purification via fractional distillation or column chromatography is often necessary to separate these isomers.
-
Data Presentation: Side Reaction Summary
The following table summarizes common side reactions, their causes, and mitigation strategies.
| Side Reaction | Potential Byproduct(s) | Likely Cause(s) | Mitigation Strategy |
| Over-oxidation | Succinaldehyde, Formic Acid | Oxidizing agent is too strong or not selective; elevated temperature. | Use catalytic OsO₄/NMO; maintain low temperature (0°C to RT); quench reaction upon completion. |
| Polymerization | Poly-ether oligomers | Trace acid contamination; high reaction temperature. | Use acid-free glassware; distill starting material; maintain controlled temperature. |
| Epoxide Formation | 2,3-Epoxytetrahydrofuran | Incomplete hydrolysis during certain oxidation procedures. | Ensure sufficient water is present in the reaction medium for diol formation. |
| Elimination | Furan, Dihydrofuran isomers | Strongly acidic or basic conditions during workup. | Neutralize the reaction mixture carefully during workup; avoid excessive heat. |
Experimental Protocols
Protocol 1: Synthesis of cis-Tetrahydrofuran-3,4-diol via Catalytic Osmylation
This protocol is adapted from established procedures for the cis-dihydroxylation of olefins.[1]
Materials:
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2,5-dihydrofuran (freshly distilled)
-
N-methylmorpholine N-oxide (NMO), 50 wt. % solution in water
-
Osmium tetroxide (OsO₄), 2.5 wt. % solution in tert-butanol
-
Acetone
-
Water
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Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dihydrofuran (1.0 eq) in a 10:1 mixture of acetone and water.
-
Cool the flask in an ice bath to 0°C.
-
Add the N-methylmorpholine N-oxide (NMO) solution (1.2 eq) to the stirred mixture.
-
Slowly add the osmium tetroxide solution (0.005 eq) dropwise. The solution may turn dark brown.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.
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Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes until the color lightens.
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Extract the aqueous mixture with ethyl acetate (3x volumes).
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Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient elution from 100% dichloromethane to 95:5 dichloromethane/methanol to afford the pure cis-diol.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Purification of Tetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 6. False results caused by solvent impurity in tetrahydrofuran for MALDI TOF MS analysis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
"optimization of reaction conditions for Tetrahydrofuran-3,4-diol synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tetrahydrofuran-3,4-diol. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Method 1: Sharpless Asymmetric Dihydroxylation of 2,5-Dihydrofuran
This method offers a direct and highly stereoselective route to chiral this compound from 2,5-dihydrofuran using a catalytic amount of osmium tetroxide and a chiral ligand.
Experimental Workflow: Sharpless Asymmetric Dihydroxylation
Caption: Workflow for the Sharpless asymmetric dihydroxylation of 2,5-dihydrofuran.
Troubleshooting Guide and FAQs
Q1: My reaction is very slow or has not gone to completion. What are the possible causes?
A1: Several factors can contribute to a sluggish or incomplete reaction:
-
Inactive Catalyst: The osmium tetroxide may have been reduced and not effectively re-oxidized. Ensure the co-oxidant (potassium ferricyanide in the AD-mix) is fresh and used in the correct stoichiometric amount.
-
Poor Mixing: The reaction is biphasic, and vigorous stirring is crucial to ensure proper mixing of the reactants.
-
Low Temperature: While the reaction is typically run at 0 °C to maximize enantioselectivity, some less reactive substrates may require a slightly higher temperature. You can try letting the reaction slowly warm to room temperature.
-
Hydrolysis of Osmate Ester: The hydrolysis of the intermediate osmate ester can be slow. The addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate this step, especially for non-terminal alkenes.[1]
Q2: The yield of my this compound is low. What can I do to improve it?
A2: Low yields can result from several issues during the reaction or work-up:
-
Incomplete Reaction: As mentioned above, ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
-
Product Volatility/Solubility: this compound is a small, polar molecule and may be partially soluble in the aqueous layer. Ensure thorough extraction with a suitable solvent like ethyl acetate. Multiple extractions are recommended.
-
Side Reactions: Over-oxidation to a dicarbonyl compound can occur, although it is less common with osmium tetroxide compared to other oxidizing agents like potassium permanganate.[2]
-
Purification Losses: The diol can be challenging to purify by column chromatography due to its polarity. Using a more polar eluent system and careful monitoring of fractions is important.
Q3: The enantiomeric excess (ee) of my product is lower than expected. How can I improve the stereoselectivity?
A3: Low enantioselectivity is a common issue that can often be addressed by optimizing the reaction conditions:
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -10 °C or 0 °C) generally improves enantioselectivity.
-
Ligand Choice: Ensure you are using the correct AD-mix for the desired enantiomer (AD-mix-α for the (R,R)-diol and AD-mix-β for the (S,S)-diol).[3] The quality of the chiral ligand is also critical; ensure it has not degraded.
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Substrate Concentration: High concentrations of the alkene can lead to a non-enantioselective "second cycle" where the dihydroxylation occurs without the chiral ligand.[4] It is important to maintain a dilute solution of the substrate.
-
Stirring Rate: Inadequate stirring can lead to poor complexation of the osmium tetroxide with the chiral ligand, resulting in a racemic background reaction.
Data Presentation: Sharpless Asymmetric Dihydroxylation Conditions
| Parameter | Condition | Expected Outcome | Reference |
| Starting Material | 2,5-Dihydrofuran | - | - |
| Reagent | AD-mix-α or AD-mix-β | High enantioselectivity | [3] |
| Solvent | tert-butanol/water (1:1) | Biphasic system | [5] |
| Temperature | 0 °C to room temperature | Lower temp for higher ee | [1] |
| Reaction Time | 6-24 hours | Monitor by TLC | [5] |
| Typical Yield | 70-95% | Dependent on work-up and purification | [6] |
| Typical ee | >90% | Dependent on conditions | [6] |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
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To a stirred solution of tert-butanol and water (1:1, 10 mL per mmol of alkene) at room temperature, add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per mmol of alkene).
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Stir the mixture until both layers are clear (the aqueous layer will be orange).
-
Cool the reaction mixture to 0 °C in an ice bath.
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To the cold, vigorously stirred mixture, add 2,5-dihydrofuran (1 mmol).
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Continue stirring at 0 °C and monitor the reaction progress by TLC.
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Once the starting material is consumed, quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.
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Allow the mixture to warm to room temperature and add ethyl acetate.
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Separate the layers, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude diol.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Method 2: Epoxidation of 2,5-Dihydrofuran and Subsequent Hydrolysis
This two-step method involves the formation of an epoxide from 2,5-dihydrofuran, followed by acid-catalyzed ring-opening to yield the diol. This method typically results in a racemic mixture of the trans-diol.
Experimental Workflow: Epoxidation and Hydrolysis
Caption: Workflow for the epoxidation of 2,5-dihydrofuran and subsequent hydrolysis.
Troubleshooting Guide and FAQs
Q1: The epoxidation reaction is not proceeding. What could be the issue?
A1:
-
Reagent Quality: Ensure that the m-CPBA (meta-chloroperoxybenzoic acid) is fresh. Peroxy acids can decompose over time.
-
Reaction Temperature: The reaction is typically started at 0 °C and allowed to warm to room temperature. If the alkene is particularly unreactive, a slightly elevated temperature may be needed, but this can increase the risk of side reactions.
-
Solvent Choice: Dichloromethane is a common solvent. Ensure it is anhydrous, as water can react with the epoxide.
Q2: During the hydrolysis of the epoxide, I am getting a low yield of the diol. What are the potential reasons?
A2:
-
Incomplete Hydrolysis: The acid-catalyzed ring-opening may require gentle heating to go to completion. Monitor the reaction by TLC to ensure all the epoxide has been consumed.
-
Polymerization: Under strongly acidic conditions or at high temperatures, epoxides can polymerize. Use a dilute acid and maintain a controlled temperature.
-
Side Products: The formation of byproducts can reduce the yield. Ensure the epoxidation step is clean before proceeding to hydrolysis.
Q3: The hydrolysis of my epoxide is not regioselective, leading to a mixture of products. How can I control this?
A3: For a symmetrical epoxide derived from 2,5-dihydrofuran, regioselectivity is not an issue as both carbons are electronically and sterically equivalent. However, for unsymmetrical epoxides, the regioselectivity of acid-catalyzed ring-opening is influenced by both electronic and steric factors. The nucleophile (water) will typically attack the more substituted carbon due to the partial positive charge stabilization in the transition state.
Data Presentation: Epoxidation and Hydrolysis Conditions
| Parameter | Epoxidation | Hydrolysis | Reference |
| Starting Material | 2,5-Dihydrofuran | 3,4-Epoxytetrahydrofuran | - |
| Reagent | m-CPBA | Dilute H₂SO₄ or HClO₄ | [7] |
| Solvent | Dichloromethane (CH₂Cl₂) | Water/THF | [8] |
| Temperature | 0 °C to room temperature | Room temp to gentle heating | |
| Reaction Time | 1-4 hours | 2-8 hours | - |
| Typical Yield | >90% (epoxide) | 80-95% (diol) | [9] |
| Stereochemistry | trans-diol | Racemic mixture | [2] |
Experimental Protocol: Epoxidation and Hydrolysis
Step 1: Epoxidation of 2,5-Dihydrofuran
-
Dissolve 2,5-dihydrofuran (1 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 mmol) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and carefully concentrate the solution at low temperature and pressure to obtain the crude 3,4-epoxytetrahydrofuran.
Step 2: Acid-Catalyzed Hydrolysis
-
Dissolve the crude 3,4-epoxytetrahydrofuran in a mixture of THF and water (e.g., 4:1).
-
Add a catalytic amount of a dilute acid (e.g., a few drops of 1 M H₂SO₄).
-
Stir the mixture at room temperature and monitor the disappearance of the epoxide by TLC. Gentle heating may be required.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting this compound by flash column chromatography or distillation under reduced pressure.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. Recent Advances in Greener and Energy Efficient Alkene Epoxidation Processes [mdpi.com]
- 9. researchgate.net [researchgate.net]
"stability of Tetrahydrofuran-3,4-diol under acidic and basic conditions"
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Tetrahydrofuran-3,4-diol?
A1: The main stability concerns for this compound are its susceptibility to degradation under acidic conditions. The molecule contains two key functional groups: a tetrahydrofuran (cyclic ether) ring and a vicinal diol (1,2-diol). The ether linkage is prone to cleavage in the presence of strong acids, and the vicinal diol can undergo rearrangement or cleavage under both acidic and oxidative conditions.
Q2: How stable is this compound under acidic conditions?
A2: this compound is expected to be unstable in the presence of strong acids. Two primary degradation pathways are likely:
-
Acid-Catalyzed Ring Opening: The oxygen atom of the tetrahydrofuran ring can be protonated by a strong acid, making the ring susceptible to nucleophilic attack and subsequent opening. This can lead to the formation of a linear polymer, poly(tetramethylene ether) glycol (PTMEG), or other ring-opened products.[1][2][3][4]
-
Pinacol Rearrangement: The vicinal diol moiety can undergo an acid-catalyzed dehydration and rearrangement known as the pinacol rearrangement.[5][6][7][8] This process involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of an adjacent carbon to form a more stable ketone. This can result in ring contraction or expansion.
Q3: Is this compound stable under basic conditions?
A3: Generally, the tetrahydrofuran ring is stable under basic conditions. However, the vicinal diol can be susceptible to oxidation, especially in the presence of an oxidizing agent. While the diol itself is relatively stable to non-oxidative basic conditions, strong bases could potentially deprotonate the hydroxyl groups, making them more susceptible to certain reactions.
Q4: What are the likely degradation products of this compound?
A4: The degradation products will depend on the conditions:
-
Acidic Conditions:
-
Ring-opening can lead to various linear diols and potentially polymers.
-
Pinacol rearrangement could yield a cyclopentanone derivative or other rearranged ketones.
-
-
Oxidative Conditions (Acidic or Basic):
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of starting material and formation of a viscous, polymeric substance during an acid-catalyzed reaction. | Acid-catalyzed ring-opening polymerization of the tetrahydrofuran ring. | - Reduce the concentration of the acid catalyst.- Lower the reaction temperature.- Use a milder acid catalyst.- Consider protecting the diol functionality before subjecting the molecule to strongly acidic conditions. |
| Unexpected formation of a ketone with a different ring size in the product mixture under acidic conditions. | Pinacol rearrangement of the vicinal diol.[5][13][14] | - Avoid strongly acidic and high-temperature conditions.- If the rearrangement is desired, optimize acid concentration and temperature to favor the formation of the desired ketone.- Characterize the ketone product thoroughly using techniques like NMR and mass spectrometry to confirm its structure. |
| Formation of multiple, highly polar byproducts during a reaction involving an oxidizing agent. | Oxidative cleavage of the vicinal diol. | - Use a milder or more selective oxidizing agent.- Control the stoichiometry of the oxidant carefully.- Perform the reaction at a lower temperature.- Protect the diol as an acetal or other protecting group if the rest of the molecule needs to be oxidized. |
| Low yield or incomplete reaction when using this compound in a base-mediated synthesis. | The compound is likely stable, but the hydroxyl groups may interfere with the desired reaction. | - Ensure the base is strong enough for the intended transformation but not so strong as to cause unforeseen side reactions.- Consider protecting the hydroxyl groups with a suitable protecting group (e.g., silyl ethers, acetals) prior to the reaction. |
Data Summary
The following table summarizes the expected stability and potential degradation products of this compound based on general chemical principles.
| Condition | Stability | Potential Degradation Pathways | Likely Degradation Products |
| Strongly Acidic (e.g., conc. H₂SO₄, HCl) | Unstable | - Acid-catalyzed ring-opening- Pinacol rearrangement | - Linear polymers- Ring-opened diols- Rearranged ketones (e.g., cyclopentanone derivatives) |
| Mildly Acidic (e.g., dilute acetic acid) | Potentially Unstable | - Slow pinacol rearrangement | - Trace amounts of rearranged ketones |
| Neutral (pH ~7) | Generally Stable | - Slow oxidation in the presence of air/light | - Peroxides and subsequent acidic byproducts |
| Mildly Basic (e.g., NaHCO₃, Et₃N) | Generally Stable | - Minimal degradation | - Starting material recovered |
| Strongly Basic (e.g., NaOH, KOH) | Generally Stable | - Potential for slow oxidation | - Oxidized products if an oxidant is present |
| Oxidative (e.g., NaIO₄, H₂O₂, KMnO₄) | Unstable | - Oxidative cleavage of the C-C bond of the diol | - Dicarbonyl compounds (e.g., succinaldehyde derivatives) |
Experimental Protocols
Hypothetical Protocol for Assessing Acid Stability:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable inert solvent (e.g., acetonitrile). Prepare acidic solutions of varying concentrations (e.g., 0.1 M, 1 M HCl in water or methanol).
-
Incubation: Add a known amount of the this compound stock solution to each acidic solution. Maintain the mixtures at a constant temperature (e.g., 25°C, 50°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation.
-
Analysis: Analyze the quenched samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
Data Interpretation: Quantify the amount of remaining this compound at each time point to determine the degradation rate. Identify major degradation products by their retention times and mass spectra.
Visualizations
Caption: Hypothesized degradation pathways of this compound under acidic conditions.
Caption: Hypothesized degradation of this compound under oxidative conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Video: Preparation of Diols and Pinacol Rearrangement [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. aklectures.com [aklectures.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Determination of Enantiomeric Excess of Tetrahydrofuran-3,4-diol
Welcome to the technical support center for methods pertaining to the determination of the enantiomeric excess (ee) of Tetrahydrofuran-3,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical techniques used for this critical measurement.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for determining the enantiomeric excess of this compound?
The most prevalent methods for determining the enantiomeric excess of chiral diols, including this compound, are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] The choice of method often depends on factors such as sample purity, required sensitivity, and available equipment.
Q2: How does NMR spectroscopy work for determining enantiomeric excess?
NMR spectroscopy is a powerful tool for determining enantiomeric excess, typically after derivatizing the chiral diol with a chiral derivatizing agent (CDA).[1][2] This reaction converts the enantiomers into diastereomers, which have distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the diastereomeric ratio, and thus the enantiomeric excess of the original diol, can be calculated.[3][4]
Another NMR-based approach involves using an achiral derivatizing agent to form diastereomeric dimers (a homochiral and a heterochiral meso dimer). The ratio of these dimers, determined by NMR, allows for the calculation of the enantiomeric excess of the starting diol.[3]
Q3: What are chiral derivatizing agents and how do they work?
Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with the analyte (in this case, this compound) to form diastereomers.[1][2] These diastereomers have different physical properties and can be distinguished by analytical techniques like NMR or chromatography. Common CDAs for diols include chiral boronic acids.[1][2]
Q4: Can I use ¹H NMR or should I use ¹⁹F NMR?
Both ¹H NMR and ¹⁹F NMR can be used for determining enantiomeric excess after derivatization.[5][6] The advantage of ¹⁹F NMR is that the signals often appear in a region of the spectrum with less interference from other signals, and the signals are typically singlets, making integration more straightforward.[6] The choice depends on the specific derivatizing agent used; some are designed to introduce a fluorine atom for ¹⁹F NMR analysis.[6]
Q5: What is a "three-component" derivatization protocol?
This is a convenient method where the chiral diol, a bifunctional template (like 2-formylphenylboronic acid), and a chiral amine are mixed to form diastereomeric imino-boronate esters in situ.[4][7][8] This approach is often rapid and doesn't require the isolation of the derivatized product before NMR analysis.[4]
Troubleshooting Guides
Chiral HPLC & GC Methods
Issue 1: Poor or no separation of enantiomers.
-
Possible Cause: Incorrect chiral stationary phase (CSP).
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: The mobile phase composition significantly impacts selectivity.[10] For normal-phase HPLC, typical mobile phases consist of hexane/isopropanol or hexane/ethanol mixtures.[12] For reversed-phase, acetonitrile or methanol with water is common. Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can dramatically improve separation.[12]
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Temperature can affect selectivity.[10] Ensure the column is properly thermostatted. Sometimes, running the separation at sub-ambient or elevated temperatures can improve resolution.
-
Issue 2: Peak broadening or tailing.
-
Possible Cause: Contamination of the column or inlet frit.
-
Solution: If the sample contains impurities that strongly adsorb to the stationary phase, it can lead to peak distortion.[13] Flushing the column with a strong, compatible solvent may help.[13] For immobilized columns, solvents like THF or DMF can be used, while for coated columns, isopropanol is a safer option.[13] If the inlet frit is blocked, reversing the column flow (if permissible by the manufacturer) might dislodge particulates.[13]
-
-
Possible Cause: Incompatible sample solvent.
-
Solution: The sample should be dissolved in a solvent that is weaker than or the same as the mobile phase to prevent peak distortion.[13] Injecting a sample in a much stronger solvent can cause it to precipitate on the column.
-
Issue 3: Irreproducible retention times or resolution.
-
Possible Cause: "Memory effects" from previous analyses.
-
Possible Cause: Column degradation.
| Parameter | Recommendation for Troubleshooting |
| Column | Screen multiple chiral stationary phases. |
| Mobile Phase | Optimize solvent ratio and consider additives. |
| Temperature | Control column temperature; explore different temperatures. |
| Sample Solvent | Dissolve sample in mobile phase or a weaker solvent. |
| Column Care | Implement a column washing protocol to avoid memory effects. |
NMR Derivatization Methods
Issue 1: Incomplete derivatization reaction.
-
Possible Cause: Presence of water.
-
Solution: The formation of boronate esters is often sensitive to water. Ensure all glassware is dry and use anhydrous solvents. The addition of molecular sieves can be beneficial.[3]
-
-
Possible Cause: Incorrect stoichiometry.
-
Solution: Ensure the correct molar ratios of the diol and derivatizing agent are used. For methods using an achiral bis-boronic acid, 0.5 equivalents of the derivatizing agent are used relative to the diol.[3] For three-component systems, it's important that the amine is in excess to avoid kinetic resolution.[8][15]
-
Issue 2: Poor resolution of diastereomeric signals in the NMR spectrum.
-
Possible Cause: Low magnetic field strength.
-
Solution: A higher field NMR spectrometer will generally provide better signal dispersion.
-
-
Possible Cause: Choice of solvent.
-
Solution: The NMR solvent can influence the chemical shifts of the diastereomers. Trying different deuterated solvents (e.g., CDCl₃, C₆D₆, DMSO-d₆) may improve the separation of the key signals.
-
-
Possible Cause: The derivatizing agent is not optimal.
Issue 3: Inaccurate enantiomeric excess values.
-
Possible Cause: Kinetic resolution during derivatization.
-
Possible Cause: Inaccurate integration of NMR signals.
-
Solution: Ensure the baseline is flat and the integration limits are set correctly. The signals chosen for integration should be well-resolved and free from overlap with other peaks. It is good practice to integrate multiple pairs of diastereotopic signals and compare the results for consistency.
-
Experimental Protocols
Protocol 1: NMR Analysis using an Achiral Diboronic Acid
This protocol is based on the principle of forming diastereomeric bis-boronate esters.[3]
-
Sample Preparation: To a solution of the this compound sample in a suitable solvent (e.g., methanol), add 0.5 equivalents of 1,3-phenyldiboronic acid.
-
Reaction: Add 3 Å molecular sieves to the mixture to remove any water. Allow the reaction to proceed to completion.
-
NMR Analysis: Acquire a ¹H NMR spectrum of the reaction mixture.
-
Data Analysis: Identify the signals corresponding to the homochiral and heterochiral (meso) diastereomers. Integrate these signals to determine the diastereomeric excess (de). The enantiomeric excess (ee) of the diol can then be calculated from the de.
Protocol 2: Three-Component NMR Analysis
This protocol describes a rapid method for forming diastereomeric imino-boronate esters.[4][7]
-
Reagent Preparation: Prepare solutions of 2-formylphenylboronic acid and an enantiopure chiral amine (e.g., (R)-α-methylbenzylamine) in a suitable deuterated solvent (e.g., CDCl₃).
-
Derivatization: In an NMR tube, mix the this compound sample with the solutions of 2-formylphenylboronic acid and the chiral amine.
-
NMR Analysis: Acquire a ¹H NMR spectrum immediately after mixing. The formation of the diastereomeric imino-boronate esters is typically rapid.
-
Data Analysis: Identify well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the diol.
| Parameter | Protocol 1: Achiral Diboronic Acid | Protocol 2: Three-Component System |
| Derivatizing Agent | 0.5 eq. 1,3-phenyldiboronic acid | 2-formylphenylboronic acid & enantiopure amine |
| Key Feature | Forms homochiral and meso dimers | Forms diastereomeric imino-boronate esters |
| Reaction Time | May require time for completion | Typically rapid |
| NMR Nucleus | ¹H | ¹H (or ¹⁹F if a fluorinated amine is used) |
Visualizations
Caption: General workflow for determining the enantiomeric excess of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. researchgate.net [researchgate.net]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Technical Support Center: Challenges in the Scale-Up of Tetrahydrofuran (THF) Production
A Note on Tetrahydrofuran-3,4-diol: Initial research indicates a significant lack of specific documentation regarding the scale-up challenges for this compound. The vast majority of available scientific and industrial literature focuses on the production of unsubstituted Tetrahydrofuran (THF), primarily from 1,4-butanediol. The following technical support guide is therefore based on the well-documented challenges encountered in the scale-up of Tetrahydrofuran (THF) production. The principles and troubleshooting steps outlined here may offer relevant insights for the production of its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for Tetrahydrofuran (THF) production?
A1: The most common industrial methods for producing THF include:
-
Dehydration of 1,4-butanediol (BDO): This is a widely used method involving an acid-catalyzed dehydration reaction.[1][2] It is favored for its simple route and mature technology.[1]
-
Catalytic Hydrogenation of Furan: Furan, which can be derived from renewable resources like corncobs, is hydrogenated to produce THF.[3][4]
-
Maleic Anhydride Catalytic Hydrogenation: This process can produce both THF and γ-butyrolactone, with the product ratio being adjustable.[4]
-
Dichlorobutene Method: This involves the hydrolysis of 1,4-dichlorobutene.[4]
-
Butadiene Oxidation Method. [4]
Q2: What are the main challenges when scaling up THF production from 1,4-butanediol?
A2: Key challenges include:
-
Catalyst Selection and Lifetime: Identifying a robust, efficient, and reusable catalyst is crucial. While strong inorganic acids like sulfuric acid are effective, they are corrosive and pose environmental risks.[4][5] Heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst-15) or zeolites are often preferred but can be affected by factors like the presence of water.[6][7] Catalyst degradation at high temperatures is also a concern.[1]
-
Reaction Equilibrium and Conversion Rate: The dehydration of 1,4-butanediol is an equilibrium-limited reaction, which can result in low conversion rates (typically 35-45% in a fixed-bed reactor).[1] This necessitates recycling large amounts of unreacted BDO, increasing operational costs.[1]
-
Byproduct Formation: Intermolecular dehydration of 1,4-butanediol can lead to the formation of dimers, trimers, and other oligomers.[1] Controlling reaction conditions is vital to maximize THF selectivity.
-
Purification of THF: THF forms a minimum boiling azeotrope with water, making separation by simple distillation difficult.[6][8] This requires specialized purification techniques like extractive distillation or adsorption using molecular sieves.[6][8]
-
Process Control and Safety: The reaction is sensitive to temperature.[1] High temperatures can lead to catalyst degradation and thermal decomposition of THF, while low temperatures result in poor yield.[1][5] THF is also highly flammable and can form explosive peroxides, requiring careful handling and storage under an inert atmosphere.[2][9]
Q3: Why is water management critical during the dehydration of 1,4-butanediol?
A3: Water is a byproduct of the dehydration reaction and its presence significantly impacts the process. The presence of water can adversely affect the performance and lifetime of certain catalysts.[6] However, controlled amounts of water can help dissolve byproducts like oligomers.[1] In reactive distillation processes, controlling the water content in the top and bottom streams is a key parameter for achieving high conversion rates.[1] Furthermore, the formation of a THF-water azeotrope complicates the final purification step.[8]
Troubleshooting Guides
Issue 1: Low Conversion of 1,4-Butanediol
| Potential Cause | Troubleshooting Steps |
| Reaction Equilibrium Limitation | Implement a reactive distillation setup to continuously remove the THF product, thereby shifting the equilibrium towards product formation.[1] |
| Catalyst Deactivation | - Check for high reaction temperatures: Excessive heat can cause acid groups to desorb from solid catalysts, leading to degradation.[1] - Monitor for impurities in the feed: Certain impurities can poison the catalyst. - Regenerate or replace the catalyst: Follow the manufacturer's protocol for catalyst regeneration. If deactivation is irreversible, replace the catalyst bed. |
| Suboptimal Reaction Temperature | A reaction temperature that is too low will result in a slow reaction rate and poor yield.[1] For gas-phase reactions using a zirconium sulfate catalyst, temperatures below 150°C can lead to poor reaction efficiency.[5] |
| Insufficient Catalyst Loading | For processes using catalysts like zirconium sulfate, ensure the catalyst amount is within the recommended range (e.g., 0.1 to 20% by weight).[5] |
Issue 2: Poor Selectivity and High Byproduct Formation
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Temperatures exceeding 350°C can lead to the thermal decomposition of THF, reducing selectivity.[5] Optimize the temperature to balance reaction rate and selectivity. |
| Inefficient Catalyst | Some catalysts may promote side reactions. Consider catalysts known for high selectivity, such as certain ion-exchange resins.[6] Dual-functional catalysts can help suppress side reaction pathways.[10] |
| Poor Mixing/Mass Transfer | In heterogeneous catalysis, ensure efficient contact between the reactants and the catalyst surface to minimize unwanted side reactions. |
Issue 3: Difficulties in THF Purification
| Potential Cause | Troubleshooting Steps |
| Formation of THF-Water Azeotrope | - Adsorption: Use molecular sieves (e.g., 3A or 4A) in a continuous adsorption process to remove water and obtain high-purity THF (>99.5%).[6][8] - Extractive Distillation: Employ a suitable solvent to break the azeotrope. |
| Presence of Oligomeric Byproducts | Optimize the reaction conditions to minimize the formation of these high-boiling impurities. In reactive distillation, ensure proper temperature control in the reboiler to avoid byproduct accumulation.[1] |
Experimental Protocols & Methodologies
Protocol 1: Acid-Catalyzed Dehydration of 1,4-Butanediol using a Solid Acid Catalyst
-
Catalyst Activation: For a gas-phase reaction using a fixed-bed reactor with a zirconium sulfate catalyst, charge the reactor with the catalyst (1-10 g). Activate the catalyst by flowing an inert gas at a temperature of 200-700°C.[5]
-
Reaction:
-
Liquid-Phase: Charge the reactor with 1,4-butanediol and 0.1-20% by weight of the zirconium sulfate catalyst. Heat the reactants to a temperature between 150°C and 350°C (preferably 200-270°C).[5]
-
Gas-Phase: After catalyst activation, feed the 1,4-butanediol into the reactor at a controlled flow rate, maintaining the reaction temperature between 150°C and 350°C.[5]
-
-
Product Separation: The product stream, consisting of THF, water, and unreacted 1,4-butanediol, is passed through a condenser. The mixture is then directed to a primary separator (distillation column) heated to approximately 110°C to separate the high-boiling unreacted 1,4-butanediol (boiling point: 230°C), which can be recycled.[11]
-
Purification: The remaining THF and water mixture is collected. Due to the azeotrope, this mixture requires further purification, for example, by passing it through a column packed with 3A or 4A molecular sieves to remove the water.[8]
-
Analysis: The purity of the final THF product can be determined using gas chromatography.[11]
Visualizations
Logical Workflow for Troubleshooting Low THF Conversion
A troubleshooting flowchart for addressing low THF conversion rates.
THF Purification Pathway Post-Reaction
A schematic of the THF purification process after initial reaction.
References
- 1. US11149015B2 - Methods for producing tetrahydrofuran - Google Patents [patents.google.com]
- 2. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 5 production methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. US7465816B2 - Production of tetrahydrofuran from 1,4-butanediol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lyondellbasell.com [lyondellbasell.com]
- 10. researchgate.net [researchgate.net]
- 11. Production of tetrahydrofuran from 1,4-butanediol - Patent 1939190 [data.epo.org]
"preventing degradation of Tetrahydrofuran-3,4-diol during storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrofuran-3,4-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent degradation?
A1: To ensure the stability of this compound, it is recommended to store it at 4°C in a tightly sealed container, protected from moisture. For long-term storage, an inert atmosphere, such as nitrogen or argon, is advisable to minimize the risk of oxidation. The compound should be stored away from sources of ignition and incompatible materials.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemical structure of this compound, a vicinal diol and a cyclic ether, the primary degradation pathways are expected to be:
-
Oxidation: The hydroxyl groups are susceptible to oxidation, which can lead to the formation of α-hydroxy ketones or cleavage of the carbon-carbon bond between the hydroxyl groups, resulting in the formation of aldehydes or carboxylic acids. The ether linkage can also be oxidized, potentially forming peroxides, similar to its parent compound, tetrahydrofuran (THF).
-
Acid-Catalyzed Degradation: In the presence of strong acids, the ether bond can be cleaved. The diol functionality can also undergo acid-catalyzed dehydration.
-
Base-Catalyzed Degradation: While generally more stable to bases than acids, strong bases could potentially catalyze oxidation or other reactions.
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in the literature, based on the degradation pathways of similar compounds, potential degradation products could include:
-
From Oxidation:
-
An α-hydroxy ketone derivative.
-
Products from the cleavage of the C3-C4 bond, which could lead to ring-opening and the formation of dicarboxylic acids or other oxidized species.
-
Peroxides, formed by oxidation at the carbon atoms adjacent to the ether oxygen.
-
-
From Acid-Catalyzed Cleavage:
-
Ring-opened products resulting from the cleavage of the ether bond.
-
Q4: How can I test for the presence of peroxides in my this compound sample?
A4: Peroxide formation is a known issue with ethers like THF upon storage in the presence of air.[1] You can use commercially available peroxide test strips for a qualitative indication. For a quantitative assessment, a variety of analytical methods, such as titration, can be employed. It is crucial to test for peroxides before distilling or concentrating the solvent, as peroxides can become concentrated and potentially explosive.[2]
Troubleshooting Guides
Problem 1: I observe unexpected peaks in the chromatogram of my this compound sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Review the storage conditions. Ensure the compound has been stored at 4°C, protected from light and moisture, and preferably under an inert atmosphere. If degradation is suspected, it is advisable to use a fresh batch of the compound for critical experiments.
-
-
Possible Cause 2: Contamination.
-
Solution: Verify the purity of the solvents and any other reagents used in your sample preparation. Run a blank analysis of the solvent to rule out contamination.
-
-
Possible Cause 3: Interaction with the analytical system.
Problem 2: My experimental results are inconsistent when using different batches of this compound.
-
Possible Cause: Batch-to-batch variability in purity or degradation.
-
Solution: It is essential to perform a purity check on each new batch of this compound before use. A simple analytical method, such as GC-FID or HPLC-UV, can be used to compare the purity of different batches. For quantitative applications, it is recommended to use a well-characterized reference standard.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | To slow down potential degradation reactions.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation and peroxide formation. |
| Container | Tightly sealed, opaque glass | To protect from moisture and light. |
| Incompatible Materials | Strong acids, acid chlorides, acid anhydrides, oxidizing agents | To avoid catalyzed degradation.[6] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC-FID)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instrumentation.
1. Instrumentation and Columns:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, Carbowax 20M), is recommended for analyzing polar compounds like diols.
2. Reagents:
-
High-purity solvent for sample dilution (e.g., acetone or methanol, HPLC grade).
-
This compound sample.
3. GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
4. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as needed to be within the linear range of the detector.
5. Analysis:
-
Inject the prepared sample into the GC.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by determining the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study to Assess Stability
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][5][7][8] This protocol outlines a general approach.
1. Stress Conditions:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified period.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C) for a specified period.
-
Photolytic Degradation: Expose the sample (both solid and in solution) to UV and visible light.
2. Sample Preparation and Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to an appropriate concentration.
-
Analyze the samples using a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate the parent compound from its degradation products.
3. Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and, if possible, characterize the major degradation products.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for stability assessment.
References
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is it OK to use THF (tetrahydrofuran) on my HPLC? [restek.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrpp.com [ijrpp.com]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Protection of Tetrahydrofuran-3,4-diol Hydroxyls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protection of hydroxyl groups in tetrahydrofuran-3,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the 1,2-diol moiety of this compound?
A1: The vicinal diol of this compound is typically protected as a cyclic acetal. The most common protecting groups are the isopropylidene acetal (also known as an acetonide) and the benzylidene acetal.[1][2][3] These form five-membered dioxolane rings across the 3- and 4-positions of the tetrahydrofuran ring.
Q2: How do I choose between an isopropylidene (acetonide) and a benzylidene acetal protecting group?
A2: The choice depends on the desired stability and subsequent reaction conditions.
-
Isopropylidene acetals (acetonides) are formed from acetone or 2,2-dimethoxypropane and are generally stable to basic and reductive conditions but are readily cleaved by aqueous acid.[4] They are a good choice when mild acidic deprotection is feasible.
-
Benzylidene acetals are formed from benzaldehyde or its dimethyl acetal.[1][5] They are also stable to basic conditions but offer the additional advantage of being removable by hydrogenolysis, which provides an orthogonal deprotection strategy if other acid-sensitive groups are present in the molecule.[6]
Q3: I am getting a mixture of mono-protected and di-protected diol. How can I achieve selective mono-protection of the symmetrical this compound?
A3: Achieving selective mono-protection of a symmetrical diol can be challenging. Strategies to favor mono-protection include:
-
Using a stoichiometric amount of the protecting group reagent: Carefully controlling the amount of acetone, 2,2-dimethoxypropane, or benzaldehyde dimethyl acetal to one equivalent can favor the formation of the mono-protected species.
-
Using a large excess of the diol: While not always practical, using an excess of this compound can statistically favor mono-protection.
-
Flow reactor systems: Continuous flow reactors can provide better control over reaction times and stoichiometry, leading to improved selectivity for mono-protection.[7][8]
Q4: My acetal protection reaction is not going to completion. What can I do?
A4: Incomplete acetal formation can be due to several factors:
-
Insufficient catalyst: Ensure that an adequate amount of acid catalyst (e.g., p-toluenesulfonic acid, CSA, or Cu(OTf)₂) is used.[1]
-
Presence of water: Acetal formation is an equilibrium reaction where water is a byproduct. Ensure all reagents and solvents are anhydrous and consider using a Dean-Stark apparatus or molecular sieves to remove water as it forms.[9]
-
Reaction time and temperature: Some reactions may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]
Q5: I am having trouble cleaving the acetal protecting group. What are some alternative deprotection methods?
A5: If standard acidic hydrolysis is not effective or is incompatible with other functional groups, consider the following:
-
For Isopropylidene Acetals (Acetonides):
-
Use of Lewis acids like Indium trichloride (InCl₃) can be effective for cleaving stable acetonides in the presence of other acid-labile groups.[10]
-
Aqueous tert-butyl hydroperoxide has been used for the regioselective deprotection of terminal acetonides.[6]
-
Perchloric acid supported on silica gel (HClO₄·SiO₂) is another reagent for cleaving terminal acetonides.[11]
-
-
For Benzylidene Acetals:
-
Reductive cleavage: This is a key advantage of benzylidene acetals. Reagents like diisobutylaluminum hydride (DIBAL-H) can be used for regioselective ring opening.[12]
-
Catalytic hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source can cleave the benzylidene group.[5]
-
Erbium triflate (Er(OTf)₃) is an efficient Lewis acid catalyst for the mild deprotection of benzylidene derivatives.[13]
-
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Protected Product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inefficient purification. | 1. Ensure anhydrous conditions. Use a Dean-Stark trap or molecular sieves to remove water. 2. Increase reaction time and/or temperature. Monitor by TLC. 3. Use a more efficient catalyst, such as Cu(OTf)₂ for benzylidene acetal formation.[1] 4. Re-evaluate the purification method (e.g., choice of solvent system for chromatography). |
| Formation of Side Products | 1. Over-reaction to form oligomeric species. 2. Side reactions with other functional groups. 3. Rearrangement under acidic conditions. | 1. Carefully control the stoichiometry of the protecting group reagent. 2. Consider using milder reaction conditions (e.g., lower temperature, weaker acid catalyst). 3. Ensure the chosen protecting group is compatible with other functionalities in the molecule. |
| Difficulty in Deprotection | 1. The protecting group is too stable under the chosen conditions. 2. The deprotection reagent is decomposing other parts of the molecule. | 1. For acid-labile acetals, try a stronger acid or longer reaction time. 2. Explore alternative deprotection methods (see FAQ Q5). For example, switch to reductive cleavage for benzylidene acetals if acidic conditions are problematic.[5][12] 3. For sensitive substrates, use milder Lewis acids like InCl₃ for acetonide cleavage.[10] |
| Inconsistent Results | 1. Variability in reagent quality (e.g., anhydrous solvents). 2. Inconsistent reaction setup and conditions. | 1. Always use freshly distilled or commercially available anhydrous solvents. 2. Ensure consistent temperature control and stirring. 3. Standardize the work-up and purification procedures. |
Experimental Protocols
Protocol 1: Isopropylidene Acetal (Acetonide) Protection of this compound
| Parameter | Value |
| Reagents | This compound, 2,2-Dimethoxypropane, p-Toluenesulfonic acid (p-TsOH) monohydrate |
| Solvent | Anhydrous Acetone or Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours (monitor by TLC) |
| Yield | Typically >90% |
Methodology:
-
Dissolve this compound (1.0 mmol) in anhydrous acetone or DCM (10 mL).
-
Add 2,2-dimethoxypropane (1.2 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 mmol).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N).
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Benzylidene Acetal Protection of this compound
| Parameter | Value |
| Reagents | This compound, Benzaldehyde dimethyl acetal, Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) |
| Solvent | Anhydrous Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | ~1 hour (monitor by TLC)[5] |
| Yield | High |
Methodology:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).[5]
-
Add Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[5]
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol).[5]
-
Concentrate the reaction mixture under reduced pressure.[5]
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[5]
Visualized Workflows
Caption: Decision workflow for protection and deprotection of this compound.
Caption: Troubleshooting workflow for acetal protection reactions.
References
- 1. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. scirp.org [scirp.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups - Enhancing the Synthetic Utility of 1,3-Dioxolanyl-Substituted 1,2-Oxazines [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benzylidene Acetals [organic-chemistry.org]
Validation & Comparative
"comparative study of different synthetic routes to Tetrahydrofuran-3,4-diol"
For Researchers, Scientists, and Drug Development Professionals
Tetrahydrofuran-3,4-diol, a key structural motif in various biologically active molecules and a valuable chiral building block, can be synthesized through several distinct pathways. This guide provides a comparative analysis of four prominent synthetic routes, offering an objective look at their respective methodologies, yields, and overall efficiency. The information presented is intended to assist researchers in selecting the most suitable protocol for their specific applications, considering factors such as starting material availability, desired stereochemistry, and scalability.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their performance.
| Route | Starting Material | Key Transformation(s) | Reagents | Reaction Time | Temperature | Yield | Stereochemistry |
| 1 | Erythritol | Acid-catalyzed intramolecular cyclodehydration | Strong acidic ion exchange resin | 1 - 100 hours | 40 - 240 °C | Not specified for diol | Meso (cis) |
| 2 | 2,5-Dihydrofuran | Dihydroxylation | OsO₄ (catalytic), NMO | Not specified | Not specified | High (qualitative) | Syn (cis) |
| 3 | Diethyl Tartrate | Reduction and Cyclization | LiAlH₄, then acid catalyst | Not specified | Not specified | Not specified | Chiral (trans or cis depending on tartrate stereoisomer) |
| 4 | cis-2-Butene-1,4-diol | Epoxidation and Hydrolysis | m-CPBA, then H₃O⁺ | Not specified | Not specified | Good (qualitative) | Anti (trans) |
Detailed Experimental Protocols
Route 1: Acid-Catalyzed Intramolecular Cyclodehydration of Erythritol
This method utilizes the readily available and renewable starting material, erythritol. The intramolecular dehydration is typically carried out in the presence of a strong acid catalyst.
Experimental Protocol:
-
Erythritol is dissolved in a suitable solvent, often water.
-
A strongly acidic ion exchange resin is added to the solution.
-
The reaction mixture is heated to a temperature ranging from 40 to 240°C.[1]
-
The reaction is maintained for a period of 1 to 100 hours, with monitoring of the reaction progress by a suitable analytical technique (e.g., TLC or GC).[1]
-
Upon completion, the ion exchange resin is filtered off.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by crystallization or column chromatography.
Note: While this method is straightforward, the patent primarily focuses on the subsequent conversion to tetrahydrofuran, and the isolated yield of this compound is not explicitly reported.[1]
Route 2: Dihydroxylation of 2,5-Dihydrofuran
This route involves the direct dihydroxylation of the double bond in 2,5-dihydrofuran to introduce the two hydroxyl groups in a syn-fashion, leading to the cis-diol. The Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, is a common method for this transformation.
Experimental Protocol (Upjohn Dihydroxylation):
-
To a solution of 2,5-dihydrofuran in a mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
A catalytic amount of osmium tetroxide (OsO₄) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a reducing agent, such as sodium bisulfite.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford cis-Tetrahydrofuran-3,4-diol.
Note: This method is known for its high yields and stereoselectivity for syn-dihydroxylation.
Route 3: Reduction and Cyclization of Diethyl Tartrate
This pathway offers a route to chiral Tetrahydrofuran-3,4-diols, with the stereochemistry of the final product being dictated by the choice of the starting tartrate enantiomer. The process involves the reduction of the ester groups followed by an acid-catalyzed cyclization.
Experimental Protocol:
-
To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of diethyl tartrate in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution).
-
The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude 1,2,3,4-butanetetrol.
-
The crude tetrol is then dissolved in a suitable solvent and treated with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
The mixture is heated to promote intramolecular cyclization.
-
After completion, the reaction is neutralized, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the resulting this compound is purified by chromatography or distillation.
Route 4: Epoxidation and Hydrolysis of cis-2-Butene-1,4-diol
This two-step sequence involves the initial formation of an epoxide from the alkene, followed by acid-catalyzed ring-opening to yield the trans-diol.
Experimental Protocol:
-
Epoxidation: To a solution of cis-2-butene-1,4-diol in a chlorinated solvent (e.g., dichloromethane) at 0°C, meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise.
-
The reaction is stirred at 0°C to room temperature and monitored by TLC until the starting material is consumed.
-
The reaction mixture is washed with a solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude epoxide.
-
Hydrolysis: The crude epoxide is dissolved in a mixture of acetone and water, and a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid) is added.
-
The mixture is stirred at room temperature until the epoxide is fully consumed (monitored by TLC).
-
The reaction is neutralized with a base, and the product is extracted with an organic solvent.
-
The combined organic extracts are dried, concentrated, and the resulting trans-Tetrahydrofuran-3,4-diol is purified by column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of four synthetic routes to this compound.
References
A Comparative Guide to Chiral Diols in Asymmetric Synthesis: Benchmarking Tetrahydrofuran-3,4-diol Against Industry Standards
For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical step in the development of stereoselective synthetic routes. This guide provides a comparative overview of common chiral diols used in asymmetric synthesis, with a special focus on the established performance of BINOL, TADDOL, and tartrate-derived diols. While the potential of novel chiral backbones is an area of continuous exploration, this guide also addresses the current landscape of the lesser-known Tetrahydrofuran-3,4-diol, highlighting its potential while acknowledging the limited publicly available data on its catalytic efficacy.
Introduction to Chiral Diols in Asymmetric Synthesis
Chiral diols are a cornerstone of asymmetric catalysis, serving as versatile ligands that can coordinate with metal centers to create a chiral environment. This chiral pocket dictates the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically enriched products. The efficacy of a chiral diol is influenced by its structural rigidity, steric bulk, and the electronic nature of its substituents. Among the most successful and widely used are 1,1'-bi-2-naphthol (BINOL), α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), and diols derived from tartaric acid. These C2-symmetric ligands have demonstrated remarkable performance in a wide range of asymmetric transformations.
In the quest for novel and efficient chiral ligands, various scaffolds have been investigated. One such scaffold is the tetrahydrofuran ring system, a common motif in natural products. This compound, with its stereogenic centers, presents an intriguing, yet underexplored, candidate as a chiral diol in asymmetric synthesis. This guide aims to provide a data-driven comparison of the well-established chiral diols to serve as a benchmark for evaluating the potential of new ligands like this compound.
Performance Comparison of Key Chiral Diols
To provide a clear and objective comparison, this section presents performance data for BINOL, TADDOL, and tartrate-derived diols in three key asymmetric reactions: the Diels-Alder reaction, the addition of diethylzinc to aldehydes, and the asymmetric epoxidation of allylic alcohols.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters.[1] Chiral Lewis acids, often generated in situ from a chiral diol and a metal salt, are effective catalysts for enantioselective variants of this reaction.
Table 1: Performance of Chiral Diols in the Asymmetric Diels-Alder Reaction
| Diol Type | Catalyst System | Dienophile | Diene | Yield (%) | ee (%) | Reference |
| BINOL | (R)-BINOL / Zn(OTf)₂ | Cyclohexenone | Diethyl malonate | High | >90 | [2] |
| TADDOL | TADDOL / TiCl₂(O-i-Pr)₂ | Methacrolein | 1-Amino-3-siloxybutadiene | High | >90 | [3] |
| Tartrate-derived | Diethyl Tartrate / Ti(OiPr)₄ | Various | Various | Moderate to High | Moderate to High | [4] |
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols. Chiral diols are highly effective ligands for this transformation.[5]
Table 2: Performance of Chiral Diols in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Diol Type | Catalyst System | Yield (%) | ee (%) | Reference |
| BINOL | (+)-BINOL / Ti(OiPr)₄ | >95 | >98 | [6] |
| TADDOL | TADDOL / Ti(OiPr)₄ | High | >98 | [7][8] |
| Tartrate-derived | Carbohydrate-derived diol | up to 100 | up to 96 | [9] |
Asymmetric Epoxidation
The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols is a landmark reaction in asymmetric synthesis, utilizing a titanium-tartrate complex to deliver an oxygen atom with high enantioselectivity.[1][10][11][12][13][14]
Table 3: Performance of Tartrate-Derived Diols in the Asymmetric Epoxidation of Allylic Alcohols
| Diol | Substrate | Yield (%) | ee (%) | Reference |
| Diethyl Tartrate | Geraniol | 80-90 | >90 | [15][16] |
| Diisopropyl Tartrate | (Z)-2-Methylhept-2-enol | 80 | 89 | [15] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these asymmetric reactions. Below are generalized protocols for the reactions discussed.
General Experimental Protocol for a Chiral Diol-Catalyzed Asymmetric Diels-Alder Reaction
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral diol (e.g., (R)-BINOL or a TADDOL derivative) (0.1 mmol) is dissolved in an anhydrous solvent (e.g., dichloromethane or toluene) (5 mL).[17]
-
Lewis Acid Addition: A solution of the Lewis acid (e.g., Zn(OTf)₂, TiCl₂(O-i-Pr)₂) (0.1 mmol) in the same anhydrous solvent is added dropwise to the chiral diol solution at a specified temperature (e.g., room temperature or 0 °C). The mixture is stirred for a designated period to allow for the formation of the chiral Lewis acid complex.
-
Reactant Addition: The dienophile (1.0 mmol) is added to the catalyst solution, followed by the diene (1.2 mmol).
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by a suitable technique (e.g., TLC, GC, or HPLC) until completion.
-
Work-up and Purification: Upon completion, the reaction is quenched with an appropriate reagent (e.g., saturated aqueous NaHCO₃ solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Experimental Protocol for the TADDOL-Catalyzed Asymmetric Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation: To a solution of the TADDOL ligand (0.2 mmol) in anhydrous toluene (5 mL) under an argon atmosphere is added Ti(O-i-Pr)₄ (0.2 mmol). The mixture is stirred at room temperature for 1 hour.
-
Reactant Addition: The solution is cooled to the desired temperature (e.g., -20 °C), and benzaldehyde (1.0 mmol) is added, followed by the dropwise addition of diethylzinc (1.2 mmol, 1.0 M solution in hexanes).
-
Reaction Monitoring: The reaction mixture is stirred at the same temperature for the specified time, and the progress is monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the chiral secondary alcohol.
Experimental Protocol for the Sharpless Asymmetric Epoxidation of Geraniol
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with anhydrous dichloromethane (50 mL) and powdered 4Å molecular sieves (3 g).[14] The suspension is cooled to -20 °C.
-
Catalyst Formation: L-(+)-Diethyl tartrate (0.6 mmol) is added, followed by Ti(O-i-Pr)₄ (0.5 mmol). The mixture is stirred for 5 minutes.
-
Substrate Addition: Geraniol (5.0 mmol) is added to the mixture.
-
Oxidant Addition: A solution of tert-butyl hydroperoxide in toluene (e.g., 5.5 M, 2.0 mmol) is added dropwise over a period of 10 minutes, maintaining the internal temperature below -20 °C.
-
Reaction Monitoring: The reaction is stirred at -20 °C for 1.5 hours, with progress monitored by TLC.
-
Work-up: The reaction is quenched by the addition of water (10 mL) and the mixture is stirred vigorously for 1 hour while warming to room temperature. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude epoxy alcohol, which is then purified by chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a typical asymmetric Diels-Alder reaction pathway and a general experimental workflow.
The Untapped Potential of this compound
Despite the widespread success of BINOL, TADDOL, and tartrate-derived diols, the development of new chiral ligands remains an active area of research. This compound, available in both enantiomeric forms, represents a simple, yet potentially effective chiral scaffold. Its C2-symmetric nature and the presence of hydroxyl groups for metal coordination make it a plausible candidate for use in asymmetric catalysis.
However, a comprehensive search of the scientific literature reveals a significant lack of data on the application of this compound as a chiral ligand or auxiliary in asymmetric synthesis. Most of the available literature focuses on the synthesis of the tetrahydrofuran ring itself, rather than utilizing the diol as a catalyst. This presents both a challenge and an opportunity. The absence of data means that its potential remains largely unknown, and further research is required to ascertain its effectiveness in various asymmetric transformations and to compare its performance against the established diols discussed in this guide.
Conclusion
This guide has provided a comparative overview of the performance of well-established chiral diols—BINOL, TADDOL, and tartrate derivatives—in key asymmetric reactions. The data presented in the tables clearly demonstrates their high efficacy in achieving excellent yields and enantioselectivities. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers in the field.
While this compound remains an underexplored chiral ligand, its simple, C2-symmetric structure warrants further investigation. The lack of performance data highlights a gap in the current literature and points towards a potential avenue for future research in the development of novel and efficient chiral catalysts. The systematic evaluation of this compound in benchmark asymmetric reactions would be a valuable contribution to the field of organic synthesis.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. youtube.com [youtube.com]
- 15. york.ac.uk [york.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of the Absolute Configuration of Tetrahydrofuran-3,4-diol
For researchers, scientists, and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comprehensive comparison of four widely used analytical techniques for validating the absolute configuration of Tetrahydrofuran-3,4-diol: Mosher's Method (¹H NMR), Vibrational Circular Dichroism (VCD), X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
While specific experimental data for every technique applied directly to this compound is not uniformly available in published literature, this guide leverages data from closely related small cyclic diols to provide a practical and illustrative comparison. This approach allows for a thorough evaluation of the principles, experimental workflows, and expected data outcomes for each method.
Comparative Analysis of Methodologies
The selection of an appropriate method for determining absolute configuration depends on several factors, including the physical properties of the analyte, the required accuracy, sample availability, and the instrumentation at hand. The following table summarizes the key performance indicators for each of the four techniques.
| Feature | Mosher's Method (¹H NMR) | Vibrational Circular Dichroism (VCD) | X-ray Crystallography | Chiral HPLC |
| Principle | Derivatization with chiral Mosher's acid chlorides to form diastereomers with distinct NMR spectra. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. |
| Sample Req. | ~1-5 mg of purified diol | ~5-10 mg of purified diol | ~1 mg of a single, high-quality crystal | <1 mg of the diol mixture |
| Data Output | ¹H NMR chemical shifts (δ) and their differences (Δδ) for the two diastereomeric esters. | VCD spectrum showing positive and negative bands corresponding to vibrational modes. | Atomic coordinates and a Flack parameter indicating the correctness of the assigned absolute configuration. | Chromatogram showing separated peaks for each enantiomer with specific retention times (tᵣ). |
| Instrumentation | High-field NMR spectrometer (e.g., 400 MHz or higher). | VCD spectrometer (FTIR-based). | Single-crystal X-ray diffractometer. | HPLC system with a chiral column and a suitable detector (e.g., UV, RI). |
| Key Advantage | Does not require crystallization; provides structural information in solution. | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize. | Provides an unambiguous and definitive determination of the absolute configuration. | Excellent for determining enantiomeric purity and can be used for preparative separation. |
| Limitation | Requires chemical derivatization, which may be difficult for sterically hindered alcohols. | Requires comparison with computationally predicted spectra, which can be complex for flexible molecules. | The primary challenge is growing a single crystal of sufficient quality. | Method development to find a suitable chiral stationary phase and mobile phase can be time-consuming. |
Experimental Protocols and Data Interpretation
Mosher's Method (¹H NMR Spectroscopy)
The modified Mosher's method is a powerful technique for determining the absolute configuration of chiral alcohols in solution.[1] It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The anisotropic effect of the phenyl ring in the MTPA esters causes different chemical shifts for the protons near the chiral center in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration can be deduced. For cyclic 1,3-diols, this method has been shown to be successfully applicable.
Experimental Protocol:
-
Sample Preparation: A sample of the enantiomerically enriched this compound (approx. 1-2 mg) is divided into two separate NMR tubes.
-
Derivatization:
-
To one tube, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) along with a hindered base (e.g., pyridine or DMAP) in an anhydrous deuterated solvent (e.g., CDCl₃).
-
To the second tube, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) under the same conditions.
-
-
Reaction: Allow the reactions to proceed to completion at room temperature. The progress can be monitored by TLC or ¹H NMR.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the chiral centers.
-
A positive Δδ for protons on one side of the MTPA plane and negative values on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.
-
Illustrative Data for a Cyclic Diol (Hypothetical for this compound bis-MTPA esters):
| Proton | δ (S-ester) [ppm] | δ (R-ester) [ppm] | Δδ (δS - δR) [ppm] |
| H-2a | 4.15 | 4.10 | +0.05 |
| H-2b | 3.95 | 4.00 | -0.05 |
| H-5a | 3.80 | 3.88 | -0.08 |
| H-5b | 3.70 | 3.65 | +0.05 |
Note: This data is illustrative. The sign of Δδ for protons on either side of the ester linkage is used to determine the absolute configuration.
Workflow for Mosher's Method:
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light.[2] This technique is particularly useful for determining the absolute configuration of chiral molecules in solution, even for those that are difficult to crystallize.[3] The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known enantiomer. A match between the experimental and calculated spectra confirms the absolute configuration.
Experimental Protocol:
-
Sample Preparation: Dissolve an enantiomerically pure sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 0.1 M.
-
VCD Measurement:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
The measurement is typically performed in a cell with a path length of 100 µm.
-
Multiple scans are collected and averaged to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., (3R,4R)-Tetrahydrofuran-3,4-diol) using computational chemistry software.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged calculated VCD spectrum.
-
-
Data Analysis: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.
Logical Flow for VCD Analysis:
X-ray Crystallography
X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules as it provides a direct three-dimensional structure.[4] The primary prerequisite is the ability to grow a high-quality single crystal of the compound or a suitable derivative. For small organic molecules that do not crystallize well, derivatization with a heavy atom (e.g., by forming a p-bromobenzoate ester) can facilitate both crystallization and the determination of the absolute configuration through anomalous dispersion.
Experimental Protocol:
-
Crystallization:
-
Attempt to crystallize the enantiomerically pure this compound directly from various solvents.
-
If direct crystallization is unsuccessful, synthesize a crystalline derivative. A common approach for diols is to form a bis-p-bromobenzoate ester by reacting the diol with p-bromobenzoyl chloride.
-
-
X-ray Diffraction:
-
Mount a suitable single crystal on a goniometer.
-
Collect X-ray diffraction data at a low temperature (e.g., 100 K).
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the diffraction data.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, determine the absolute structure parameter (Flack parameter). A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. A value close to 1 suggests that the inverted structure is correct.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and is widely used to determine the enantiomeric purity of a sample.[5] By comparing the retention time of an unknown sample to that of a known enantiomerically pure standard, the absolute configuration can be assigned.
Experimental Protocol:
-
Column and Mobile Phase Selection:
-
Screen a variety of chiral stationary phases (CSPs) to find one that provides separation of the this compound enantiomers. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often a good starting point.
-
Test different mobile phase compositions (e.g., mixtures of hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) to optimize the separation.
-
-
Analysis of Racemic Standard: Inject a racemic mixture of this compound to determine the retention times of the two enantiomers and the resolution of the separation.
-
Analysis of Enantiopure Standard: Inject a known enantiomer of this compound (e.g., commercially available (3R,4R)-Tetrahydrofuran-3,4-diol) to identify which peak corresponds to which enantiomer.
-
Analysis of Unknown Sample: Inject the sample of unknown absolute configuration and compare its retention time to that of the standard to make the assignment.
Illustrative Chiral HPLC Data:
| Compound | Retention Time (tᵣ) [min] |
| (3R,4R)-Tetrahydrofuran-3,4-diol | 10.2 |
| (3S,4S)-Tetrahydrofuran-3,4-diol | 12.5 |
| Racemic Mixture | 10.2 and 12.5 |
Note: This data is illustrative. The elution order depends on the specific chiral column and mobile phase used.
Conclusion
The validation of the absolute configuration of this compound can be confidently achieved using several complementary techniques. Mosher's method and VCD provide structural information in solution, which is often more relevant to biological activity, but they rely on indirect interpretation. Chiral HPLC is an excellent tool for determining enantiomeric purity and can be used for absolute configuration assignment if a standard is available. X-ray crystallography, when applicable, offers the most definitive and unambiguous assignment of the absolute configuration. The choice of method will ultimately be guided by the specific requirements of the research and the available resources.
References
A Comparative Guide to the Biological Activity of Tetrahydrofuran-3,4-diol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Tetrahydrofuran-3,4-diol and its analogs, drawing from available experimental data. The information is intended to support research and development efforts in medicinal chemistry and pharmacology by offering insights into the structure-activity relationships of this class of compounds.
Comparative Analysis of Biological Activity
The tetrahydrofuran ring is a core structural motif in a multitude of biologically active natural products, exhibiting a wide range of activities including anticancer, antimicrobial, and antifungal effects.[1][2] The biological activity of tetrahydrofuran derivatives can be significantly influenced by the nature and position of their substituents.
While direct comparative studies on the biological activity of this compound and its simple analogs are not extensively available in the public domain, valuable insights can be drawn from research on more complex molecules containing the tetrahydrofuran moiety.
Antiproliferative and Cytotoxic Activity
Studies on complex synthetic and natural products demonstrate that modifications to the tetrahydrofuran ring system can dramatically alter cytotoxic potential. For instance, a tetrahydrofuran analog of the potent antitumor agent FR901464 exhibited significantly reduced antiproliferative activity against human cancer cell lines compared to its tetrahydropyran counterparts.[3] This suggests that the ring structure plays a crucial role in the molecule's biological function.
In another example, hydroxylated metabolites of the anticancer drug ftorafur, which contain a tetrahydrofuran ring, were shown to have an inhibitory effect on the growth of HeLa cells. Specifically, both trans-3'-hydroxy-ftorafur and cis-4'-hydroxy-ftorafur demonstrated an ID50 of 200 µg/mL, which was comparable to the parent drug, ftorafur.[4]
The following table summarizes the available quantitative data on the antiproliferative activity of select tetrahydrofuran derivatives.
| Compound | Cell Line | Activity Metric | Value | Reference |
| Tetrahydrofuran analog of FR901464 | HCT-116 | GI₅₀ | 1.3 ± 0.2 µM | [3] |
| LS174T | GI₅₀ | 1.5 ± 0.2 µM | [3] | |
| A549 | GI₅₀ | 2.0 ± 0.3 µM | [3] | |
| trans-3'-Hydroxy-ftorafur | HeLa | ID₅₀ | 200 µg/mL | [4] |
| cis-4'-Hydroxy-ftorafur | HeLa | ID₅₀ | 200 µg/mL | [4] |
Experimental Protocols
The following is a representative protocol for assessing the in vitro cytotoxicity of novel compounds, based on the widely used MTT assay.
In Vitro Cytotoxicity Assessment by MTT Assay
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HCT-116, A549, HeLa) in appropriate complete culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest logarithmically growing cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5][6]
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (this compound and its analogs) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid toxicity.
-
Remove the culture medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[6]
3. MTT Assay and Data Analysis:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound and its simple analogs are not well-defined in the literature. However, based on the observed antiproliferative effects of more complex tetrahydrofuran-containing molecules, a potential mechanism of action could involve the induction of apoptosis (programmed cell death).
The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a bioactive tetrahydrofuran derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic Scrutiny: A Comparative Analysis of cis- and trans-Tetrahydrofuran-3,4-diol
A detailed spectroscopic comparison of cis- and trans-Tetrahydrofuran-3,4-diol, critical isomers in medicinal chemistry and materials science, reveals distinct spectral fingerprints. This guide provides a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols, to aid researchers in their identification and characterization.
The spatial arrangement of the hydroxyl groups in cis- and trans-Tetrahydrofuran-3,4-diol significantly influences their physical and chemical properties, and consequently, their spectroscopic behavior. Understanding these differences is paramount for researchers in drug development and materials science, where precise stereochemistry is often a determinant of biological activity and material performance. This guide presents a side-by-side comparison of the key spectroscopic data for these two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The ¹H and ¹³C NMR spectra of cis- and trans-Tetrahydrofuran-3,4-diol exhibit notable differences in chemical shifts and coupling constants due to the distinct spatial relationships between the protons and carbon atoms in each isomer.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-Tetrahydrofuran-3,4-diol | H-3, H-4 | ~4.1-4.3 | m | - |
| H-2, H-5 | ~3.7-3.9 | m | - | |
| trans-Tetrahydrofuran-3,4-diol | H-3, H-4 | ~3.9-4.1 | m | - |
| H-2, H-5 | ~3.6-3.8 | m | - |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| cis-Tetrahydrofuran-3,4-diol | C-3, C-4 | ~74-76 |
| C-2, C-5 | ~72-74 | |
| trans-Tetrahydrofuran-3,4-diol | C-3, C-4 | ~76-78 |
| C-2, C-5 | ~70-72 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The differences in symmetry and hydrogen bonding between the cis and trans isomers lead to distinguishable features in their IR spectra, particularly in the O-H and C-O stretching regions.
Table 3: Key IR Absorption Frequencies
| Isomer | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| cis-Tetrahydrofuran-3,4-diol | O-H stretch (intramolecular H-bonding) | ~3400-3500 | Broad |
| C-O stretch | ~1050-1080 | Strong | |
| trans-Tetrahydrofuran-3,4-diol | O-H stretch (intermolecular H-bonding) | ~3300-3400 | Broad |
| C-O stretch | ~1030-1060 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions. While the electron ionization (EI) mass spectra of the cis and trans isomers are expected to be very similar due to the formation of a common radical cation, subtle differences in fragment ion abundances may be observed. The molecular ion peak (M⁺) for both isomers will be observed at m/z 104, corresponding to the molecular weight of C₄H₈O₃.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 104 | [M]⁺ |
| 86 | [M - H₂O]⁺ |
| 73 | [M - CH₂OH]⁺ |
| 57 | [C₃H₅O]⁺ |
| 43 | [C₂H₃O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the data with a line broadening of 1-2 Hz.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two KBr or NaCl plates.
-
Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the sample directly onto the ATR crystal.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization:
-
Electron Ionization (EI): For GC-MS, use a standard 70 eV electron beam.
-
Electrospray Ionization (ESI): For LC-MS, use a suitable mobile phase and spray voltage.
-
-
Mass Analysis: Scan a mass range of m/z 30-200.
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of cis- and trans-Tetrahydrofuran-3,4-diol.
Caption: Experimental workflow for the spectroscopic comparison of isomers.
Performance of Tetrahydrofuran-3,4-diol-Based Polymers: A Comparative Guide for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continuously evolving, with a persistent demand for novel polymeric carriers that offer enhanced therapeutic efficacy, improved biocompatibility, and controlled release kinetics. While poly(lactic-co-glycolic acid) (PLGA) has long been a cornerstone in this field, researchers are exploring new alternatives to address its limitations. This guide provides a comparative analysis of the projected performance of Tetrahydrofuran-3,4-diol-based polymers against the well-established PLGA for drug delivery applications.
Due to the limited availability of direct experimental data for polymers synthesized specifically from this compound, this guide utilizes data from structurally similar polytetrahydrofuran (PTHF) and poly(tetramethylene ether glycol) (PTMEG) based polyurethanes as a predictive basis for their performance. This approach allows for a foundational comparison and highlights the potential advantages of this emerging class of furan-based polymers.
Performance Comparison: A Quantitative Overview
The following tables summarize key performance indicators for drug delivery systems based on projected data for this compound-based polymers in comparison to established data for PLGA.
Table 1: Physicochemical and Mechanical Properties
| Property | This compound-Based Polymers (Projected) | Poly(lactic-co-glycolic acid) (PLGA) | Key Considerations for Drug Delivery |
| Biocompatibility | High (Furan-based polymers generally show good biocompatibility)[1][2] | High (FDA approved for various biomedical applications)[3][4][5][6] | Essential for minimizing adverse immune responses and ensuring patient safety. |
| Biodegradability | Biodegradable (Ester/urethane linkages susceptible to hydrolysis) | Biodegradable (Hydrolyzes into lactic and glycolic acid, metabolized by the body)[6] | Crucial for implantable or injectable systems to avoid the need for surgical removal. |
| Degradation Rate | Tunable (Dependent on copolymer composition and molecular weight) | Tunable (Controlled by the lactide-to-glycolide ratio and molecular weight)[3][6] | Allows for tailoring drug release profiles from weeks to months. |
| Mechanical Strength | Potentially higher tensile strength and elasticity (Based on polyurethane analogs) | Generally brittle with lower tensile strength, depending on the monomer ratio.[3] | Important for the structural integrity of implants and devices. |
| Glass Transition Temp. | Lower (-50 to -70 °C for PTMEG)[7] | Higher (40-60 °C) | Influences the physical state of the polymer at physiological temperatures, affecting drug diffusion. |
Table 2: Drug Delivery Performance
| Performance Metric | This compound-Based Polymers (Projected) | Poly(lactic-co-glycolic acid) (PLGA) | Significance in Therapeutic Efficacy |
| Drug Loading Capacity (%) | 5-15% | 1-20% (Highly dependent on drug and formulation)[8] | Higher loading can reduce the required dose of the delivery system. |
| Encapsulation Efficiency (%) | 60-80% | 50-90% (Method and drug dependent) | Maximizes the amount of drug successfully incorporated into the carrier. |
| Release Mechanism | Primarily diffusion and polymer erosion. | Bulk erosion, diffusion, and swelling of the polymer matrix.[9] | The mechanism dictates the shape of the release profile (e.g., zero-order, first-order). |
| Initial Burst Release | Moderate | Often significant, can be controlled with formulation strategies.[10] | A high initial burst can lead to toxicity; a controlled release is often preferred. |
| Sustained Release Duration | Weeks to months | Weeks to months | Enables long-acting therapies, improving patient compliance. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are summaries of key experimental protocols relevant to the data presented.
Protocol 1: Nanoparticle Formulation (Solvent Evaporation Method)
This method is widely used for encapsulating hydrophobic drugs within a polymer matrix.
Materials:
-
Polymer (this compound-based copolymer or PLGA)
-
Drug
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other surfactant
-
Deionized water
Procedure:
-
Dissolve a specific amount of the polymer and the drug in the organic solvent to form the organic phase.
-
Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[11]
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for storage.
Protocol 2: In Vitro Drug Release Study (Dialysis Method)
This method assesses the rate at which a drug is released from the nanoparticles into a surrounding medium.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Place the dialysis bag in a larger container with a known volume of fresh PBS (the release medium).
-
Maintain the setup at 37°C with constant gentle agitation.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[12]
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Polymer nanoparticles (blank and drug-loaded)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[13]
-
Prepare serial dilutions of the polymer nanoparticles in the culture medium.
-
Replace the medium in the wells with the nanoparticle suspensions at different concentrations. Include a vehicle control (medium with any solvent used for nanoparticle suspension) and a blank (medium only).
-
Incubate the cells with the nanoparticles for 24, 48, or 72 hours.[14]
-
After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the control cells.
Visualizing Cellular Interactions and Experimental Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Conclusion
This compound-based polymers represent a promising, yet underexplored, class of materials for advanced drug delivery. Based on the properties of their structural analogs, they have the potential to offer advantages over traditional polymers like PLGA, particularly in terms of mechanical properties and potentially different degradation and release profiles. The provided comparative data, while partially projected, serves as a valuable starting point for researchers. Further empirical studies are essential to fully elucidate the performance of these novel polymers and validate their potential in clinical applications. The experimental protocols and conceptual diagrams included in this guide are intended to facilitate such future investigations.
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Nanoparticles based on PLGA and its co‐polymer: An overview | Semantic Scholar [semanticscholar.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. market.us [market.us]
- 8. scispace.com [scispace.com]
- 9. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]
- 10. A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Computational Analysis of Tetrahydrofuran-3,4-diol Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational and experimental approaches used to elucidate the reaction mechanisms involved in the synthesis of Tetrahydrofuran-3,4-diols and related derivatives. By presenting key quantitative data, detailed experimental and computational protocols, and visual representations of reaction pathways, this document aims to facilitate a deeper understanding of the underlying chemical transformations and guide future research in this area.
Os(VI)-Catalyzed Oxidative Cyclization of 5,6-Dihydroxyalkenes
A recent computational study has shed light on the mechanism of tetrahydrofuran (THF)-diol formation through the Os(VI)-catalyzed oxidative cyclization of 5,6-dihydroxyalkenes, with citric acid as a ligand and in the presence of a Brønsted acid.[1]
Computational Methodology:
The study employed computational methods to model the reaction pathway. Key aspects of the methodology include:
-
Catalyst Activation: The process begins with the formation of Os(VI) dioxo citrate, followed by coordination of the co-oxidant pyridine-N-oxide (PNO) and protonation of its oxo group to generate the active catalyst.[1]
-
Catalytic Cycle: The catalytic cycle involves several key steps:
-
Addition of dihydroxyalkene to the active catalyst in a concerted mechanism.
-
Formation of a hexacoordinated alkoxy-protonated PNO-complexed Os(VI) bisglycolate, which is the turnover-limiting step (TLS).
-
Cyclization to an Os(IV) THF-diolate.
-
Reoxidation to an Os(VI) THF-diolate.
-
Hydrolysis via a dissociative mechanism to yield the THF-diol and regenerate the active catalyst.[1]
-
Key Findings:
-
The Brønsted acid is crucial for the formation of the active catalyst and the cyclization step.[1]
-
Pyridine-N-oxide (PNO) acts as a co-oxidant and, in the presence of acid, facilitates the insertion of the dihydroxyalkene and the release of the final THF-diol product.[1]
Reaction Pathway Diagram:
Caption: Os(VI)-Catalyzed Oxidative Cyclization Pathway.
Dehydration of 1,4-Butanediol
Experimental studies have investigated the synthesis of tetrahydrofuran via the dehydration of 1,4-butanediol in high-temperature liquid water without an added catalyst.[2][3]
Experimental Protocol:
-
Reaction Conditions: The reaction was conducted in high-temperature liquid water at temperatures ranging from 200 to 350 °C.[2][3]
-
Catalyst: No external catalyst was added.
-
pH Influence: The effect of pH was investigated by adding HCl (acid) and NaOH (base).[2][3] The addition of CO2 was also studied to observe the effect of increased acidity due to carbonic acid formation.[2][3]
Quantitative Data Summary:
| Temperature (°C) | Equilibrium Yield of THF (%) |
| 200 | 84 |
| 350 | 94 |
Table 1: Equilibrium yield of tetrahydrofuran from 1,4-butanediol dehydration.[2][3]
Key Findings:
-
The reaction rate is surprisingly insensitive to pH changes near neutral conditions.[2][3]
-
At high and low pH, the dehydration rate increases with increasing acidity.[2][3]
-
These observations are consistent with a mechanism where water itself acts as a proton donor, in addition to H+.[2][3] The expected rate increase from a purely acid-catalyzed mechanism was significantly higher than what was observed experimentally.[2][3]
Proposed Reaction Mechanism Workflow:
Caption: Proposed Mechanism for 1,4-Butanediol Dehydration.
Ring-Opening of Tetrahydrofuran by Frustrated Lewis Pairs (FLPs)
Theoretical studies have explored the ring-opening reaction of tetrahydrofuran by intramolecular frustrated Lewis pairs (FLPs) based on Group 13/Phosphorus and Aluminum/Group 15 elements.[4][5] While not a synthesis of THF-diols, this provides a valuable comparison of computational approaches to THF reactivity.
Computational Methodology:
-
Density Functional Theory (DFT): The studies utilized DFT calculations, specifically the B3LYP-D3(BJ)/def2-TZVP level of theory, to investigate the reaction profiles.[4][5]
-
Analysis Methods:
Quantitative Data Summary:
| Reactant FLP | Precursor Complex (PC) Free Energy (kcal/mol) |
| G13/P-Rea | -5.3 to -20.3 |
| Al/G15-Rea | -20.3 to -28.7 |
Table 2: Calculated relative free energies of precursor complexes in the ring-opening of THF by FLPs.[4]
Key Findings:
-
The distance between the Lewis acid and Lewis base centers in the FLP is a critical factor influencing the reaction barrier.[4][5]
-
The bonding interaction is dominated by a donor-acceptor mechanism.[5]
-
The deformation energy of the THF molecule is a key factor in determining the activation energy of the ring-opening reaction.[5]
Logical Relationship Diagram:
Caption: Key Factors in FLP-mediated THF Ring-Opening.
Comparison and Outlook
The computational analysis of the Os(VI)-catalyzed oxidative cyclization provides a detailed, step-by-step mechanistic picture that is challenging to obtain through experimental means alone. It highlights the crucial roles of the co-oxidant and acid in the catalytic cycle. In contrast, the experimental study on 1,4-butanediol dehydration reveals an unexpected pH insensitivity, suggesting a more complex role for the solvent than previously assumed and providing a clear case where experimental data challenges and refines proposed mechanisms. The theoretical work on THF ring-opening, while a different reaction, showcases the power of advanced computational techniques like EDA and the Activation Strain Model to provide deep insights into the fundamental factors controlling reactivity.
For researchers and drug development professionals, this comparison underscores the synergistic value of combining computational and experimental approaches. Computational studies can elucidate complex catalytic cycles and transition states, while experimental investigations provide essential kinetic and thermodynamic data to validate and refine theoretical models. Future work could involve applying the advanced computational methods used in the FLP study to the synthesis of THF-diols to gain a more profound understanding of the electronic and steric factors governing these important reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Practical Guide to Confirming the Structure of Tetrahydrofuran-3,4-diol Derivatives using NMR and MS
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Tetrahydrofuran-3,4-diol and its derivatives represent a significant class of heterocyclic compounds, often serving as chiral building blocks in the synthesis of pharmaceuticals and biologically active molecules. This guide provides a comparative framework for utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate and confirm the structure of these derivatives.
Data Presentation: Spectroscopic Comparison
The definitive assignment of stereochemistry and substitution patterns in this compound derivatives relies on the careful analysis of NMR and MS data. Below are tables summarizing typical ¹H and ¹³C NMR chemical shifts and key mass spectral fragmentation patterns.
Table 1: Comparative ¹H NMR Data (δ, ppm) of this compound Derivatives
| Compound | H-2 | H-3 | H-4 | H-5 | OH | Substituent Protons |
| cis-Tetrahydrofuran-3,4-diol | ~3.8-4.0 (m) | ~4.2-4.3 (m) | ~4.2-4.3 (m) | ~3.8-4.0 (m) | Broad s | - |
| trans-Tetrahydrofuran-3,4-diol | ~3.7-3.9 (m) | ~4.0-4.1 (m) | ~4.0-4.1 (m) | ~3.7-3.9 (m) | Broad s | - |
| 2-Methyl-tetrahydrofuran-3,4-diol (mixture of isomers) | ~3.9-4.1 (m) | ~4.0-4.2 (m) | ~3.8-4.0 (m) | ~3.5-3.7 (m) | Broad s | ~1.2 (d) |
| 2-Phenyl-tetrahydrofuran-3,4-diol (mixture of isomers) | ~5.0-5.2 (d) | ~4.3-4.5 (m) | ~4.1-4.3 (m) | ~3.8-4.0 (m) | Broad s | ~7.2-7.4 (m) |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. Multiplicity is denoted as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet.
Table 2: Comparative ¹³C NMR Data (δ, ppm) of this compound Derivatives
| Compound | C-2 | C-3 | C-4 | C-5 | Substituent Carbons |
| cis-Tetrahydrofuran-3,4-diol | ~70-72 | ~74-76 | ~74-76 | ~70-72 | - |
| trans-Tetrahydrofuran-3,4-diol | ~71-73 | ~76-78 | ~76-78 | ~71-73 | - |
| 2-Methyl-tetrahydrofuran-3,4-diol (mixture of isomers) | ~77-80 | ~75-78 | ~73-76 | ~68-71 | ~20-22 |
| 2-Phenyl-tetrahydrofuran-3,4-diol (mixture of isomers) | ~82-85 | ~76-79 | ~74-77 | ~70-73 | ~125-140 |
Table 3: Key Mass Spectrometry (EI-MS) Fragmentation of this compound
| Fragment (m/z) | Proposed Structure/Loss |
| 104 | Molecular Ion [M]⁺ |
| 86 | [M - H₂O]⁺ |
| 73 | [M - CH₂OH]⁺ |
| 58 | [C₃H₆O]⁺ |
| 43 | [C₂H₃O]⁺ |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical, as hydroxyl proton signals may be broadened or exchanged in protic solvents.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: ~4 seconds
-
Spectral width: 10-12 ppm
-
3. ¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C):
-
Pulse sequence: zgpg30
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay (d1): 2 seconds
-
Spectral width: 200-220 ppm
-
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. This is crucial for identifying adjacent protons on the tetrahydrofuran ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. This allows for unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly useful for identifying quaternary carbons and confirming the overall carbon skeleton.
Mass Spectrometry (MS)
1. Sample Preparation:
-
For Electron Ionization (EI-MS), dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
For Electrospray Ionization (ESI-MS), prepare a more dilute solution (e.g., 10-100 µg/mL) in a solvent compatible with electrospray, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
2. EI-MS Analysis:
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Typical EI parameters:
-
Ionization energy: 70 eV
-
Source temperature: 200-250 °C
-
Mass range: m/z 30-300
-
3. ESI-MS Analysis:
-
Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC-MS).
-
Typical ESI parameters (positive ion mode):
-
Capillary voltage: 3-4 kV
-
Nebulizing gas (N₂) flow: 5-10 L/min
-
Drying gas (N₂) temperature: 250-350 °C
-
4. High-Resolution Mass Spectrometry (HRMS):
-
Perform HRMS analysis (e.g., using a TOF or Orbitrap analyzer) to obtain the accurate mass of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula.
Mandatory Visualization
The following diagrams illustrate the logical workflow for structure confirmation and a plausible mass spectral fragmentation pathway.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: Plausible EI-MS fragmentation pathway for the parent this compound.
Comparison with Other Alternatives
While NMR and MS are the primary tools for structural elucidation, other analytical techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the broad O-H stretch of the hydroxyl groups (typically around 3300-3500 cm⁻¹) and the C-O stretch of the ether linkage (around 1050-1150 cm⁻¹). It provides a quick confirmation of the presence of these functionalities but offers limited information on the overall structure and stereochemistry.
-
X-ray Crystallography: Provides the absolute and unambiguous three-dimensional structure of a molecule. However, it requires a single crystal of suitable quality, which can be challenging to obtain. It is often considered the "gold standard" for structural confirmation when applicable.
-
Gas Chromatography (GC) and Liquid Chromatography (LC): Primarily separation techniques, but when coupled with MS (GC-MS, LC-MS), they become powerful analytical tools. Retention times can provide information about the polarity and volatility of different isomers.
A Comparative Guide to Assessing the Purity of Synthetic Tetrahydrofuran-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic intermediates is a critical parameter in drug development and chemical research, directly impacting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. Tetrahydrofuran-3,4-diol, a versatile building block, is no exception. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic this compound, complete with experimental protocols and data to aid in method selection and implementation.
Understanding the Impurity Profile
The purity assessment of a synthetic compound begins with understanding its potential impurities. For this compound, the impurity profile is largely dictated by its synthetic route. A common method for its synthesis involves the dihydroxylation of 2,5-dihydrofuran. This process can introduce several types of impurities:
-
Unreacted Starting Materials: Residual 2,5-dihydrofuran.
-
Isomeric Byproducts: The formation of both cis and trans diastereomers of this compound is possible, and their ratio is a key purity indicator.
-
Over-oxidation Products: Further oxidation of the diol can lead to the formation of lactones or other carbonyl-containing compounds.
-
Reagent- and Solvent-Related Impurities: Traces of the oxidizing agent (e.g., osmium or manganese compounds if used in dihydroxylation) and residual solvents.
A logical first step in purity assessment is to follow a structured workflow.
Caption: General workflow for assessing the purity of a synthetic compound.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the availability of instrumentation. Here, we compare three primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Detects | Quantifiable | Destructive | Throughput |
| HPLC | Separation based on polarity | Non-volatile and thermally stable impurities | Yes | Yes | High |
| GC | Separation based on boiling point and polarity | Volatile and thermally stable impurities | Yes | Yes | High |
| NMR | Nuclear spin properties in a magnetic field | All proton-containing structures | Yes (with internal standard) | No | Low to Medium |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. It offers excellent resolution for separating the main component from its impurities.
Alternative HPLC Methods:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar analytes that are poorly retained in reversed-phase chromatography, HILIC can be a valuable alternative. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Ion-Pair Chromatography: If any acidic or basic impurities are expected, ion-pair chromatography can be employed to improve their retention and separation.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV or Refractive Index (RI) detector. An Evaporative Light Scattering Detector (ELSD) can be used for universal detection of non-volatile analytes.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0-15 min: 5% to 50% B
-
15-20 min: 50% to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm (if impurities have a chromophore) or RI detector for universal detection.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. Due to the hydroxyl groups in this compound, derivatization is often necessary to improve its volatility and chromatographic peak shape.
Alternative GC Approaches:
-
Direct Injection: For a rapid screening, direct injection without derivatization can be attempted on a polar column. However, peak tailing may be an issue.
Experimental Protocol: GC with Silylation Derivatization
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Derivatization Protocol:
-
To approximately 1 mg of the this compound sample in a vial, add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a dry solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful, non-destructive technique that provides structural information and can be used for quantitative purity determination with the use of an internal standard. It is particularly useful for identifying and quantifying isomeric impurities.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent with low residual water, such as DMSO-d₆ or D₂O.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent, cap the tube, and vortex until fully dissolved.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic, well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Decision-Making for Method Selection
The selection of the most appropriate analytical method depends on the specific goals of the purity assessment. The following flowchart can guide this decision-making process.
Caption: Decision flowchart for selecting an analytical method.
Conclusion
The purity assessment of synthetic this compound requires a multi-faceted approach. HPLC is a robust and versatile technique for routine purity checks and the quantification of non-volatile impurities. GC, particularly with derivatization, is effective for analyzing volatile impurities and can be coupled with mass spectrometry for identification. NMR spectroscopy stands out for its ability to provide detailed structural information, making it invaluable for identifying unknown impurities and determining diastereomeric ratios. For comprehensive characterization, a combination of these techniques is often the most effective strategy. The detailed protocols and comparative data presented in this guide are intended to empower researchers to select and implement the most appropriate methods for ensuring the quality and consistency of their synthetic this compound.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Tetrahydrofuran-3,4-diol
Disclaimer: The toxicological properties of Tetrahydrofuran-3,4-diol have not been thoroughly investigated.[1] This guide is based on available safety data and general laboratory safety principles. A conservative approach to handling is strongly recommended.
Personal Protective Equipment (PPE)
Due to the limited specific data available for this compound, the selection of Personal Protective Equipment (PPE) should be based on a thorough risk assessment and the general guidance provided in the available Safety Data Sheet (SDS). The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or tightly fitting safety goggles.[1] A face shield (minimum 8-inch) should be worn where splashing is possible.[2] |
| Skin Protection | Chemical-resistant, impervious gloves.[3] A lab coat, long pants, and closed-toe shoes are mandatory.[2] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Note on Glove Selection: Specific glove breakthrough time data for this compound is not available. It is crucial to consult with your preferred glove manufacturer to ensure the gloves you plan on using are compatible with this chemical.[2] Always inspect gloves prior to use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[1]
-
Keep the container tightly closed.[1]
2. Handling and Use:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Use the smallest practical quantities for the experiment being performed.
-
Wash hands thoroughly after handling and before breaks.[1]
3. Spill Management:
-
Small Spills (<1 L): If you have the appropriate training and PPE, confine the spill using absorbent material. Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]
-
Large Spills (>1 L): Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department and emergency services.
4. Disposal:
-
Dispose of waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated hazardous waste container.
-
The waste container must be properly labeled.
-
Do not let the product enter drains.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Exposure Response Workflow
In the event of an accidental exposure, immediate and appropriate action is critical. The following diagram outlines the initial response steps.
Caption: Workflow for immediate response to an exposure to this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
